Product packaging for cis-2-Hexen-1-ol(Cat. No.:CAS No. 928-94-9)

cis-2-Hexen-1-ol

Cat. No.: B1238580
CAS No.: 928-94-9
M. Wt: 100.16 g/mol
InChI Key: ZCHHRLHTBGRGOT-PLNGDYQASA-N
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Description

2Z-Hexen-1-ol is an aliphatic alcohol.
cis-2-Hexen-1-ol has been reported in Solanum lycopersicum, Murraya paniculata, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O B1238580 cis-2-Hexen-1-ol CAS No. 928-94-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-hex-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHHRLHTBGRGOT-PLNGDYQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H12O
Source PubChem
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DSSTOX Substance ID

DTXSID20883610
Record name 2-Hexen-1-ol, (2Z)-
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Molecular Weight

100.16 g/mol
Source PubChem
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Physical Description

Colourless liquid; Green aroma
Record name (Z)-2-Hexen-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in fats; Insoluble in water, Soluble (in ethanol)
Record name (Z)-2-Hexen-1-ol
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.845-0.853
Record name (Z)-2-Hexen-1-ol
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

928-94-9
Record name cis-2-Hexen-1-ol
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Record name 2-Hexen-1-ol, (2Z)-
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Record name 2-HEXEN-1-OL, (2Z)-
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Foundational & Exploratory

A Technical Guide to the Chemical Properties of cis-2-Hexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-2-Hexen-1-ol, systematically named (Z)-hex-2-en-1-ol, is an organic compound classified as a primary allylic alcohol.[1] As a member of the green leaf volatiles (GLVs) family, it is a naturally occurring substance found in a wide variety of plants, including currants, hops, strawberries, and tea leaves.[1][2][3] It is characterized by a distinct fresh, green, and grassy odor, which makes it a valuable compound in the flavor and fragrance industries.[4][5] Beyond its sensory applications, this compound serves as a signaling molecule in plant defense mechanisms and has applications in sustainable agriculture as an insect attractant or repellent.[1][2][5] This guide provides an in-depth overview of its chemical properties, analytical methodologies, and reactivity, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[2][4] Its physical properties are dictated by its six-carbon chain, the presence of a cis-configured double bond, and a terminal hydroxyl group.[1] These structural features influence its boiling point, density, and solubility. The compound is flammable and should be handled with appropriate safety precautions.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 928-94-9[1][6]
Molecular Formula C₆H₁₂O[1][4][6]
Molecular Weight 100.16 g/mol [1][4][6]
Appearance Colorless clear liquid[4][6]
Odor Green, grassy, fruity[4][5][7]
Boiling Point 166 °C (at 760 mmHg)[2][8]
Density 0.847 g/mL at 25 °C[2]
Refractive Index n20/D 1.441[2]
Flash Point 59.4 °C (138.9 °F) - closed cup[1]
Vapor Density >1 (vs air)[1][9]
Solubility Insoluble in water; Soluble in ethanol, fats, and most organic solvents.[1][4]

Spectroscopic and Chromatographic Data

The structural elucidation and quantification of this compound are routinely performed using spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy confirms the arrangement of protons and carbon atoms, while Mass Spectrometry (MS) provides information on the molecular weight and fragmentation pattern. Gas Chromatography (GC) is the standard method for separation and quantification.[1]

Table 2: Spectroscopic and Chromatographic Data for this compound

TechniqueDataSource(s)
¹H NMR Spectral data available from sources like Sigma-Aldrich and NIST.[4][10]
Mass Spectrometry Electron ionization mass spectra are available in the NIST database.[4][11]
Infrared (IR) Carbon-oxygen stretching vibrations typically appear in the 1025-1200 cm⁻¹ range.[1]
GC Retention Index Standard non-polar columns: 827 - 885.7. Polar columns (e.g., Carbowax 20M): ~1420.[1][4][12]

Reactivity and Stability

This compound is a stable compound under standard conditions.[2] However, it is incompatible with strong oxidizing agents and strong acids, with which it can react exothermically.[2][13] As a flammable liquid, it should be stored away from sources of ignition.[13][14] Its chemical reactivity is characteristic of both an alkene and a primary alcohol.

  • Oxidation : The primary alcohol group can be oxidized to form the corresponding aldehyde, (Z)-2-hexenal, or further to a carboxylic acid.[1]

  • Esterification : It readily reacts with carboxylic acids or their derivatives to form esters, which are often highly aromatic and used in the flavor and fragrance industries.[1]

  • Dehydration : Under acidic conditions, it can be dehydrated to form a diene.[1]

  • Addition Reactions : The double bond can undergo addition reactions, such as hydration.[1]

Chemical_Reactions cluster_main Key Reactions of this compound A This compound B (Z)-Hex-2-enal (Aldehyde) A->B Oxidation C Ester A->C Esterification (+ Carboxylic Acid) D Hexadiene A->D Dehydration (Acid Catalyst)

Caption: Key chemical reactions of this compound.

Experimental Protocols

The characterization of this compound involves standard analytical chemistry techniques. The following sections outline the general methodologies.

  • Boiling Point: The boiling point is determined at atmospheric pressure using a distillation apparatus. A sample is heated, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, causing vigorous boiling and condensation, is recorded as the boiling point. For smaller quantities, micro-boiling point determination methods can be employed.

  • Density: The density is measured using a pycnometer or a digital density meter at a specified temperature (e.g., 25 °C). The mass of a known volume of the substance is determined, and density is calculated as mass per unit volume (g/mL).

  • Refractive Index: An Abbe refractometer is used to measure the refractive index at a specific temperature (e.g., 20 °C) and wavelength (typically the sodium D-line, 589 nm). This measures the extent to which light is bent as it passes through the liquid and is a key indicator of purity.

The definitive identification and purity assessment of a this compound sample is typically achieved through a combined analytical workflow.

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., hexane or dichloromethane) for GC analysis or a deuterated solvent (e.g., CDCl₃) for NMR analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The prepared sample is injected into a gas chromatograph. The components are separated based on their volatility and interaction with the stationary phase of the GC column (e.g., a non-polar DB-5 or a polar Carbowax column).[1][12] The retention time is recorded. As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, confirming the molecular weight and structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample dissolved in a deuterated solvent is placed in an NMR spectrometer. ¹H and ¹³C NMR spectra are acquired. The chemical shifts, integration, and coupling patterns in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are used to confirm the cis-alkene stereochemistry and the overall molecular structure.

Analytical_Workflow cluster_workflow Analytical Workflow for this compound Characterization cluster_gcms GC-MS Analysis Sample Sample of This compound GC Gas Chromatography (Separation) Sample->GC NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Phys Physical Property Measurement Sample->Phys MS Mass Spectrometry (Identification) GC->MS Data Combined Analytical Data MS->Data NMR->Data Phys->Data

Caption: Workflow for the analytical characterization of this compound.

Synthesis Pathway

While this compound can be isolated from natural sources, various synthetic routes are employed for industrial production. One notable method involves the Birch reduction of an alkyl phenyl ether, followed by oxidative cleavage and subsequent reduction.[15] This multi-step synthesis allows for the construction of the specific carbon skeleton and stereochemistry.

  • Birch Reduction: An alkyl phenyl ether (e.g., anisole) is reduced using an alkali metal (like lithium) in liquid ammonia with a proton source (like ethanol). This 1,4-ring reduction yields a dienol ether.[15]

  • Oxidative Cleavage: The resulting dienol ether is selectively cleaved at one of the double bonds. This is often achieved through ozonolysis, which breaks the ring and forms an aldehyde ester intermediate.[15]

  • Reduction: The aldehyde group of the intermediate is selectively reduced to a primary alcohol using a reducing agent like lithium aluminum hydride, yielding the final product, this compound.[15]

Synthesis_Pathway cluster_synthesis Synthesis from Alkyl Phenyl Ether Start Alkyl Phenyl Ether Step1 Birch Reduction (Li, NH₃, EtOH) Start->Step1 Int1 Dienol Ether Step1->Int1 Step2 Oxidative Cleavage (e.g., Ozonolysis) Int1->Step2 Int2 Aldehyde Ester Step2->Int2 Step3 Reduction (e.g., LiAlH₄) Int2->Step3 End This compound Step3->End

References

The Ubiquitous Green Note: A Technical Guide to the Natural Occurrence of cis-2-Hexen-1-ol in Fruits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Hexen-1-ol, a volatile organic compound, is a key contributor to the characteristic "green" and slightly fruity aroma of many fruits. As a C6 alcohol, it belongs to a group of compounds often referred to as green leaf volatiles (GLVs), which are typically released by plants in response to tissue damage. Beyond its sensory significance, understanding the natural occurrence and biosynthesis of this compound in fruits is of interest for flavor chemistry, food science, and potentially for its bioactive properties. This technical guide provides an in-depth overview of the presence of this compound in various fruits, details the analytical methodologies for its quantification, and illustrates its biosynthetic pathway.

Quantitative Occurrence of this compound and Related C6 Alcohols in Fruits

The concentration of this compound and its isomers can vary significantly depending on the fruit species, cultivar, ripeness stage, and post-harvest handling. While data specifically quantifying the this compound isomer is limited in the literature, the following table summarizes available quantitative data for this and other closely related C6 hexenols in various fruits to provide a comparative overview. It is important to note that many studies report on "2-hexen-1-ol" without specifying the isomer, or focus on the more commonly found cis-3-hexen-1-ol and trans-2-hexen-1-ol.

FruitCompoundConcentrationReference
Tomato (Lycopersicon esculentum)(Z)-2-Hexen-1-olIdentified, not quantified[1]
Sweet Cherry (Prunus avium)2-Hexen-1-ol (isomer not specified)13.71% - 22.31% (relative content)[2]
Raspberry (Rubus idaeus)(E)-2-Hexen-1-olTrace amounts[3]
Golden Delicious Apple (Malus domestica)(E)-2-Hexen-1-olPresent, not quantified[4]
Various Citrus Species(E)-2-Hexen-1-olPresent in low percentages (<0.1%)[5]
Strawberry (Fragaria x ananassa)cis-3-Hexen-1-olImportant for green notes[6][7]
Blackberry (Rubus fruticosus)3-Hexen-1-ol (isomer not specified)Present, not quantified
Currants (Ribes spp.)(E)-2-Hexen-1-ol0 - 6.2 µg/kg
Plum (Prunus spp.)(E)-2-Hexen-1-olPresent, significant aroma compound

Note: The concentrations are presented as reported in the respective studies and may not be directly comparable due to different analytical methods and units. The presence of this compound has been reported in tomato, but quantitative data remains elusive in readily available literature.[1][8]

Biosynthesis of this compound in Fruits: The Lipoxygenase (LOX) Pathway

C6 aldehydes and alcohols, including this compound, are synthesized in fruits primarily through the lipoxygenase (LOX) pathway. This pathway is initiated by the oxidative degradation of polyunsaturated fatty acids, namely linoleic acid (C18:2) and α-linolenic acid (C18:3).

The key steps of the LOX pathway leading to the formation of C6 alcohols are as follows:

  • Lipoxygenase (LOX) catalyzes the hydroperoxidation of linoleic or α-linolenic acid to form 13-hydroperoxides.

  • Hydroperoxide Lyase (HPL) then cleaves these hydroperoxides into C6 aldehydes. Specifically, the cleavage of the 13-hydroperoxide of α-linolenic acid yields (Z)-3-hexenal.

  • Isomerase enzymes can catalyze the conversion of (Z)-3-hexenal to the more stable (E)-2-hexenal.

  • Alcohol Dehydrogenase (ADH) subsequently reduces these C6 aldehydes to their corresponding alcohols. For instance, (Z)-3-hexenal is reduced to (Z)-3-hexen-1-ol, and (E)-2-hexenal is reduced to (E)-2-hexen-1-ol. The formation of this compound would likely involve the reduction of (Z)-2-hexenal, a less common isomer.

LOX_Pathway FattyAcids Linoleic Acid (C18:2) α-Linolenic Acid (C18:3) Hydroperoxides 13-Hydroperoxides FattyAcids->Hydroperoxides Lipoxygenase (LOX) C6_Aldehydes (Z)-3-Hexenal (E)-2-Hexenal Hydroperoxides->C6_Aldehydes Hydroperoxide Lyase (HPL) C6_Aldehydes->C6_Aldehydes Isomerase C6_Alcohols (Z)-3-Hexen-1-ol (E)-2-Hexen-1-ol This compound C6_Aldehydes->C6_Alcohols Alcohol Dehydrogenase (ADH)

Biosynthesis of C6 alcohols via the Lipoxygenase (LOX) pathway.

Experimental Protocols for the Analysis of this compound in Fruits

The standard method for the extraction and quantification of volatile compounds like this compound from fruit matrices is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Homogenize a known weight of fresh or frozen fruit pulp in a blender.

  • Transfer a precise amount of the homogenate (e.g., 2-5 g) into a 20 mL headspace vial.

  • To enhance the release of volatiles, an internal standard (e.g., 2-octanol) and a saturated salt solution (e.g., NaCl) can be added to the vial. The salt increases the ionic strength of the sample, promoting the partitioning of volatile compounds into the headspace.

2. Headspace Solid-Phase Microextraction (HS-SPME)

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for its broad selectivity for volatile and semi-volatile compounds.

  • Incubation: The vial is incubated at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) with agitation to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: The SPME fiber is exposed to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to adsorb the volatile analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Desorption: The SPME fiber is immediately inserted into the heated injection port of the gas chromatograph (e.g., at 250°C) for a set time (e.g., 2-5 minutes) to desorb the analytes onto the GC column.

  • Separation: The volatile compounds are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness). A typical oven temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to elute all compounds.

  • Detection and Identification: The separated compounds are detected by a mass spectrometer. Identification of this compound is achieved by comparing its mass spectrum and retention time with those of an authentic standard.

  • Quantification: The concentration of this compound is determined by comparing its peak area to the peak area of the internal standard and constructing a calibration curve with known concentrations of the standard.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_SPME HS-SPME cluster_GCMS GC-MS Analysis Homogenization Fruit Homogenization Vial Transfer to Headspace Vial Homogenization->Vial Additives Addition of Internal Standard and Salt Solution Vial->Additives Incubation Incubation and Equilibration Additives->Incubation Extraction Headspace Extraction Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

Workflow for HS-SPME-GC-MS analysis of fruit volatiles.

Conclusion

This compound is a naturally occurring volatile compound that contributes to the characteristic aroma of several fruits. Its biosynthesis is intricately linked to the lipid metabolism of the fruit, specifically through the lipoxygenase pathway. While its presence has been identified in fruits like tomato, comprehensive quantitative data across a wide range of fruits remains an area for further research. The standardized HS-SPME-GC-MS methodology provides a robust and sensitive approach for the detailed analysis of this and other important flavor compounds. A deeper understanding of the factors influencing the concentration of this compound in fruits can have significant implications for the food and flavor industries, as well as for researchers exploring the bioactivity of plant-derived volatile compounds.

References

A Technical Guide to the Role of C6-Hexenols in Plant Defense Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals. Topic: An in-depth exploration of the core mechanisms by which C6-Hexenols, key Green Leaf Volatiles, modulate plant defense responses.

Executive Summary: Plants, upon tissue damage from herbivory or pathogen attack, release a blend of volatile organic compounds known as Green Leaf Volatiles (GLVs). Among the most prominent of these are the six-carbon (C6) aldehydes, alcohols, and their esters. This guide focuses on the C6 alcohols, particularly the isomers (Z)-3-hexen-1-ol and its relatives, which are central to plant-plant communication, defense priming, and the recruitment of carnivorous insects for indirect defense. While the user query specified cis-2-Hexen-1-ol, the preponderance of scientific literature identifies its isomer, cis-3-Hexen-1-ol ((Z)-3-hexen-1-ol), as the primary signaling molecule in this class. We will detail the biosynthesis of these compounds from membrane lipids, explore the current understanding of their perception and signal transduction, quantify their effects on gene expression and metabolism, and provide detailed experimental protocols for their study.

Biosynthesis of C6-Hexenols

The production of C6-Hexenols is a rapid process initiated within seconds of cell damage.[1] The pathway originates from polyunsaturated fatty acids stored in chloroplast membranes.[2][3]

  • Lipid Release: Mechanical damage or enzymatic activity from herbivore saliva causes the release of α-linolenic acid and linoleic acid from galactolipids in the chloroplast membranes.

  • Oxygenation: The enzyme Lipoxygenase (LOX) catalyzes the dioxygenation of these fatty acids. α-linolenic acid is converted into 13-hydroperoxylinolenic acid.[3]

  • Cleavage: Hydroperoxide Lyase (HPL) swiftly cleaves the 13-hydroperoxylinolenic acid. This reaction yields a 12-carbon fragment (12-oxo-dodecenoic acid) and the first C6 GLV, (Z)-3-hexenal .[3][4]

  • Isomerization and Reduction: (Z)-3-hexenal stands at a critical branch point:

    • It can be directly reduced by Alcohol Dehydrogenase (ADH) enzymes to form (Z)-3-hexen-1-ol (leaf alcohol).[3]

    • Alternatively, (Z)-3-hexenal can be unstable and spontaneously or enzymatically isomerize to the more stable (E)-2-hexenal (leaf aldehyde).[4][5] This isomerization is catalyzed by a recently identified (Z)-3:(E)-2-hexenal isomerase (HI) .[5] (E)-2-hexenal is subsequently reduced to (E)-2-hexen-1-ol .

  • Esterification: The resulting alcohols, primarily (Z)-3-hexen-1-ol, can be further modified, for instance, by acetyl-CoA:(Z)-3-hexen-1-ol acetyltransferase (CHAT) , to produce esters like (Z)-3-hexenyl acetate.[6]

G cluster_membrane Chloroplast Membrane cluster_cytosol Cytosol / Stroma Linolenic_Acid α-Linolenic Acid LOX LOX Linolenic_Acid->LOX Hydroperoxide 13-Hydroperoxylinolenic Acid HPL HPL Hydroperoxide->HPL Z3Hexenal (Z)-3-Hexenal HI HI Z3Hexenal->HI ADH1 ADH Z3Hexenal->ADH1 E2Hexenal (E)-2-Hexenal ADH2 ADH E2Hexenal->ADH2 Z3Hexenol (Z)-3-Hexen-1-ol (cis-3-Hexen-1-ol) CHAT CHAT Z3Hexenol->CHAT E2Hexenol (E)-2-Hexen-1-ol (trans-2-Hexen-1-ol) Z3HexenylAcetate (Z)-3-Hexenyl Acetate LOX->Hydroperoxide HPL->Z3Hexenal HI->E2Hexenal Isomerization ADH1->Z3Hexenol Reduction ADH2->E2Hexenol Reduction CHAT->Z3HexenylAcetate Acetylation Wound Wounding / Herbivory Wound->Linolenic_Acid

Biosynthesis of C6 Green Leaf Volatiles (GLVs).

Perception and Signal Transduction

While the downstream effects of C6-hexenols are well-documented, the precise mechanism of their perception by plant cells is still an active area of research. No specific receptor has been conclusively identified to date.[7] However, significant progress has been made in characterizing the immediate intracellular events following perception.

Early Signaling Events (within minutes):

  • Membrane Depolarization: GLV perception causes a rapid depolarization of the plant cell's plasma membrane potential.[7]

  • Calcium Influx: A key early event is a significant and transient increase in the cytosolic concentration of calcium ions (Ca²⁺).[8] Both (Z)-3-hexenal and (E)-2-hexenal are known to trigger these Ca²⁺ signatures, which act as a crucial secondary messenger.[8]

  • MAPK Activation: Mitogen-Activated Protein Kinase (MAPK) cascades, which are central to many stress signaling pathways, are activated.[2]

  • Protein Phosphorylation: Mass spectrometry-based phosphoproteomics reveals rapid and widespread changes in the phosphorylation status of numerous proteins.[2] Many of these proteins are known components of Damage-Associated Molecular Pattern (DAMP) signaling pathways, suggesting that GLVs co-opt existing defense signaling infrastructure.[2]

Phytohormone Crosstalk: The initial signals are transduced into a robust defense response through complex interactions with phytohormone signaling networks.

  • Jasmonic Acid (JA): The JA pathway is a primary target of GLV signaling. Exposure to (Z)-3-hexen-1-ol can "prime" the JA pathway, leading to a more rapid and potent accumulation of JA and the expression of JA-responsive defense genes upon subsequent herbivore attack.[9][10]

  • Ethylene (ET): Ethylene can act synergistically with GLVs. In maize, co-exposure to (Z)-3-hexen-1-ol and ethylene results in a significantly enhanced emission of other defensive volatiles.[9]

  • Salicylic Acid (SA): There is evidence for antagonistic crosstalk, where GLV-induced JA signaling can suppress the SA pathway, which is typically associated with defense against biotrophic pathogens.[11]

G cluster_outside Extracellular cluster_cell Plant Cell cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GLV (Z)-3-Hexen-1-ol Receptor Putative Receptor GLV->Receptor Perception Ca Ca²⁺ Influx Receptor->Ca MAPK MAPK Cascade Receptor->MAPK Ca->MAPK JA Jasmonic Acid (JA) Biosynthesis Ca->JA MAPK->JA WRKY WRKY TFs MAPK->WRKY JA->WRKY Priming Defense Priming JA->Priming ET Ethylene (ET) Signaling Genes Defense Gene Expression (e.g., LOX, PAL, MPI) ET->Genes Synergistic Effect WRKY->Genes Metabolites Defense Metabolites Genes->Metabolites Genes->Metabolites Genes->Priming Genes->Priming Indirect Volatile Emission (Indirect Defense) Genes->Indirect Genes->Indirect

GLV signaling cascade in a plant cell.

Quantitative Data on Defense Induction

Exposure of plants to C6-hexenols results in quantifiable changes in gene expression and metabolite profiles. The following tables summarize data from key studies.

Table 1: Defense Gene Expression in Maize (Zea mays) in Response to (Z)-3-Hexenol. Data summarized from a study where 50 nmol of (Z)-3-hexenol was applied to undamaged plants.[12][13] Transcript accumulation was measured at various time points.

Gene TargetFunctionPeak Fold Induction (approx.)Time to Peak Induction (hours)
lox Lipoxygenase (JA Biosynthesis)>10x4
pal Phenylalanine Ammonia-Lyase~5x4
mpi Maize Proteinase Inhibitor>10x8
hpl Hydroperoxide Lyase (GLV Biosynthesis)~4x1
igl Indole-3-Glycerol Phosphate Lyase~3x4
fps Farnesyl Pyrophosphate SynthaseNo significant induction-

Table 2: Metabolite Production in Maize (Zea mays) in Response to (Z)-3-Hexenol. Data summarized from the same study, quantifying volatile emissions.[12][13]

MetabolitePathwayEmission Level (vs. Control)
(Z)-3-Hexenyl Acetate GLV MetabolismSignificantly Increased
Methyl Salicylate Phenylpropanoid PathwaySignificantly Increased
Sesquiterpenes Terpenoid PathwayNo significant increase

Table 3: Defensive Glycoside Accumulation in Tea (Camellia sinensis) in Response to (Z)-3-Hexen-1-ol. Data summarized from a study where tea plants were exposed to volatiles from infested plants.[10]

MetaboliteClassObservation
(Z)-3-hexenyl-glucoside Defensive GlycosideAccumulated in receiving plants
(Z)-3-hexenyl-primeveroside Defensive GlycosideAccumulated in receiving plants
(Z)-3-hexenyl-vicianoside Defensive GlycosideAccumulated in receiving plants

Experimental Protocols

Protocol 1: Volatile Collection and Analysis by HS-SPME-GC-MS

This protocol describes the collection of airborne volatiles from plants using Headspace Solid-Phase Microextraction (HS-SPME) followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS). (Adapted from[1][7])

A. Volatile Collection (In-situ)

  • Preparation: Place a potted plant inside a sealed, ventilated glass chamber or oven bag.

  • Equilibration: Allow the plant to equilibrate in the sealed container for a defined period (e.g., 1-2 hours) to allow volatiles to accumulate in the headspace.

  • SPME Fiber Exposure: Carefully insert an SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) through a septum in the container into the headspace above the plant. Do not allow the fiber to touch the plant tissue.

  • Adsorption: Expose the fiber for a fixed duration (e.g., 20-60 minutes) to adsorb the volatile compounds.

  • Retraction: Retract the fiber into its needle and immediately prepare for GC-MS analysis.

B. GC-MS Analysis

  • Injection: Insert the SPME fiber into the heated injection port of the GC (e.g., 250°C). Desorb the trapped volatiles onto the column for a set time (e.g., 2-5 minutes) in splitless mode.

  • Gas Chromatography: Use a suitable column (e.g., DB-5, 30 m x 0.25 mm). Program the oven temperature to separate the compounds. A typical program might be:

    • Hold at 40°C for 5-10 minutes.

    • Ramp at 15°C/min to 200°C.

    • Ramp at 50°C/min to 325°C, hold for 3 minutes.[7]

  • Mass Spectrometry: As compounds elute from the GC column, they are ionized (typically by electron impact at 70 eV) and fragmented. The mass spectrometer scans a mass range (e.g., 50-550 m/z) to detect the fragments.

  • Identification and Quantification: Identify compounds by comparing their mass spectra to a library (e.g., NIST) and their retention times to those of authentic standards. Quantify by comparing the peak area of the compound to the peak area of a known amount of an internal standard.

Protocol 2: Analysis of Defense Gene Expression by RT-qPCR

This protocol describes the measurement of transcript levels for specific defense genes. (General protocol based on methods described in[12][14])

  • Plant Treatment: Expose plants to a controlled dose of this compound (or its isomers) in a sealed chamber for a defined time course (e.g., 0, 1, 4, 8 hours). Include a control group exposed to the solvent only.

  • Tissue Harvesting: At each time point, harvest leaf tissue and immediately flash-freeze it in liquid nitrogen to preserve RNA integrity. Store at -80°C.

  • RNA Extraction: Homogenize the frozen tissue and extract total RNA using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method. Treat with DNase to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers, and a fluorescent dye (e.g., SYBR Green).

    • Run the qPCR reaction in a thermal cycler. The machine will monitor the fluorescence increase as the target gene is amplified.

    • Include primers for a stably expressed reference gene (e.g., Actin, GAPC) for normalization.

  • Data Analysis: Determine the quantification cycle (Cq) for each sample. Calculate the relative expression of the target gene using the ΔΔCq method, normalizing to the reference gene and comparing the treated samples to the time-zero or solvent-only control.

G cluster_vol Metabolite Analysis cluster_gene Gene Expression Analysis start Plant Treatment (e.g., GLV Exposure) collection Sample Collection start->collection volatiles Volatiles (Headspace) collection->volatiles tissue Leaf Tissue (Flash-frozen) collection->tissue spme HS-SPME volatiles->spme rna Total RNA Extraction tissue->rna gcms GC-MS Analysis spme->gcms data_met Metabolite Identification & Quantification gcms->data_met end Data Interpretation & Biological Conclusion data_met->end cdna cDNA Synthesis rna->cdna qpcr RT-qPCR cdna->qpcr data_gene Relative Gene Expression Analysis qpcr->data_gene data_gene->end

General experimental workflow for studying GLV effects.

References

cis-2-Hexen-1-ol as a precursor in semiochemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to cis-3-Hexen-1-ol as a Precursor in Semiochemical Synthesis

Introduction

Semiochemicals, chemical signals that mediate interactions between organisms, are vital for pest management, ecological research, and the development of flavor and fragrance compounds. A key precursor in the synthesis of many of these valuable molecules is cis-3-Hexen-1-ol, also known as (Z)-3-hexen-1-ol. This C6 alcohol is a primary component of "green leaf volatiles" (GLVs), which are released by plants upon tissue damage and are responsible for the characteristic scent of freshly cut grass. Its derivatives, particularly esters, function as alarm pheromones, mating disruptors, and attractants for various insect species. This guide provides a comprehensive overview of the synthesis of several important semiochemicals derived from cis-3-Hexen-1-ol, complete with experimental protocols, quantitative data, and pathway visualizations.

Note: While the initial topic specified cis-2-Hexen-1-ol, the predominant precursor found in scientific literature for the synthesis of the relevant semiochemicals is cis-3-Hexen-1-ol. This guide will focus on the synthesis and applications of derivatives from cis-3-Hexen-1-ol.

Synthetic Pathways from cis-3-Hexen-1-ol

The most common synthetic route for converting cis-3-Hexen-1-ol into active semiochemicals is through esterification. This can be achieved via traditional chemical methods or through biocatalytic processes, often employing lipases for their high selectivity and milder reaction conditions.

G cluster_reagents Acyl Donors / Acids cluster_products Semiochemical Products precursor cis-3-Hexen-1-ol acetate (Z)-3-Hexenyl Acetate (Alarm Pheromone, Attractant) precursor->acetate Esterification / Transesterification butyrate (Z)-3-Hexenyl Butyrate (Flavor/Fragrance) precursor->butyrate Esterification salicylate (Z)-3-Hexenyl Salicylate (Fragrance, Floralizer) precursor->salicylate Esterification / Transesterification nonanoate (Z)-3-Hexenyl Nonanoate (Essential Oil Component) precursor->nonanoate Esterification acetic_acid Acetic Acid / Acetic Anhydride / Vinyl Acetate acetic_acid->acetate butyric_acid Butyric Acid / Butyryl Chloride butyric_acid->butyrate salicylic_acid Salicylic Acid / Methyl Salicylate salicylic_acid->salicylate nonanoic_acid Nonanoic Acid / Nonanoyl Chloride nonanoic_acid->nonanoate

Figure 1: General synthesis pathways from cis-3-Hexen-1-ol to various semiochemical esters.

I. (Z)-3-Hexenyl Acetate Synthesis

(Z)-3-Hexenyl acetate is a widely recognized semiochemical, acting as an alarm pheromone for many aphid species and as an attractant for certain predators and parasitoids.[1] It is also a key component in creating natural "green" notes in flavors and fragrances.[2][3]

Quantitative Data for (Z)-3-Hexenyl Acetate Synthesis
MethodCatalyst / ReagentAcyl DonorSolventTemp. (°C)Time (h)Yield (%)Reference
BiocatalysisCrude Rape Seedling LipaseVinyl Acetaten-Hexane407276[2]
BiocatalysisCrude Rape Seedling LipaseVinyl AcetateAcetonitrile404880[2]
BiocatalysisNovozym 435 (Candida antarctica Lipase B)Vinyl AcetateGreen Solvents4019>90[4][5]
BiocatalysisNovozym 435 (Candida antarctica Lipase B)Acetic AcidSolvent-free-->90[6]
ChemicalAcid Catalyst (e.g., H₂SO₄)Acetic Acid----[7]
Experimental Protocols

Protocol 1: Biocatalytic Synthesis using Novozym 435 [5]

  • Reaction Setup: In a suitable reaction vessel, combine cis-3-Hexen-1-ol (1 equivalent) and the acyl donor, ethyleneglycol diacetate (EGDA) (2 equivalents).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (Novozym 435) to the mixture, typically 2% of the total substrate weight.

  • Incubation: Place the reaction mixture in an orbital shaker set to 150 rpm and 40°C.

  • Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them via Gas Chromatography-Flame Ionization Detector (GC-FID). The reaction is typically complete within 19-24 hours.

  • Work-up: Once the desired conversion is reached, filter the enzyme from the reaction mixture. The product can be purified further by vacuum distillation.

Protocol 2: Chemical Synthesis via Acid-Catalyzed Esterification [7]

  • Reaction Setup: Combine cis-3-Hexen-1-ol and acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

  • Reaction: Heat the mixture to reflux to drive the esterification reaction. The water produced can be removed using a Dean-Stark apparatus to shift the equilibrium towards the product.

  • Work-up: After cooling, dilute the mixture with an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove excess acetic acid.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester is then purified by fractional distillation.

II. Synthesis of Other (Z)-3-Hexenyl Esters

The versatility of cis-3-Hexen-1-ol as a precursor extends to a variety of other esters with significant applications.

(Z)-3-Hexenyl Salicylate

Identified in carnation flower absolute, this ester is valued for its long-lasting, sweet, and green balsamic odor in the fragrance industry.[8]

Protocol 3: Transesterification for (Z)-3-Hexenyl Salicylate [9]

  • Reaction Setup: Charge a four-necked flask with methyl salicylate (1.5 mol), cis-3-hexenol (1.66 mol), and di-n-butyl tin diacetate (0.0075 mol) as a catalyst.

  • Heating and Distillation: Gradually heat the mixture from 140°C to 170°C under atmospheric pressure while continuously distilling off the methanol byproduct.

  • Reduced Pressure: Once the temperature reaches 170°C, reduce the pressure to 93.3 kPa and maintain the temperature between 160-170°C for approximately 2 hours, continuing to remove methanol.

  • Monitoring and Yield: The reaction can be monitored by gas chromatography. This method has been reported to achieve yields of up to 92.2%.[9]

  • Purification: The final product is purified by vacuum distillation to remove unreacted starting materials.

(Z)-3-Hexenyl Butyrate and Nonanoate

These esters are also found in nature and contribute to the fruity and green aroma profiles of various plants. Their synthesis follows standard esterification procedures.

Protocol 4: General Lipase-Catalyzed Synthesis of (Z)-3-Hexenyl Esters [10][11]

  • Enzyme Preparation: Immobilized lipase (e.g., from Mucor miehei or Candida antarctica) is added to an appropriate organic solvent (e.g., n-hexane).

  • Substrate Addition: Add cis-3-Hexen-1-ol and the corresponding acid (e.g., butyric acid or nonanoic acid) or an activated acyl donor (e.g., vinyl butyrate) to the mixture.

  • Incubation: Stir the mixture at a controlled temperature (typically room temperature to 40°C).

  • Work-up: After the reaction reaches completion (monitored by GC), filter off the immobilized enzyme.

  • Purification: The solvent is removed under reduced pressure, and the resulting ester is purified by distillation or chromatography. To avoid acid-mediated isomerization of the double bond, a co-solvent like triethylamine may be necessary when using acyl chlorides.[12]

Experimental Workflow and Analysis

A typical workflow for the synthesis and analysis of these semiochemicals involves synthesis, purification, and characterization.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization s1 Combine cis-3-Hexen-1-ol, Acyl Donor, and Catalyst s2 Incubate/Reflux at Controlled Temperature s1->s2 p1 Filter to remove immobilized enzyme/catalyst s2->p1 Reaction Complete p2 Neutralization Wash (e.g., NaHCO₃ solution) p1->p2 p3 Distillation / Chromatography p2->p3 a1 Gas Chromatography (GC-FID/GC-MS) (Purity, Yield, Identification) p3->a1 Purified Product a2 NMR Spectroscopy (¹H, ¹³C) (Structure Verification) a1->a2

Figure 2: Standard experimental workflow for semiochemical ester synthesis and analysis.

Purification and Analysis Methods
  • Purification: After synthesis, the crude product mixture is typically purified to remove unreacted starting materials, catalysts, and byproducts. A common method involves washing the organic mixture with a basic solution like sodium carbonate (Na₂CO₃) to remove acidic components.[13] This is followed by distillation, often using a rotary evaporator, to separate components based on their boiling points.[13]

  • Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for identifying the synthesized esters by comparing their fragmentation patterns with spectral libraries like NIST.[13] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the precise chemical structure of the purified compound.[12]

Biological Context: Biosynthesis and Signaling

cis-3-Hexen-1-ol itself is a product of the plant oxylipin pathway. This pathway is activated in response to physical damage, leading to the rapid production of GLVs.

G start Linolenic Acid (in plant lipids) p1 13-Hydroperoxylinolenic Acid start->p1 Lipoxygenase hpl 13-Hydroperoxide Lyase (HPL) p2 (Z)-3-Hexenal hpl->p2 adh Alcohol Dehydrogenase p3 cis-3-Hexen-1-ol ((Z)-3-Hexenol) adh->p3 aat Alcohol Acyltransferase p4 (Z)-3-Hexenyl Acetate aat->p4 p1->p2 Cleavage by HPL p2->p3 Reduction by ADH p3->p4 Acetylation by AAT

Figure 3: Simplified biosynthetic pathway of Green Leaf Volatiles (GLVs) in plants.[14]

When an insect like an aphid is attacked by a predator, it releases (Z)-3-hexenyl acetate as an alarm pheromone. Nearby aphids detect this chemical signal, prompting them to cease feeding and disperse to escape the threat.[15][16] This response is a classic example of chemical signaling in insects.

G stimulus Predator Attack release Release of (Z)-3-Hexenyl Acetate (Alarm Pheromone) stimulus->release detection Detection by Conspecific Aphids (Antennal Pheromone Receptors) release->detection Volatile Signal transduction Signal Transduction Cascade (e.g., Ionotropic/Metabotropic) detection->transduction response Behavioral Response: Dispersal, Cessation of Feeding transduction->response

Figure 4: Signaling pathway of (Z)-3-Hexenyl Acetate as an insect alarm pheromone.[17]

cis-3-Hexen-1-ol is a highly valuable and versatile precursor for the synthesis of a range of semiochemicals. Its derivatives, especially (Z)-3-hexenyl acetate, play crucial roles in insect communication and are significant components in the flavor and fragrance industry. The synthesis of these compounds can be achieved efficiently through both traditional chemical esterification and modern biocatalytic methods, with the latter offering advantages in terms of selectivity and sustainability. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis and application of these important biomolecules.

References

An In-depth Technical Guide to the Enzymatic Formation of C6-Hexenols from Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The C6-aldehydes and alcohols, collectively known as Green Leaf Volatiles (GLVs), are key biomolecules responsible for the characteristic "green" aroma of freshly cut grass, fruits, and vegetables. Among these, hexenols, particularly isomers like cis-3-hexen-1-ol, are of significant interest to the food, fragrance, and pharmaceutical industries for their distinct sensory properties and potential physiological activities. While the user query specified cis-2-Hexen-1-ol, the predominant isomer synthesized through the primary enzymatic pathway in plants is cis-3-hexen-1-ol. This guide will focus on the well-documented lipoxygenase (LOX) pathway leading to cis-3-hexen-1-ol and its subsequent isomerization and reduction products.

This document provides a comprehensive technical overview of the multi-enzyme cascade that converts polyunsaturated fatty acids into these valuable C6-alcohols. It includes detailed descriptions of the core enzymatic pathway, standardized experimental protocols, a summary of key quantitative data, and visualizations of the biochemical processes.

The Core Enzymatic Pathway: From Lipids to Green Leaf Volatiles

The biosynthesis of C6-hexenols from fatty acids is a rapid process initiated upon plant tissue damage. It involves a multi-step enzymatic cascade known as the lipoxygenase (LOX) or oxylipin pathway. The primary substrates for this pathway are C18 polyunsaturated fatty acids, such as linoleic acid (C18:2) and α-linolenic acid (C18:3), which are released from plant cell membranes by lipolytic enzymes.[1][2]

The key enzymatic steps are:

  • Lipid Hydrolysis : Acyl-hydrolases or lipases release free fatty acids from membrane glycerolipids.[2]

  • Dioxygenation : Lipoxygenase (LOX) catalyzes the stereo- and regiospecific insertion of molecular oxygen into the fatty acid backbone, forming a fatty acid hydroperoxide.[1][3][4] For α-linolenic acid, 13-lipoxygenase produces 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT).

  • Hydroperoxide Cleavage : Hydroperoxide Lyase (HPL), a cytochrome P450 enzyme (CYP74B/C), cleaves the fatty acid hydroperoxide into two smaller molecules.[2][5][6] The cleavage of 13-HPOT yields a C6-aldehyde, (Z)-3-hexenal, and a C12-oxo-acid (12-oxo-(Z)-9-dodecenoic acid).[2][6]

  • Isomerization (Optional) : The initial product, (Z)-3-hexenal, is unstable and can spontaneously or enzymatically isomerize to the more thermodynamically stable conjugated aldehyde, (E)-2-hexenal.[7][8] This reaction can be catalyzed by a specific (Z)-3:(E)-2-hexenal isomerase.[3]

  • Reduction : Finally, NAD(P)H-dependent Alcohol Dehydrogenase (ADH) reduces the C6-aldehydes to their corresponding C6-alcohols.[7][9] (Z)-3-hexenal is reduced to (Z)-3-hexen-1-ol (cis-3-hexen-1-ol), while (E)-2-hexenal is reduced to (E)-2-hexen-1-ol (trans-2-hexen-1-ol).

Enzymatic_Pathway sub α-Linolenic Acid (from Membrane Lipids) lox Lipoxygenase (LOX) + O2 sub->lox hpot 13(S)-HPOT lox->hpot hpl Hydroperoxide Lyase (HPL) hpot->hpl z3h (Z)-3-Hexenal hpl->z3h iso Isomerase z3h->iso adh1 Alcohol Dehydrogenase (ADH) z3h->adh1 e2h (E)-2-Hexenal iso->e2h adh2 Alcohol Dehydrogenase (ADH) e2h->adh2 z3hol cis-3-Hexen-1-ol adh1->z3hol e2hol trans-2-Hexen-1-ol adh2->e2hol

Figure 1: Core enzymatic pathway for C6-hexenol synthesis.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study and production of C6-hexenols.

Protocol 1: Preparation of Fatty Acid Hydroperoxide Substrate (13-HPOT)

This protocol is adapted from methods used for preparing HPL substrates.[5][10]

  • Reaction Mixture Preparation : Prepare a reaction mixture (e.g., 100 mL) containing 0.2 M sodium borate buffer (pH 9.0).

  • Oxygen Saturation : Bubble pure oxygen through the buffer at 4°C for at least 15 minutes to ensure saturation.

  • Substrate Addition : Add α-linolenic acid to a final concentration of ~10 mM.

  • Enzyme Addition : Initiate the reaction by adding a source of 13-LOX, such as a commercially available soybean LOX-1 preparation (e.g., 3 mg).

  • Incubation : Stir the mixture vigorously at 4°C while maintaining oxygen bubbling for 30-60 minutes.

  • Reaction Termination : Stop the reaction by acidifying the mixture to pH 3.0 with 1 M HCl.

  • Extraction : Extract the 13-HPOT product with 3 volumes of cold diethyl ether. Wash the combined organic phases with 2 volumes of water.

  • Quantification : Dry the ether phase over anhydrous Na₂SO₄, evaporate the solvent under nitrogen, and determine the concentration of the hydroperoxide solution by measuring absorbance at 234 nm (ε = 25,000 M⁻¹·cm⁻¹).[5]

Protocol 2: Hydroperoxide Lyase (HPL) Activity Assay

This is a standard spectrophotometric assay to measure HPL activity.[1][5][11]

  • Reaction Buffer : Prepare a 50 mM sodium phosphate buffer at the optimal pH for the specific HPL (typically between pH 6.5 and 7.5).[10]

  • Enzyme Preparation : Prepare a crude or purified HPL enzyme extract. Sources can include homogenized plant tissues (e.g., mint leaves, olive leaves, bell pepper) or recombinant HPL expressed in E. coli.[5][7]

  • Assay Setup : In a 1 mL quartz cuvette, combine 950 µL of reaction buffer and 50 µL of the enzyme extract.

  • Initiation and Measurement : Start the reaction by adding the 13-HPOT substrate to a final concentration of approximately 40-50 µM.

  • Data Acquisition : Immediately monitor the decrease in absorbance at 234 nm at 25°C. The decrease corresponds to the cleavage of the conjugated diene system in the hydroperoxide substrate.

  • Activity Calculation : Calculate the enzyme activity in units (µmol substrate consumed per minute) using the molar extinction coefficient (ε = 25,000 M⁻¹·cm⁻¹).

Protocol 3: Whole-Cell Biocatalysis and Product Analysis

This protocol describes a one-pot synthesis using a combination of enzyme sources and subsequent product analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[4][6][7][12][13]

  • Enzyme System : Prepare an aqueous culture medium (e.g., phosphate buffer, pH 7.0). Add a plant homogenate (e.g., radish tops) as the source of LOX and HPL.[4][9]

  • Substrate Addition : Introduce the fatty acid precursor (e.g., linolenic acid).

  • Reduction Step : To facilitate the reduction of aldehydes to alcohols and prevent unwanted isomerization, add a source of ADH, such as Saccharomyces cerevisiae (baker's yeast), to the reaction medium.[7][14] The yeast should be added no later than when the intermediate hexenal concentration is maximal.[15]

  • Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with gentle agitation.

  • Sampling and Extraction : At various time points, withdraw an aliquot of the reaction mixture. Stop the enzymatic reaction (e.g., by adding acid) and extract the volatile products using a suitable solvent (e.g., diethyl ether, ethyl acetate) or by Solid-Phase Microextraction (SPME).[16]

  • GC-MS Analysis :

    • Injection : Inject 1 µL of the extract into a GC-MS system.

    • Column : Use a non-polar capillary column, such as an HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness).[6]

    • Carrier Gas : Use Helium at a constant flow rate (e.g., 1 mL/min).[13]

    • Temperature Program : An example program is: initial temperature of 50°C for 2 min, ramp at 5°C/min to 180°C, then ramp at 20°C/min to 270°C, and hold for 5 min.[6]

    • Detection : Use a mass spectrometer to identify compounds based on their fragmentation patterns and retention times compared to authentic standards.

Experimental_Workflow start Start: Select Fatty Acid (e.g., Linolenic Acid) step1 Step 1: Dioxygenation (LOX Enzyme Source) start->step1 step2 Step 2: Cleavage (HPL Enzyme Source) step1->step2 Forms 13-HPOT step3 Step 3: Reduction (ADH Source, e.g., Yeast) step2->step3 Forms (Z)-3-Hexenal step4 Step 4: Product Extraction (Solvent or SPME) step3->step4 Forms Hexenols step5 Step 5: Analysis (GC-MS) step4->step5 end End: Identify & Quantify cis-3-Hexen-1-ol step5->end

Figure 2: General experimental workflow for biocatalysis.

Quantitative Data Summary

The efficiency of C6-hexenol production varies significantly based on the enzyme sources, substrate concentrations, and reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Enzyme Activity and Product Yields

Enzyme SystemSubstrateProduct(s)Yield / ActivityReference(s)
Mint HPL / Yeast ADH0.6 mM 13-HPOTHexenols~80% conversion of hydroperoxide after 10 min[12]
Olive Leaf HPL / Yeast ADH13-HPOT(Z)-3-HexenolUp to 3.54 g/kg of olive leaves (47.7% yield)[7]
Recombinant Olive HPL (E. coli)13-HPOT(Z)-3-Hexenal4.39 mM product (73% molar conversion)[7]
Green Bell Pepper HPL20 mM 13-HPOT(Z)-3-Hexenal & (E)-2-Hexenal7.5 mM total hexenals (37% combined yield)[17]
Potato Leaf Extract (HPL)13-HPOT(E)-2-Hexenal1,454 ± 83 nmol/min/g fresh weight[6]
Recombinant LOX/HPL in K. phaffii (whole-cell)Linoleic AcidHexanol8 mM[14]

Table 2: Kinetic Parameters for Associated Enzymes

EnzymeSourceSubstrateKₘ (mM)Vₘₐₓ (mM·min⁻¹·mg⁻¹)Kᵢ (mM)Reference(s)
Alcohol Dehydrogenase (ADH)Yeast(E)-2-Hexenal2.58.025[12]

Conclusion

The enzymatic formation of cis-3-hexen-1-ol and other C6-alcohols from fatty acids via the lipoxygenase pathway is a well-characterized and highly efficient biological process. By leveraging a sequence of enzymes—lipase, lipoxygenase, hydroperoxide lyase, and alcohol dehydrogenase—it is possible to produce these high-value "green note" compounds from renewable lipid feedstocks. Understanding the kinetics, optimizing reaction conditions, and utilizing robust analytical methods are critical for harnessing this pathway for industrial applications. The use of whole-cell biocatalysts and recombinant enzymes offers a promising route to overcome the limitations of enzyme instability and improve the economic feasibility of large-scale production, providing a sustainable alternative to chemical synthesis for the flavor, fragrance, and pharmaceutical industries.

References

The Role of cis-2-Hexen-1-ol in Plant-Insect Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-2-Hexen-1-ol is a key member of the C6-green leaf volatiles (GLVs), a class of organic compounds released by most plants, particularly upon tissue damage.[1][2] These molecules are responsible for the characteristic "green" odor of freshly cut grass and leaves.[3] In the intricate chemical language that governs ecosystems, this compound functions as a critical semiochemical, a signaling molecule that mediates complex interactions between plants and insects.[4][5] Its release, triggered by herbivore feeding or mechanical wounding, initiates a cascade of events that can influence insect behavior, from host plant location to the attraction of natural enemies.[1][2] This technical guide provides an in-depth examination of the biosynthesis, function, and perception of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the core pathways involved.

Biosynthesis of this compound in Plants

The production of this compound and other C6-GLVs is initiated by the disruption of plant cell membranes, which releases fatty acids. The primary pathway for its synthesis is the lipoxygenase (LOX) or oxylipin pathway.

The Lipoxygenase (LOX) Pathway:

  • Substrate Release: Mechanical damage or herbivore feeding disrupts cell membranes, making polyunsaturated fatty acids like linolenic acid and linoleic acid available to enzymes in the cytoplasm.

  • Oxygenation: The enzyme lipoxygenase (LOX) catalyzes the addition of molecular oxygen to these fatty acids, forming 13-hydroperoxides.[6]

  • Cleavage: The subsequent and rate-limiting step is performed by hydroperoxide lyase (HPL), which cleaves the 13-hydroperoxides into a C12-oxo acid and a C6-aldehyde, primarily (Z)-3-hexenal.[7]

  • Isomerization & Reduction: (Z)-3-hexenal is unstable and can be rapidly isomerized to the more stable (E)-2-hexenal ("leaf aldehyde").[7][8] Concurrently, alcohol dehydrogenase (ADH) enzymes can reduce (Z)-3-hexenal to form the corresponding alcohol, This compound (also known as (Z)-2-Hexen-1-ol).[7]

G cluster_0 Plant Cell Membrane Disruption cluster_1 Cytoplasm FattyAcids Linolenic Acid LOX Lipoxygenase (LOX) FattyAcids->LOX Hydroperoxide 13-Hydroperoxylinolenic Acid LOX->Hydroperoxide HPL Hydroperoxide Lyase (HPL) Hexenal_Z (Z)-3-Hexenal HPL->Hexenal_Z ADH Alcohol Dehydrogenase (ADH) Hexenol_Z This compound ADH->Hexenol_Z Isomerase Isomerase Hexenal_E (E)-2-Hexenal Isomerase->Hexenal_E Hydroperoxide->HPL Hexenal_Z->ADH Hexenal_Z->Isomerase

Caption: Biosynthesis of this compound via the Lipoxygenase (LOX) pathway in plants.

Functions in Plant-Insect Interactions

This compound plays a multifaceted role in mediating the relationship between plants and the insect community. Its function can be broadly categorized into direct and indirect defense for the plant.

  • Direct Defense: GLVs, including this compound, can possess antimicrobial and antifungal properties, helping to protect the wounded plant tissue from opportunistic pathogens.[1] Some studies have shown that C6 aldehydes can induce the expression of defense-related genes in plants, enhancing resistance to certain pathogens like Botrytis cinerea.[8]

  • Indirect Defense (Attraction of Natural Enemies): One of the most significant functions of this compound is its role as a synomone—a chemical signal that benefits both the emitter (the plant) and the receiver (a third organism). When released from herbivore-damaged plants, it acts as an olfactory cue for predatory and parasitic insects that prey on the herbivores.[2] For instance, parasitoid wasps can be attracted to these volatiles, leading them to the caterpillars feeding on the plant, thereby reducing herbivore pressure.[1]

  • Herbivore Attraction/Repulsion: The effect of this compound on herbivorous insects themselves is highly context-dependent. For some specialist herbivores, it can act as an attractant, helping them locate suitable host plants.[9] For others, it can act as a repellent or deterrent.[2] Often, the behavioral response is dependent on the concentration of the compound and the specific blend of other volatiles released by the plant.[10]

  • Plant-Plant Communication: Airborne GLVs can be perceived by neighboring, undamaged plants. This "eavesdropping" can prime the receiving plants' defense systems, leading to a faster and more robust defensive response upon subsequent herbivore attack.[2]

Insect Olfactory Perception

Insects perceive this compound and other volatile compounds through a highly sensitive and sophisticated olfactory system, primarily located on their antennae.[11][12]

  • Signal Reception: Odorant molecules enter tiny pores on cuticular hairs called sensilla, which house the dendrites of olfactory receptor neurons (ORNs).[13]

  • Receptor Binding: Within the sensilla, the odorant binds to specific Odorant Receptors (ORs) located on the dendritic membrane of the ORNs. Most ORNs express a unique tuning receptor that determines its ligand specificity, along with a highly conserved co-receptor known as Orco.[13][14] This binding event initiates a signal transduction cascade.

  • Signal Transduction: The OR-Orco complex functions as a ligand-gated ion channel. Upon binding, the channel opens, leading to the depolarization of the ORN and the generation of an electrical signal (action potential).[13]

  • Neural Processing: The axons of ORNs that express the same receptor type converge on specific, discrete structures in the antennal lobe of the insect brain called glomeruli.[14] This creates a specific pattern of glomerular activation for a given odor. This "odor map" is then processed by projection neurons, which relay the information to higher brain centers like the mushroom bodies, where the information is integrated to elicit a specific behavioral response (e.g., attraction or repulsion).[14][15]

G cluster_0 Antennal Sensillum cluster_2 Insect Brain Odorant This compound OR Odorant Receptor (OR) + Orco Co-receptor Odorant->OR ORN Olfactory Receptor Neuron (ORN) OR->ORN Ion Channel Activation Glomerulus Glomerulus (Antennal Lobe) ORN->Glomerulus ORN->Glomerulus Action Potential HigherBrain Higher Brain Centers (e.g., Mushroom Bodies) Glomerulus->HigherBrain Behavior Behavioral Response (Attraction/Repulsion) HigherBrain->Behavior

Caption: Generalized insect olfactory signaling pathway for this compound perception.

Quantitative Data on Insect Responses

The response of an insect to this compound can be quantified using electrophysiological and behavioral assays. Electroantennography (EAG) measures the overall electrical response of the antenna to a stimulus, providing an indication of its ability to detect the compound. Behavioral assays, such as Y-tube olfactometer tests, measure the insect's preference.

Insect SpeciesOrder: FamilyType of StudyResponse to this compound / (Z)-3-Hexen-1-ol*Reference
Monolepta signataColeoptera: ChrysomelidaeEAG & Y-tubeElicited EAG response and was attractive in a ternary blend with α-phellandrene and 1-heptene.
Campoletis chlorideaeHymenoptera: IchneumonidaeEAGElicited a significant EAG response (used as a standard for normalization).
Callosobruchus chinensisColeoptera: BruchidaeEAG & Behavioral AssayElicited strong antennal responses and acted as an attractant for both males and females.[16]
Helicoverpa armigeraLepidoptera: NoctuidaeGC-EADElicited antennal responses in males.[17]
Microplitis croceipesHymenoptera: BraconidaeEAGElicited a species-specific EAG response spectrum.[18]

Note: In much of the literature, this compound is referred to by its synonym (Z)-3-hexen-1-ol, which is chemically identical.[3]

Experimental Protocols

Analysis of Plant Volatiles: HS-SPME-GC-MS

This is a standard, sensitive, and solvent-free method for analyzing volatile organic compounds (VOCs) emitted by plants.[19]

Methodology:

  • Sample Preparation: A known weight of fresh plant material (e.g., 0.5-2.0 g of leaves) is placed into a sealed headspace vial (e.g., 20 mL).[19] For dynamic headspace collection, purified air is passed over the plant material enclosed in a collection chamber, and the exiting air is drawn through an adsorbent trap.[20]

  • Headspace Volatile Collection (HS-SPME): The vial is incubated at a controlled temperature (e.g., 40-60 °C) for a set time (e.g., 15-30 minutes) to allow volatiles to accumulate in the headspace above the sample.[19] A Solid-Phase Microextraction (SPME) fiber (coated with a specific stationary phase) is then exposed to the headspace to adsorb the volatile compounds.[20]

  • Desorption and GC-MS Analysis: The SPME fiber is retracted and immediately inserted into the heated injection port of a Gas Chromatograph-Mass Spectrometer (GC-MS). The adsorbed volatiles are thermally desorbed from the fiber onto the GC column.[19]

  • Separation (GC): The volatile compounds are separated as they travel through a capillary column based on their boiling points and affinity for the column's stationary phase. An optimized temperature program is used (e.g., start at 40°C, ramp to 250°C).[19]

  • Detection and Identification (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum (a fragmentation pattern unique to the molecule) is compared against a spectral library (e.g., NIST) for positive identification.

G Plant Plant Sample in Vial SPME Expose SPME Fiber to Headspace Plant->SPME GC GC Injection Port (Thermal Desorption) SPME->GC Column GC Column (Separation) GC->Column MS Mass Spectrometer (Detection/ID) Column->MS Data Data Analysis (Compound ID) MS->Data

Caption: Experimental workflow for Headspace SPME-GC-MS analysis of plant volatiles.

Insect Behavioral Response: Y-Tube Olfactometer Assay

This assay is a standard laboratory method to determine an insect's olfactory preference between two choices (e.g., a test odor versus a clean air control).[21]

Methodology:

  • Apparatus Setup: A Y-shaped glass or acrylic tube is used. A stream of purified, humidified air is passed through each of the two upper arms. The air from both arms meets at the central junction and flows out through the single base arm.

  • Stimulus Application: The test compound (e.g., this compound diluted in a solvent like hexane) is applied to a piece of filter paper, which is placed in a cartridge in one of the arms. A control (solvent only on filter paper) is placed in the other arm.[22] The positions of the test and control arms are regularly swapped to avoid positional bias.[21]

  • Insect Introduction: A single insect is released at the downwind end of the base arm. The insect is given a set period (e.g., 5-10 minutes) to make a choice.

  • Data Collection: A "choice" is recorded when the insect walks a certain distance (e.g., two-thirds of the way) up one of the arms and remains there for a minimum time (e.g., 30 seconds). Insects that do not make a choice within the allotted time are recorded as "no choice."

  • Statistical Analysis: The number of insects choosing the treatment arm versus the control arm is analyzed using a statistical test (e.g., Chi-squared test or binomial test) to determine if there is a significant preference or avoidance.

G cluster_choices Air Purified Air Source Arm_A Arm A: Test Odor Source (this compound) Air->Arm_A Arm_B Arm B: Control Source (Solvent) Air->Arm_B Y_Tube Arm_A->Y_Tube Arm_B->Y_Tube Release Insect Release Point Y_Tube->Release Airflow Choice_A Choice A Recorded Y_Tube->Choice_A Choice_B Choice B Recorded Y_Tube->Choice_B Release->Y_Tube Insect Walks Upwind Analysis Statistical Analysis (Chi-Squared Test) Choice_A->Analysis Choice_B->Analysis

Caption: Logical workflow for a Y-tube olfactometer behavioral assay.

Conclusion and Future Directions

This compound is a potent and versatile semiochemical that plays a central role in the chemical ecology of plant-insect interactions. As a product of the ubiquitous lipoxygenase pathway, it functions as a key signal in direct and indirect plant defense, influencing the behavior of both herbivorous insects and their natural enemies. Understanding the biosynthesis of this compound, the mechanisms of its perception by insects, and the resulting behavioral outcomes is crucial for developing novel and sustainable pest management strategies. Future research should continue to explore the synergistic and antagonistic effects of this compound within complex volatile blends, as the context of the chemical message is often as important as the individual components. Such knowledge can be harnessed for applications in agriculture, such as developing attractant lures for pest monitoring or repellent "push" components in integrated pest management systems.

References

A Technical Guide to the Discovery and Analysis of cis-2-Hexen-1-ol in Novel Plant Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-2-Hexen-1-ol is a member of the green leaf volatiles (GLVs), a class of C6 compounds released by plants upon tissue damage. These molecules are integral to plant defense mechanisms, acting as airborne signals to warn neighboring plants of herbivory and attracting natural enemies of pests. The discovery and quantification of this compound and other GLVs in novel plant species can provide insights into their unique ecological interactions and defense strategies. This technical guide outlines the established methodologies for the extraction, identification, and quantification of this compound, details its biosynthetic pathway, and describes its role in plant signaling.

Introduction to this compound and Green Leaf Volatiles

Green leaf volatiles (GLVs) are a group of six-carbon aldehydes, alcohols, and their esters that are responsible for the characteristic "green" odor of freshly cut grass and leaves.[1] These compounds are typically present at low concentrations in intact plant tissues but are rapidly synthesized and released in response to mechanical damage, a phenomenon known as the GLV-burst.[2] this compound is an alcohol derivative within this family, formed through the lipoxygenase (LOX) pathway.

GLVs, including this compound, play a crucial role in plant defense and communication. They can act as direct deterrents to herbivores and pathogens and also function as airborne signals that mediate plant-plant and plant-insect interactions.[3][4] For instance, GLVs released from a herbivore-damaged plant can prime the defenses of neighboring plants, preparing them for potential attack.[5] They can also attract parasitic or predatory insects that prey on the herbivores, a form of indirect defense.[3][4] Given their diverse biological activities, the identification of GLVs in previously unstudied plant species is of significant interest.

Biosynthesis of this compound

The biosynthesis of this compound and other C6 GLVs originates from polyunsaturated fatty acids, primarily α-linolenic acid, through the oxylipin pathway.[3][6] The process is initiated by tissue damage, which brings together substrates and enzymes that are normally separated within the cell.

The key steps are as follows:

  • Lipase Activity: Upon wounding, lipases release α-linolenic acid from galactolipids in the chloroplast membranes.[6]

  • Lipoxygenase (LOX) Action: The enzyme 13-lipoxygenase (13-LOX) incorporates molecular oxygen into α-linolenic acid to form 13-hydroperoxy-linolenic acid (13-HPOT).[6]

  • Hydroperoxide Lyase (HPL) Cleavage: The 13-HPOT is then cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme (CYP74B), into two fragments: a 12-carbon compound (12-oxo-(9Z)-dodecenoic acid) and a 6-carbon aldehyde, (Z)-3-hexenal.[2][6]

  • Isomerization: (Z)-3-hexenal can spontaneously or enzymatically isomerize to the more stable (E)-2-hexenal ("leaf aldehyde").[6][7]

  • Reduction to Alcohols: Both (Z)-3-hexenal and (E)-2-hexenal can be reduced by alcohol dehydrogenase (ADH) to their corresponding alcohols, (Z)-3-hexen-1-ol ("leaf alcohol") and (E)-2-hexen-1-ol.[6][8] this compound is another isomer that can be formed in this pathway.

This compound Biosynthesis cluster_0 Oxylipin Pathway Linolenic Acid Linolenic Acid 13-HPOT 13-HPOT Linolenic Acid->13-HPOT Lipoxygenase (LOX) cis-3-Hexenal cis-3-Hexenal 13-HPOT->cis-3-Hexenal Hydroperoxide Lyase (HPL) trans-2-Hexenal trans-2-Hexenal cis-3-Hexenal->trans-2-Hexenal Isomerase cis-3-Hexen-1-ol cis-3-Hexen-1-ol cis-3-Hexenal->cis-3-Hexen-1-ol Alcohol Dehydrogenase (ADH) trans-2-Hexen-1-ol trans-2-Hexen-1-ol trans-2-Hexenal->trans-2-Hexen-1-ol ADH This compound This compound cis-3-Hexen-1-ol->this compound Isomerization

Biosynthesis of C6 Green Leaf Volatiles.

Experimental Protocols

The following protocols provide a general framework for the discovery and analysis of this compound in a novel plant species.

Volatile Collection from Plant Tissue

Volatile organic compounds (VOCs) can be collected from the headspace of plant material.

  • Materials:

    • Freshly excised plant tissue (e.g., leaves)

    • Glass container with an airtight lid and inlet/outlet ports

    • Volatile collection traps (e.g., tubes containing a polymeric adsorbent like Tenax® TA or Porapak™ Q)

    • Vacuum pump

    • Flowmeter

  • Procedure:

    • Excise a known weight of plant tissue and place it in the glass container. To induce GLV release, the tissue can be mechanically damaged (e.g., by crushing or cutting).

    • Seal the container and connect the inlet to a purified air source and the outlet to the volatile collection trap.

    • Draw air through the container and over the plant tissue at a controlled flow rate (e.g., 100-200 mL/min) for a specified duration (e.g., 1-4 hours). The volatiles will be captured on the adsorbent in the trap.

    • After collection, disconnect the trap and seal it for analysis.

Solvent Extraction of Volatiles

Direct solvent extraction can also be used, particularly for quantifying the total amount of GLVs in the tissue.

  • Materials:

    • Fresh or frozen plant tissue

    • Liquid nitrogen

    • Mortar and pestle

    • Organic solvent (e.g., dichloromethane or a mixture of hexane and ether)

    • Internal standard (e.g., a known amount of a related compound not expected to be in the sample, such as nonyl acetate)

    • Centrifuge

    • Glass vials

  • Procedure:

    • Weigh a known amount of plant tissue and flash-freeze it in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Transfer the powder to a tube containing a known volume of the extraction solvent and the internal standard.

    • Vortex the mixture vigorously for several minutes.

    • Centrifuge the mixture to pellet the solid plant material.

    • Carefully transfer the supernatant (the solvent layer containing the volatiles) to a clean vial for analysis.

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for separating, identifying, and quantifying volatile compounds.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

    • A suitable capillary column (e.g., DB-5ms or HP-INNOWax)

  • Procedure:

    • Sample Introduction:

      • For trapped headspace samples: Use a thermal desorption unit to release the volatiles from the trap into the GC inlet.

      • For solvent extracts: Inject a small volume (e.g., 1 µL) of the extract into the GC inlet.

    • Gas Chromatography:

      • Set the GC oven temperature program to separate the compounds of interest. A typical program might start at 40°C, hold for 2-3 minutes, then ramp up to 220-240°C at a rate of 5-10°C/min.[9]

    • Mass Spectrometry:

      • Operate the mass spectrometer in electron ionization (EI) mode.

      • Scan a mass range of m/z 35-350.

    • Identification:

      • Identify this compound and other compounds by comparing their mass spectra and retention times to those of authentic standards and to entries in a mass spectral library (e.g., NIST, Wiley).

    • Quantification:

      • Create a calibration curve using known concentrations of an authentic this compound standard.

      • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve, normalized to the peak area of the internal standard.

Experimental Workflow cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation Plant Tissue Collection Plant Tissue Collection Mechanical Damage Mechanical Damage Plant Tissue Collection->Mechanical Damage Volatile Collection Volatile Collection Mechanical Damage->Volatile Collection Solvent Elution Solvent Elution Volatile Collection->Solvent Elution GC-MS Analysis GC-MS Analysis Solvent Elution->GC-MS Analysis Compound Identification Compound Identification GC-MS Analysis->Compound Identification Quantification Quantification Compound Identification->Quantification Statistical Analysis Statistical Analysis Quantification->Statistical Analysis Biological Interpretation Biological Interpretation Statistical Analysis->Biological Interpretation

Workflow for GLV Discovery and Analysis.

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following table provides a template for presenting the concentrations of this compound and related GLVs discovered in a novel plant species, comparing different conditions (e.g., control vs. damaged tissue).

CompoundRetention Time (min)Concentration in Control Tissue (ng/g FW ± SE)Concentration in Damaged Tissue (ng/g FW ± SE)Fold Change
(E)-2-Hexenal
(Z)-3-Hexenal
1-Hexanol
(E)-2-Hexen-1-ol
(Z)-3-Hexen-1-ol
This compound
(Z)-3-Hexenyl acetate

FW: Fresh Weight; SE: Standard Error

Signaling Pathways Involving Green Leaf Volatiles

The perception of GLVs by plants can trigger a cascade of downstream signaling events, leading to the activation of defense responses.

When GLVs from a damaged plant reach a neighboring plant, they can induce a rapid, transient increase in cytosolic Ca2+ concentration.[5] This calcium signal acts as a second messenger, activating various downstream pathways. These can include:

  • Protein Kinase Cascades: Calcium-dependent protein kinases (CDPKs) and mitogen-activated protein kinases (MAPKs) are often activated, which in turn phosphorylate downstream targets, including transcription factors.[10]

  • Phytohormone Biosynthesis: GLV perception can lead to the production of defense-related phytohormones, most notably jasmonic acid (JA) and ethylene.[10] These hormones regulate the expression of a wide range of defense genes.

  • Gene Expression: The signaling cascade ultimately leads to the transcriptional activation of defense-related genes.[10] These may include genes encoding proteinase inhibitors, enzymes for the synthesis of defensive secondary metabolites (phytoalexins), and pathogenesis-related (PR) proteins.

This priming effect allows the plant to respond more quickly and strongly to subsequent herbivore or pathogen attacks.

GLV Signaling Pathway cluster_cell Receiving Plant Cell GLV_Perception GLV Perception (e.g., at cell membrane) Ca_Influx Cytosolic Ca2+ Influx GLV_Perception->Ca_Influx Kinase_Cascade Protein Kinase Cascade (CDPKs, MAPKs) Ca_Influx->Kinase_Cascade Hormone_Synthesis Phytohormone Synthesis (Jasmonic Acid, Ethylene) Kinase_Cascade->Hormone_Synthesis Transcription_Factors Activation of Transcription Factors Kinase_Cascade->Transcription_Factors Hormone_Synthesis->Transcription_Factors Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes Defense_Response Enhanced Defense Response (e.g., Phytoalexins, PR Proteins) Defense_Genes->Defense_Response

References

An In-depth Technical Guide on cis-2-Hexen-1-ol and its Role in Fruit Aroma Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-2-Hexen-1-ol, a key volatile organic compound contributing to the characteristic "green" and fresh aroma of many fruits. This document details its biosynthetic pathway, presents quantitative data on its presence in various fruits, outlines detailed experimental protocols for its analysis, and illustrates the complex signaling pathways that regulate its production during fruit ripening.

Introduction: The Significance of this compound in Fruit Aroma

This compound is a C6 alcohol, part of a group of compounds known as green leaf volatiles (GLVs). These molecules are responsible for the characteristic fresh, green, and slightly grassy aroma associated with freshly cut grass and unripe fruit. As fruits ripen, the concentration of this compound and other C6 volatiles changes, contributing to the complex and dynamic aroma profile that signals maturity and quality to consumers. Understanding the biosynthesis and regulation of this compound is crucial for the food and fragrance industries, as well as for researchers studying plant-herbivore interactions and fruit quality.

Biosynthesis of this compound: The Lipoxygenase (LOX) Pathway

This compound is synthesized in plants through the lipoxygenase (LOX) pathway, which is initiated in response to tissue damage or as part of developmental processes like fruit ripening. The pathway begins with the release of polyunsaturated fatty acids, primarily linolenic acid, from cell membranes.

The key enzymatic steps are as follows:

  • Lipoxygenase (LOX): This enzyme catalyzes the dioxygenation of linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).

  • Hydroperoxide Lyase (HPL): 13-HPOT is then cleaved by HPL to produce (Z)-3-hexenal and 12-oxo-(9Z)-dodecenoic acid.

  • Isomerase: (Z)-3-hexenal can be isomerized to the more stable (E)-2-hexenal (trans-2-hexenal).

  • Alcohol Dehydrogenase (ADH): (Z)-3-hexenal is reduced by alcohol dehydrogenase (ADH) to form (Z)-3-hexen-1-ol. Through a subsequent isomerization step, this can be converted to this compound. ADH can also reduce (E)-2-hexenal to (E)-2-hexen-1-ol.

LOX_Pathway Linolenic Acid Linolenic Acid LOX LOX Linolenic Acid->LOX 13-HPOT 13-HPOT HPL HPL 13-HPOT->HPL cis-3-Hexenal cis-3-Hexenal ADH ADH cis-3-Hexenal->ADH This compound This compound LOX->13-HPOT HPL->cis-3-Hexenal ADH->this compound caption Biosynthetic Pathway of this compound

Biosynthetic Pathway of this compound

Quantitative Data of this compound in Fruits

The concentration of this compound varies significantly among different fruit species, cultivars, and ripening stages. The following tables summarize quantitative data from scientific literature, providing a comparative overview.

Table 1: Concentration of this compound and Related Compounds in Strawberry (Fragaria × ananassa) Fruit at Different Ripening Stages

CompoundGreen Stage (µg/kg)White Stage (µg/kg)Pink Stage (µg/kg)Red Stage (µg/kg)
This compound13.24 ± 1.4212.05 ± 2.213.19 ± 0.415.27 ± 0.45
trans-2-Hexen-1-olNDND1.89 ± 0.234.56 ± 0.51
cis-3-Hexenyl acetate2.58 ± 0.314.12 ± 0.4515.78 ± 1.8925.43 ± 2.98
Data adapted from a study on strawberry volatiles. ND = Not Detected.[1]

Table 2: Relative Abundance of this compound in País Grapes (Vitis vinifera L.) at Different Maturity Stages and Vineyard Locations

LocationMaturity StageRelative Area of this compound
Hualañé1 (Less Mature)0.96
Hualañé2 (More Mature)0.85
Cauquenes1 (Less Mature)1.12
Cauquenes2 (More Mature)0.98
Itata1 (Less Mature)1.05
Itata2 (More Mature)0.91
Data adapted from a study on the aromatic profile of País grapes. The data represents the mean of the relative area compared to an internal standard.[2]

Experimental Protocols for the Analysis of this compound

The standard method for the analysis of volatile compounds like this compound from a fruit matrix is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

4.1. Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol provides a step-by-step guide for the extraction and quantification of this compound in fruit samples.

4.1.1. Sample Preparation

  • Homogenization: Weigh a precise amount of fresh or frozen fruit tissue (e.g., 5 g) and homogenize it, for instance using a blender or a mortar and pestle with liquid nitrogen to prevent enzymatic activity.

  • Transfer to Vial: Transfer a specific amount of the homogenate (e.g., 2 g) into a 20 mL headspace vial.

  • Matrix Modification: Add a saturated solution of sodium chloride (NaCl) (e.g., 2 mL of 35% w/v) to the vial. This increases the ionic strength of the matrix, which enhances the release of volatile compounds into the headspace.

  • Internal Standard: Add a known concentration of an appropriate internal standard (e.g., 2-octanol or a deuterated analog of the analyte) to each sample for accurate quantification.

  • Sealing: Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

4.1.2. HS-SPME Procedure

  • Fiber Selection and Conditioning: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatiles, including C6 alcohols. Before the first use, condition the fiber according to the manufacturer's instructions (e.g., by heating it in the GC injection port at a specific temperature for a designated time).

  • Incubation/Equilibration: Place the sealed vial in a heating block or the autosampler's incubator set to a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with agitation to allow the volatiles to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30-60 minutes) at the same temperature with continued agitation to allow for the adsorption of the analytes onto the fiber coating.

  • Desorption: After extraction, retract the fiber and immediately introduce it into the heated injection port of the GC for thermal desorption of the analytes onto the analytical column. The desorption time is typically 2-5 minutes at a temperature of around 250°C.

4.1.3. GC-MS Parameters

  • Gas Chromatograph (GC):

    • Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a WAX column.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C) for a few minutes, then ramps up to a higher temperature (e.g., 230-250°C) at a controlled rate (e.g., 5-10°C/min), followed by a hold at the final temperature.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: A scan range of m/z 35-350 is typically used to detect the characteristic ions of this compound and other volatiles.

    • Ion Source and Transfer Line Temperatures: Typically set around 230°C and 250°C, respectively.

4.2. Experimental Workflow Diagram

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_SPME HS-SPME cluster_Analysis GC-MS Analysis Homogenization Homogenization Transfer Transfer Homogenization->Transfer Matrix_Modification Matrix_Modification Transfer->Matrix_Modification Add_IS Add_IS Matrix_Modification->Add_IS Sealing Sealing Add_IS->Sealing Equilibration Equilibration Sealing->Equilibration Extraction Extraction Equilibration->Extraction Desorption Desorption Extraction->Desorption Separation Separation Desorption->Separation Detection Detection Separation->Detection Identification_Quantification Identification_Quantification Detection->Identification_Quantification caption HS-SPME-GC-MS Experimental Workflow Signaling_Pathways cluster_Hormones Hormonal Signals cluster_Signaling Signaling Cascade cluster_Genes Target Gene Expression Ethylene Ethylene Ethylene_Receptors ETR1/ERS1 Ethylene->Ethylene_Receptors binds Jasmonates Jasmonates JAZ_Proteins JAZ Proteins Jasmonates->JAZ_Proteins promotes degradation of Auxin Auxin ARFs Auxin Response Factors Auxin->ARFs CTR1 CTR1 Ethylene_Receptors->CTR1 inhibits EIN2 EIN2 CTR1->EIN2 inhibits EIN3_EILs EIN3/EILs EIN2->EIN3_EILs activates ERFs ERFs EIN3_EILs->ERFs activates LOX_Gene LOX ERFs->LOX_Gene HPL_Gene HPL ERFs->HPL_Gene ADH_Gene ADH ERFs->ADH_Gene MYC2 MYC2 JAZ_Proteins->MYC2 inhibits MYC2->LOX_Gene MYC2->HPL_Gene ARFs->LOX_Gene influences ARFs->ADH_Gene influences caption Hormonal Regulation of LOX Pathway Genes

References

Methodological & Application

Application Notes and Protocols for the Analysis of cis-2-Hexen-1-ol using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Hexen-1-ol is a C6 volatile organic compound, commonly referred to as a green leaf volatile (GLV). GLVs are released by plants in response to tissue damage, such as from herbivory or mechanical stress, and play a crucial role in plant defense signaling pathways[1]. The characteristic "green" or "grassy" odor of these compounds also makes them important components of the aroma profile in many fruits, vegetables, and beverages[2][3]. Accurate and sensitive quantification of this compound is therefore essential for studies in plant biology, food science, and flavor chemistry.

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and versatile sample preparation technique that is well-suited for the analysis of volatile and semi-volatile compounds like this compound from various matrices[4][5]. This application note provides a detailed protocol for the analysis of this compound using Headspace SPME (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Signaling Pathway: Green Leaf Volatiles in Plant Defense

The biosynthesis of this compound is part of the lipoxygenase (LOX) pathway, which is activated in response to cell damage. The following diagram illustrates the simplified signaling pathway.

G cluster_membrane Cellular Membrane cluster_cytoplasm Cytoplasm Linolenic_Acid α-Linolenic Acid LOX Lipoxygenase (LOX) Linolenic_Acid->LOX HPL Hydroperoxide Lyase (HPL) LOX->HPL produces hydroperoxides cis_3_Hexenal (Z)-3-Hexenal HPL->cis_3_Hexenal cleaves to ADH Alcohol Dehydrogenase (ADH) cis_3_Hexenol (Z)-3-Hexen-1-ol ADH->cis_3_Hexenol cis_3_Hexenal->ADH Isomerase Isomerase cis_3_Hexenal->Isomerase Defense_Response Plant Defense Response (e.g., attracting predators of herbivores) cis_3_Hexenol->Defense_Response emitted as signal trans_2_Hexenal (E)-2-Hexenal Isomerase->trans_2_Hexenal trans_2_Hexenal->Defense_Response emitted as signal Plant_Damage Plant Damage (e.g., Herbivory) Plant_Damage->Linolenic_Acid triggers release

Caption: Simplified biosynthesis pathway of Green Leaf Volatiles (GLVs).

Experimental Protocols

This section details the recommended protocol for the quantitative analysis of this compound using HS-SPME-GC-MS.

Materials and Reagents
  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm (or similar wide-range fiber)

  • Vials: 20 mL clear glass headspace vials with magnetic screw caps and PTFE/silicone septa

  • Standard: this compound (≥95% purity)

  • Internal Standard (IS): 2-Octanol or a deuterated analog of a related C6 volatile.

  • Solvent: Methanol or Ethanol (GC grade) for standard preparation

  • Salt: Sodium Chloride (NaCl), analytical grade

Instrumentation
  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • SPME-compatible GC inlet

  • Autosampler with SPME capabilities (recommended for precision)

  • Analytical Balance

Standard Preparation
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the primary stock solution to create calibration standards ranging from approximately 1 to 500 ng/mL.

  • Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the chosen internal standard in methanol. A suitable concentration for spiking into samples is typically 10-50 ng/mL.

Sample Preparation and SPME Procedure
  • Sample Aliquoting: Place a known amount of the sample (e.g., 1-5 g of homogenized plant tissue or 5 mL of a liquid sample) into a 20 mL headspace vial.

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of the internal standard working solution to each sample, blank, and calibration standard vial.

  • Matrix Modification (optional but recommended): Add a saturated solution of NaCl (typically 1-2 g per 5 mL of aqueous sample) to increase the ionic strength of the sample, which can enhance the partitioning of volatile analytes into the headspace[6].

  • Vial Sealing: Immediately seal the vials with the magnetic screw caps.

  • Incubation/Equilibration: Place the vials in the autosampler tray or a heating block. Incubate the samples at a controlled temperature (e.g., 40-60°C) for a set time (e.g., 10-30 minutes) to allow the analytes to equilibrate between the sample and the headspace. Agitation during this step can improve efficiency.

  • HS-SPME Extraction: Expose the DVB/CAR/PDMS fiber to the headspace of the vial for a defined period (e.g., 20-40 minutes) at the same temperature as the incubation.

  • Desorption: After extraction, the fiber is immediately transferred to the GC inlet for thermal desorption of the analytes. A typical desorption temperature is 250°C for 2-5 minutes in splitless mode.

GC-MS Analysis

The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.

ParameterRecommended Setting
GC Column Mid-polar to polar capillary column (e.g., DB-WAX, ZB-WAX, HP-5ms) Dimensions: 30-60 m length, 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min
Inlet Temperature 250°C
Injection Mode Splitless
Oven Program Initial temperature: 40°C, hold for 2-5 min Ramp: 5-10°C/min to 220-240°C Final hold: 5-10 min
MS Transfer Line 250°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (e.g., m/z 35-350) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions for this compound (e.g., m/z 41, 57, 67, 82, 100) and the internal standard.

Data Presentation: Quantitative Performance

While a complete validation study for this compound was not found in the literature reviewed, the following table summarizes expected performance characteristics based on the validation of structurally similar C6 volatiles, such as (E)-2-hexen-1-ol and hexanal, using SPME-GC-MS[7][8][9]. These values should be confirmed with an in-house validation.

Analytical ParameterExpected Performance Range
Linearity (R²) > 0.99
Working Range 1 - 500 ng/mL (or ng/g)
Limit of Detection (LOD) 0.1 - 5 ng/mL (or ng/g)
Limit of Quantification (LOQ) 0.5 - 15 ng/mL (or ng/g)
Recovery 85 - 115%
Precision (RSD%) < 15%

Experimental Workflow Diagram

The following diagram outlines the complete experimental workflow from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Aliquot Sample Aliquoting (e.g., 5g in 20mL vial) IS_Spike Internal Standard Spiking Sample_Aliquot->IS_Spike Salt_Addition Salt Addition (optional) IS_Spike->Salt_Addition Vial_Seal Vial Sealing Salt_Addition->Vial_Seal Incubation Incubation / Equilibration (e.g., 50°C for 15 min) Vial_Seal->Incubation Extraction Headspace Extraction (e.g., 30 min) Incubation->Extraction Desorption Thermal Desorption in GC Inlet (e.g., 250°C for 3 min) Extraction->Desorption GC_Separation Chromatographic Separation Desorption->GC_Separation MS_Detection Mass Spectrometric Detection (Scan or SIM mode) GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for SPME-GC-MS analysis of this compound.

References

Application Notes and Protocols for Electroantennography (EAG) Studies with cis-2-Hexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to conducting electroantennography (EAG) studies with the green leaf volatile (GLV), cis-2-Hexen-1-ol. This document includes detailed experimental protocols, a summary of quantitative data from various insect species, and visualizations of the experimental workflow and relevant signaling pathways.

Introduction to this compound and EAG

This compound is a key semiochemical that plays a significant role in insect behavior, particularly in host-plant location. As a component of the "green leaf volatile" complex released by wounded plants, it can act as an attractant or repellent for various insect species. Electroantennography (EAG) is a powerful electrophysiological technique used to measure the summed response of olfactory receptor neurons on an insect's antenna to a volatile compound. It is an invaluable tool for screening the olfactory sensitivity of insects to compounds like this compound.

Quantitative EAG Response Data

The following table summarizes the electroantennographic responses of various insect species to this compound and the closely related isomer, cis-3-Hexen-1-ol. It is important to note the specific isomer used in each study, as insects can exhibit different sensitivities to closely related chemical structures.

Insect SpeciesSexCompoundEAG Response (mV)Notes
Athetis dissimilisFemaleThis compound0.44 ± 0.04-
Athetis dissimilisMaletrans-2-Hexen-1-ol1.27 ± 0.18Exhibited a higher response to the trans-isomer.[1]
Athetis dissimilisMalecis-3-Hexen-1-ol1.30 ± 0.10Showed a very strong response to this related GLV.[1]
Microplitis croceipesFemalecis-3-HexenolSignificantly greater than malesData suggests females are more responsive to certain GLVs.[2]
Cotesia marginiventrisFemalecis-3-HexenolSignificantly greater than malesData suggests females are more responsive to certain GLVs.[2]

Detailed Experimental Protocols

This section provides a generalized, step-by-step protocol for conducting EAG experiments with this compound.

Materials and Equipment
  • Insect Subjects: Healthy, adult insects of the target species.

  • Chemicals: High-purity this compound, solvent (e.g., paraffin oil or hexane), and electrolyte solution (e.g., Ringer's solution).

  • EAG System:

    • Micromanipulators

    • Microscope (Stereo)

    • Glass capillary microelectrodes

    • Micropipette puller

    • Reference and recording electrodes (Ag/AgCl wires)

    • Amplifier

    • Data acquisition system (computer with appropriate software)

  • Stimulus Delivery System:

    • Purified, humidified air source

    • Flow controller

    • Pasteur pipettes and filter paper

    • Puffer device

  • Immobilization: Wax, dental wax, or custom holders.

Protocol
  • Preparation of Stimulus:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 1 µg/µL).

    • Create a dilution series of the stock solution to test a range of concentrations.

    • Cut filter paper into small strips and load a known volume (e.g., 10 µL) of the odorant solution onto each strip.

    • Insert the filter paper into a clean Pasteur pipette. Prepare a separate pipette for each concentration and a solvent-only control.

  • Insect Preparation:

    • Immobilize the insect using wax or a holder, ensuring the head and antennae are accessible and stable. This can be done on a microscope slide or a custom stage.

    • Excise one antenna at the base using fine scissors, or use a whole-insect preparation.

  • Electrode Placement:

    • Pull glass capillaries into fine-tipped microelectrodes using a micropipette puller.

    • Fill the microelectrodes with the electrolyte solution.

    • Insert the Ag/AgCl wires into the back of the microelectrodes.

    • Carefully place the reference electrode into the base of the antenna or the insect's head (e.g., compound eye).

    • Place the recording electrode over the distal tip of the antenna. A small portion of the tip may be removed to ensure good electrical contact.

  • EAG Recording:

    • Position the antenna in a continuous, gentle stream of purified and humidified air.

    • Allow the baseline signal to stabilize.

    • Deliver a puff of the stimulus by directing the airflow through the odorant-containing Pasteur pipette for a short duration (e.g., 0.5 seconds).

    • Record the resulting depolarization of the antenna. The peak amplitude of this negative voltage deflection is the EAG response.

    • Allow sufficient time between stimuli (e.g., 30-60 seconds) for the antennal receptors to recover.

    • Present the different concentrations in a randomized order to minimize adaptation effects.

  • Data Analysis:

    • Measure the amplitude of the EAG response (in millivolts, mV) for each stimulus presentation.

    • Subtract the response to the solvent control from the responses to the odorant stimuli.

    • Dose-response curves can be generated by plotting the EAG response against the logarithm of the stimulus concentration.

Visualizations

Experimental Workflow

EAG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stimulus_prep Prepare Stimulus (this compound dilutions) electrode_placement Place Electrodes (Reference & Recording) stimulus_prep->electrode_placement Load stimulus insect_prep Immobilize Insect & Prepare Antenna insect_prep->electrode_placement recording Record EAG Response electrode_placement->recording Deliver stimulus puff data_acq Data Acquisition recording->data_acq Signal analysis Measure Amplitude & Analyze Data data_acq->analysis

Caption: A generalized workflow for conducting an electroantennography (EAG) experiment.

Olfactory Signaling Pathway

Olfactory_Signaling cluster_sensillum Olfactory Sensillum cluster_neuron Olfactory Receptor Neuron (ORN) cluster_brain Antennal Lobe (Brain) odorant This compound obp Odorant-Binding Protein (OBP) odorant->obp Binding or_complex Olfactory Receptor (OR) + Co-receptor (Orco) obp->or_complex Transport & Delivery ion_channel Ion Channel Opening or_complex->ion_channel Conformational Change depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Firing depolarization->action_potential glomerulus Glomerulus Activation action_potential->glomerulus Signal Transmission signal_processing Signal Processing glomerulus->signal_processing

Caption: A simplified diagram of the insect olfactory signaling pathway for a volatile compound.

References

Application Notes and Protocols for the Synthesis of Isotopically Labeled cis-2-Hexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isotopically labeled compounds are indispensable tools in pharmaceutical research and development, aiding in the elucidation of metabolic pathways, reaction mechanisms, and serving as internal standards in quantitative bioanalysis. cis-2-Hexen-1-ol, a naturally occurring alcohol with a characteristic green leaf odor, and its derivatives are of interest in various fields, including flavor and fragrance chemistry, as well as building blocks in organic synthesis. The ability to introduce isotopic labels, such as deuterium (²H or D) or carbon-13 (¹³C), into the this compound scaffold with high stereochemical and isotopic purity is therefore of significant value.

These application notes provide detailed protocols for two primary synthetic routes for the preparation of isotopically labeled this compound:

  • Stereoselective Reduction of an Alkyne Precursor: This method involves the synthesis of 2-hexyn-1-ol followed by a stereoselective reduction using a Lindlar catalyst with a deuterium source to yield the desired deuterated cis-2-alkene.

  • Wittig Olefination with an Isotopically Labeled Aldehyde: This approach utilizes the Wittig reaction between an isotopically labeled butanal and a suitable phosphorus ylide to construct the cis-double bond, followed by reduction to the corresponding alcohol.

Data Presentation

The following tables summarize the quantitative data associated with the key steps in the synthesis of isotopically labeled this compound.

Table 1: Synthesis of 2-Hexyn-1-ol (Precursor for Route 1)

StepReactantsReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
11-Butyne, Paraformaldehyden-Butyllithium, CuBrTHF-20 to RT4~75

Table 2: Stereoselective Reduction of 2-Hexyn-1-ol (Route 1)

Isotopic LabelDeuterium SourceCatalystSolventTemperature (°C)PressureTime (h)Yield (%)Isotopic Purity (%)
D₂ at C2 and C3Deuterium gas (D₂)5% Pd on CaCO₃ (Lindlar catalyst), QuinolineMethanolRoom Temperature1 atm2-4>95>98

Table 3: Synthesis of Isotopically Labeled Butanal (Precursor for Route 2)

Isotopic LabelStarting MaterialReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)Isotopic Purity (%)
D at C1Butan-1-olPyridinium chlorochromate (PCC), D₂ODichloromethaneRoom Temperature2~85>95
¹³C at C1[1-¹³C]Butanoic acidDiisobutylaluminium hydride (DIBAL-H)Toluene-783~80>99

Table 4: Wittig Reaction and Subsequent Reduction (Route 2)

StepReactantsReagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)Stereoselectivity (cis:trans)
WittigLabeled Butanal, (2-Hydroxyethyl)triphenylphosphonium bromidePotassium tert-butoxideTHF0 to RT12~60-70>95:5
ReductionWittig Product------

Note: The reduction step in Route 2 to the final alcohol product typically proceeds in high yield (>90%) with reagents like sodium borohydride.

Experimental Protocols

Route 1: Stereoselective Reduction of 2-Hexyn-1-ol

This route provides a highly efficient and stereoselective method for the introduction of two deuterium atoms across the double bond.

Diagram of the Synthetic Workflow (Route 1)

G cluster_0 Step 1: Synthesis of 2-Hexyn-1-ol cluster_1 Step 2: Deuterium Labeling butyne 1-Butyne nBuLi n-Butyllithium CuBr butyne->nBuLi paraformaldehyde Paraformaldehyde paraformaldehyde->nBuLi hexynol 2-Hexyn-1-ol nBuLi->hexynol hexynol_in 2-Hexyn-1-ol lindlar D2, Lindlar Catalyst Quinoline hexynol_in->lindlar product [2,3-D2]-cis-2-Hexen-1-ol lindlar->product

Caption: Synthetic workflow for deuterated this compound via Lindlar reduction.

Protocol 1.1: Synthesis of 2-Hexyn-1-ol

  • Reaction Setup: To a stirred solution of 1-butyne (1.0 eq) in anhydrous tetrahydrofuran (THF) at -20 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise.

  • Addition of Catalyst and Aldehyde: After stirring for 30 minutes, add copper(I) bromide (0.1 eq) followed by paraformaldehyde (1.2 eq).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-hexyn-1-ol as a colorless oil.

Protocol 1.2: Stereoselective Deuteration of 2-Hexyn-1-ol

  • Catalyst Preparation: In a round-bottom flask, place 5% palladium on calcium carbonate (Lindlar catalyst, 5 mol%).

  • Reaction Mixture: Add a solution of 2-hexyn-1-ol (1.0 eq) in methanol and a catalytic amount of quinoline (as a poison to prevent over-reduction).

  • Deuteration: Evacuate the flask and backfill with deuterium gas (D₂). Repeat this process three times. Stir the reaction mixture vigorously under a balloon of deuterium gas at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-4 hours).

  • Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure. The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield [2,3-D₂]-cis-2-Hexen-1-ol.

Route 2: Wittig Olefination with an Isotopically Labeled Aldehyde

This route allows for the site-specific introduction of an isotopic label at the C1 position of the butanal precursor, which becomes the C4 position of the final product, or at the aldehydic carbon itself.

Diagram of the Synthetic Workflow (Route 2)

G cluster_0 Step 1: Synthesis of Labeled Butanal cluster_1 Step 2: Wittig Reaction butanol Butan-1-ol pcc PCC, D2O butanol->pcc labeled_butanal [1-D]-Butanal pcc->labeled_butanal labeled_butanal_in [1-D]-Butanal ylide (2-Hydroxyethyl)- triphenylphosphonium bromide, KOtBu labeled_butanal_in->ylide product [4-D]-cis-2-Hexen-1-ol ylide->product

Caption: Synthetic workflow for deuterated this compound via the Wittig reaction.

Protocol 2.1: Synthesis of [1-D]-Butanal

  • Reaction Setup: To a stirred suspension of pyridinium chlorochromate (PCC, 1.5 eq) in dichloromethane, add a small amount of D₂O (heavy water, 1.0 eq).

  • Oxidation: Add a solution of butan-1-ol (1.0 eq) in dichloromethane dropwise to the mixture.

  • Reaction Progression: Stir the reaction at room temperature for 2 hours.

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification: Carefully remove the solvent by distillation at atmospheric pressure to obtain [1-D]-butanal. Due to its volatility, it is often used immediately in the next step without further purification.

Protocol 2.2: Wittig Reaction to form [4-D]-cis-2-Hexen-1-ol

  • Ylide Generation: In a dry, inert atmosphere, suspend (2-hydroxyethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C and add potassium tert-butoxide (1.1 eq) portion-wise. Stir the resulting orange-red mixture for 30 minutes at 0 °C.

  • Wittig Reaction: Add a solution of [1-D]-butanal (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight (approximately 12 hours).

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the mixture with diethyl ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford [4-D]-cis-2-Hexen-1-ol.

Characterization

The isotopic incorporation and stereochemical purity of the final product should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR to confirm the disappearance of signals at the labeled positions and the cis-coupling constant of the vinylic protons. ²H NMR to directly observe the deuterium signal. ¹³C NMR if a ¹³C label was introduced.

  • Mass Spectrometry (MS): To confirm the expected mass shift corresponding to the incorporated isotope(s).

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Deuterium gas is flammable.

  • Follow standard laboratory procedures for handling all chemicals. Refer to the Safety Data Sheets (SDS) for each reagent before use.

Application Notes: Utilizing cis-2-Hexen-1-ol as a Standard in Flavor Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

cis-2-Hexen-1-ol is a six-carbon aliphatic alcohol that is a prominent member of the green leaf volatiles (GLVs), a group of oxygenated fatty acid derivatives released by plants.[1] It is characterized by a fresh, green, and slightly fruity aroma, reminiscent of freshly cut grass and green beans.[2][3] This compound is naturally present in a wide variety of fruits and vegetables, including apples, sour cherries, blueberries, papayas, tomatoes, and black tea.[2] Due to its distinct aroma profile and its presence in numerous natural products, this compound is frequently employed as a standard in the flavor and fragrance industry for both qualitative and quantitative analyses. Its chemical properties, including its volatility and solubility, make it a suitable candidate for use as an internal or external standard in chromatographic methods.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its application as an analytical standard, particularly in gas chromatography.

PropertyValue
Molecular Formula C₆H₁₂O[1][4]
Molecular Weight 100.16 g/mol [1][4][5][6][7]
CAS Number 928-94-9[2][4][5][7]
Appearance Colorless to light yellow clear liquid[1][2][4][6]
Odor Green, leafy, fruity, with notes of green beans and a winey nuance[1][2][3]
Boiling Point 156-166 °C[2][4][5][7]
Density 0.847 g/mL at 25 °C[2][5][7]
Refractive Index n20/D 1.441[2][5][7]
Solubility Insoluble in water; soluble in ethanol and fats[1][6]
Vapor Density >1 (vs air)[5][7]

Applications in Flavor Analysis

This compound serves as a valuable tool in flavor analysis, primarily as an internal standard for quantification of other volatile and semi-volatile compounds. Its utility stems from several key attributes:

  • Chemical Similarity: As a C6 alcohol, it shares chemical properties with many other flavor compounds, such as other alcohols, aldehydes, and esters. This similarity ensures comparable behavior during sample extraction and chromatographic analysis.

  • Chromatographic Behavior: It is well-resolved from many other common flavor volatiles on standard gas chromatography columns.

  • Commercial Availability: High-purity standards of this compound are readily available from various chemical suppliers.

  • Non-Interference: While naturally occurring, its concentration can be controlled by adding a known amount to a sample, allowing it to be used as a reference for quantification, especially when its natural concentration in the sample is negligible or can be accounted for.

It is particularly useful in the analysis of food and beverage products where "green" notes are a significant part of the flavor profile. It can also be used in the development of flavorings and fragrances.[3]

Experimental Protocols

The following protocols provide a framework for the use of this compound as an internal standard in the gas chromatographic analysis of flavor compounds.

1. Preparation of Standard Solutions

This protocol describes the preparation of a stock solution and subsequent working standards of this compound.

  • Materials:

    • This compound (≥95% purity)

    • Methanol or ethanol (HPLC grade)

    • Volumetric flasks (10 mL, 50 mL, 100 mL)

    • Micropipettes

  • Procedure:

    • Stock Solution (e.g., 1000 ppm):

      • Accurately weigh 100 mg of this compound into a 100 mL volumetric flask.

      • Dissolve the compound in a small amount of methanol and then dilute to the mark with methanol.

      • Stopper the flask and invert several times to ensure homogeneity. This solution has a concentration of 1000 µg/mL or 1000 ppm.

    • Working Standard Solutions:

      • Prepare a series of working standards by diluting the stock solution. For example, to prepare a 100 ppm working standard, pipette 10 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark with methanol.

      • Further dilutions can be made to create a range of concentrations suitable for creating a calibration curve (e.g., 0.5, 1, 2, 5, 10 ppm).

2. Sample Preparation and Internal Standard Spiking

This protocol outlines a general procedure for preparing a liquid sample (e.g., fruit juice) for analysis.

  • Materials:

    • Sample matrix (e.g., fruit juice)

    • This compound internal standard (IS) working solution (e.g., 100 ppm)

    • Sodium chloride (for salting out)

    • SPME fiber (e.g., DVB/CAR/PDMS)

    • Headspace vials (20 mL) with magnetic screw caps and septa

  • Procedure:

    • Pipette a known volume of the liquid sample (e.g., 5 mL) into a 20 mL headspace vial.

    • Add a known amount of sodium chloride (e.g., 1 g) to the vial to increase the ionic strength of the solution and promote the release of volatile compounds into the headspace.

    • Spike the sample with a precise volume of the this compound internal standard working solution (e.g., 50 µL of 100 ppm IS) to achieve a final concentration that is within the range of the analytes of interest.

    • Immediately cap the vial and vortex for 30 seconds to mix thoroughly.

    • The sample is now ready for headspace solid-phase microextraction (HS-SPME) and GC-MS analysis.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

The following are typical GC-MS parameters for the analysis of flavor compounds using this compound as an internal standard.[8]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A nonpolar or medium-polarity column is typically used. Example: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injection:

    • Mode: Splitless or split (e.g., 50:1 split ratio)[8]

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL (for liquid injection) or HS-SPME

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[8]

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 2-5 minutes[8]

    • Ramp: Increase to 250 °C at a rate of 5-10 °C/min

    • Final Hold: Hold at 250 °C for 5-10 minutes

  • Mass Spectrometer Parameters:

    • Ion Source Temperature: 230-250 °C

    • Transfer Line Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 35-350 amu

Data Presentation

Quantitative Analysis using an Internal Standard

The concentration of an analyte can be determined using the internal standard method by calculating the response factor (RF) relative to the internal standard.

Example Calibration Data for an Analyte using this compound as Internal Standard

Analyte Conc. (ppm)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte Area / IS Area)
0.515,000100,0000.15
1.031,000102,0000.30
2.574,00099,0000.75
5.0155,000101,0001.53
10.0305,000100,0003.05

A calibration curve is generated by plotting the response ratio against the analyte concentration. The concentration of the analyte in an unknown sample is then calculated using the equation of the line from the calibration curve and the measured response ratio in the sample.

Visualizations

G Workflow for Internal Standard Quantification A Sample Collection B Spike with Internal Standard (IS) (this compound) A->B C Sample Preparation (e.g., HS-SPME) B->C D GC-MS Analysis C->D E Data Acquisition (Chromatogram) D->E F Peak Integration (Analyte and IS) E->F G Calculate Response Ratio (Analyte Area / IS Area) F->G I Quantify Analyte Concentration G->I H Calibration Curve (Response Ratio vs. Conc.) H->I Use regression equation

Caption: Workflow for quantification using an internal standard.

G Principle of the Internal Standard Method cluster_sample Sample Preparation Analyte Analyte Sample Sample Matrix Analyte->Sample IS Internal Standard (this compound) IS->Sample Known Amount Added GCMS GC-MS System Sample->GCMS Injection AnalyteSignal Analyte Signal (Peak Area) GCMS->AnalyteSignal IS_Signal IS Signal (Peak Area) GCMS->IS_Signal Ratio Signal Ratio (Analyte / IS) AnalyteSignal->Ratio IS_Signal->Ratio Concentration Analyte Concentration Ratio->Concentration Proportionality

Caption: Logical relationship of the internal standard method.

References

Application Notes and Protocols for Chiral Separation of cis-2-Hexen-1-ol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective separation of cis-2-Hexen-1-ol, a significant chiral compound in the flavor, fragrance, and pharmaceutical industries. The following sections outline methodologies for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), offering structured protocols and quantitative data to facilitate the development and implementation of effective chiral separation strategies.

Introduction

This compound, also known as leaf alcohol, possesses a chiral center at the C-1 position, resulting in two enantiomers: (R)- and (S)-cis-2-Hexen-1-ol. These enantiomers can exhibit distinct sensory properties and biological activities, making their separation and quantification crucial for quality control, authenticity assessment, and stereoselective synthesis. Chiral chromatography is a powerful technique for resolving enantiomeric mixtures.[1] This document details the use of cyclodextrin-based chiral stationary phases (CSPs) for Gas Chromatography (GC) and polysaccharide-based CSPs for High-Performance Liquid Chromatography (HPLC) for this purpose.

Gas Chromatography (GC) Method

Gas chromatography with chiral stationary phases is a highly effective method for the separation of volatile enantiomers like this compound. Cyclodextrin-based CSPs are particularly well-suited for this application due to their ability to form transient diastereomeric complexes with the analytes.[1][2]

Experimental Protocol: Chiral GC-FID

This protocol is a starting point and may require optimization based on the specific instrumentation and sample matrix.

Table 1: GC Conditions for Chiral Separation of this compound Enantiomers

ParameterCondition
Column Rt-βDEXsa (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar beta-cyclodextrin based column
Carrier Gas Hydrogen or Helium
Linear Velocity 40-80 cm/sec (Hydrogen)
Injector Temperature 220 °C
Detector (FID) Temp 250 °C
Oven Program 40 °C (hold for 1 min), ramp to 150 °C at 2 °C/min, hold for 5 min
Injection Volume 1 µL
Split Ratio 50:1
Sample Preparation Dilute racemic this compound in hexane to a concentration of 100 µg/mL.

Note: The choice of a beta-cyclodextrin based column is critical. Different derivatives of cyclodextrins can offer varying selectivity.[3] Optimization of the temperature ramp and carrier gas flow rate can significantly impact the resolution of the enantiomers.[3]

Expected Quantitative Data

High-Performance Liquid Chromatography (HPLC) Method

HPLC using polysaccharide-based chiral stationary phases is a versatile and widely used technique for the separation of a broad range of chiral compounds, including unsaturated alcohols.[4] These CSPs, typically derived from cellulose or amylose, provide excellent chiral recognition capabilities.[5]

Experimental Protocol: Chiral HPLC-UV

This protocol provides a general framework for the chiral separation of this compound enantiomers.

Table 2: HPLC Conditions for Chiral Separation of this compound Enantiomers

ParameterCondition
Column CHIRALPAK® IA or similar amylose-based column (e.g., amylose tris(3,5-dimethylphenylcarbamate)) (150 x 4.6 mm, 5 µm)
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve racemic this compound in the mobile phase to a concentration of 1 mg/mL.

Note: The composition of the mobile phase, particularly the ratio of the non-polar solvent (e.g., hexane) to the alcohol modifier (e.g., isopropanol or ethanol), is a critical parameter for optimizing selectivity and resolution on polysaccharide-based CSPs.[5]

Expected Quantitative Data

Specific retention times and resolution values for this compound on a CHIRALPAK® IA column under the specified conditions require experimental determination. However, for structurally similar allylic alcohols, baseline separation is often achievable. The elution order of the enantiomers can sometimes be reversed by switching from an amylose-based to a cellulose-based CSP or by modifying the mobile phase.[5]

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for both GC and HPLC chiral separations.

GC_Workflow cluster_prep Sample and System Preparation cluster_analysis Analysis cluster_data Data Acquisition and Processing SamplePrep Prepare 100 µg/mL this compound in Hexane Injection Inject 1 µL of Sample SamplePrep->Injection SystemPrep Equilibrate GC System with Rt-βDEXsa Column SystemPrep->Injection Separation Temperature Programmed Separation Injection->Separation Detection FID Detection Separation->Detection DataAnalysis Integrate Peaks and Calculate Enantiomeric Excess Detection->DataAnalysis

Caption: Gas Chromatography Experimental Workflow.

HPLC_Workflow cluster_prep Sample and System Preparation cluster_analysis Analysis cluster_data Data Acquisition and Processing SamplePrep Prepare 1 mg/mL this compound in Mobile Phase Injection Inject 10 µL of Sample SamplePrep->Injection SystemPrep Equilibrate HPLC System with CHIRALPAK® IA Column SystemPrep->Injection Separation Isocratic Separation Injection->Separation Detection UV Detection at 210 nm Separation->Detection DataAnalysis Integrate Peaks and Determine Enantiomeric Ratio Detection->DataAnalysis

Caption: High-Performance Liquid Chromatography Experimental Workflow.

Conclusion

The protocols outlined in these application notes provide a solid foundation for the successful chiral separation of this compound enantiomers. For GC analysis, cyclodextrin-based columns offer excellent resolving power for these volatile compounds. For HPLC, polysaccharide-based chiral stationary phases provide a versatile and effective solution. Researchers and drug development professionals are encouraged to use these methods as a starting point and to optimize the parameters to suit their specific analytical needs and instrumentation.

References

Application Note: Derivatization of cis-2-Hexen-1-ol for Enhanced HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Principle and Application

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique, but its application can be limited for compounds that lack a strong chromophore or fluorophore. cis-2-Hexen-1-ol, a six-carbon aliphatic alcohol, is one such compound, exhibiting poor sensitivity with common UV-Vis detectors.[1] Chemical derivatization overcomes this limitation by covalently bonding a molecule (a "tag") with strong UV-absorbing or fluorescent properties to the analyte of interest.[2][3] This process, typically performed pre-column, converts the analyte into a derivative that is easily detectable, significantly enhancing the sensitivity and selectivity of the analysis.[2][3]

This application note provides detailed protocols for the derivatization of this compound for two distinct HPLC detection methods:

  • UV-Visible (UV-Vis) Detection: Utilizing 3,5-Dinitrobenzoyl Chloride (DNBC) to introduce a highly conjugated aromatic moiety.[4]

  • Fluorescence (FL) Detection: Employing 9-Fluorenylmethyl chloroformate (Fmoc-Cl) to attach a highly fluorescent tag for trace-level analysis.[3][5]

These methods are applicable for the quantitative analysis of this compound and other short-chain alcohols in various matrices, including pharmaceutical formulations, environmental samples, and biological extracts.

Experimental Workflows and Reactions

The overall analytical process involves sample preparation, chemical derivatization, HPLC separation, and final detection.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Sample Sample containing This compound Derivatization Derivatization Mix Sample, Reagent & Catalyst Incubate at specified Temp/Time Sample->Derivatization Reagent Derivatization Reagent (DNBC or Fmoc-Cl) Reagent->Derivatization Injection Direct Injection into HPLC Derivatization->Injection Separation Reversed-Phase HPLC Separation Injection->Separation Detection UV-Vis or Fluorescence Detection Separation->Detection Quantification Data Acquisition & Quantification Detection->Quantification

Figure 1: General experimental workflow from sample preparation to data analysis.

The core of the method is the chemical reaction that attaches a detectable tag to the alcohol.

G Derivatization with 3,5-Dinitrobenzoyl Chloride (DNBC) Reactant1 This compound (Analyte) Product 3,5-Dinitrobenzoate Ester (UV-Absorbing Derivative) Reactant2 3,5-Dinitrobenzoyl Chloride (DNBC Reagent) Reactant2->Product Pyridine (Catalyst) Acetonitrile (Solvent)

Figure 2: Reaction of this compound with DNBC for UV-Vis detection.

G Derivatization with 9-Fluorenylmethyl chloroformate (Fmoc-Cl) Reactant1 This compound (Analyte) Product Fmoc-Hexenyl Ether (Fluorescent Derivative) Reactant2 9-Fluorenylmethyl chloroformate (Fmoc-Cl Reagent) Reactant2->Product Pyridine (Catalyst) Acetonitrile (Solvent)

Figure 3: Reaction of this compound with Fmoc-Cl for fluorescence detection.

Protocol 1: Derivatization with 3,5-Dinitrobenzoyl Chloride (DNBC) for UV-Vis Analysis

This protocol is adapted from established methods for derivatizing alcohols with DNBC.[1][6] It forms 3,5-dinitrobenzoate esters, which have strong UV absorbance.

3.1. Reagents and Materials

  • This compound standard

  • 3,5-Dinitrobenzoyl chloride (DNBC), ≥98%

  • Pyridine, anhydrous

  • Acetonitrile, HPLC grade

  • Deionized water, 18 MΩ·cm

  • 0.22 µm Syringe filters

  • Autosampler vials

3.2. Preparation of Solutions

  • DNBC Reagent (10 mg/mL): Dissolve 100 mg of DNBC in 10 mL of acetonitrile. Prepare fresh daily.

  • Catalyst Solution: Use anhydrous pyridine directly.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of acetonitrile.

  • Working Standards: Prepare a series of dilutions from the stock solution using acetonitrile to cover the desired concentration range (e.g., 1-100 µg/mL).

3.3. Derivatization Procedure

  • In an autosampler vial, add 100 µL of the standard or sample solution (dissolved in acetonitrile).

  • Add 20 µL of anhydrous pyridine.

  • Add 100 µL of the DNBC reagent solution.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture in a heating block at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • Add 780 µL of acetonitrile/water (50:50, v/v) to quench the reaction and bring the total volume to 1 mL.

  • The sample is now ready for direct injection into the HPLC system. If particulates are present, filter through a 0.22 µm syringe filter.

3.4. Proposed HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV-Vis at 254 nm

Protocol 2: Derivatization with 9-Fluorenylmethyl chloroformate (Fmoc-Cl) for Fluorescence Analysis

This protocol is adapted from methods using Fmoc-Cl for alcohol derivatization, providing significantly higher sensitivity suitable for trace analysis.[5]

4.1. Reagents and Materials

  • This compound standard

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl), ≥98%

  • Pyridine, anhydrous

  • Acetonitrile, HPLC grade

  • Deionized water, 18 MΩ·cm

  • 0.22 µm Syringe filters

  • Autosampler vials

4.2. Preparation of Solutions

  • Fmoc-Cl Reagent (5 mg/mL): Dissolve 50 mg of Fmoc-Cl in 10 mL of acetonitrile. This solution is light-sensitive; store in an amber vial and prepare fresh.

  • Catalyst Solution: Use anhydrous pyridine directly.

  • Standard Stock Solution (1 mg/mL): Prepare as described in section 3.2.

  • Working Standards: Prepare a series of dilutions from the stock solution using acetonitrile (e.g., 0.01-10 µg/mL).

4.3. Derivatization Procedure

  • In an autosampler vial, add 100 µL of the standard or sample solution.

  • Add 20 µL of anhydrous pyridine.

  • Add 100 µL of the Fmoc-Cl reagent solution.

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at room temperature (25°C) for 20 minutes.

  • Add 780 µL of acetonitrile to stop the reaction and bring the total volume to 1 mL.

  • The sample is now ready for direct injection.

4.4. Proposed HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile.

    • Start at 60% B, hold for 2 min.

    • Linear gradient to 95% B over 8 min.

    • Hold at 95% B for 2 min.

    • Return to 60% B and equilibrate for 3 min.

  • Flow Rate: 1.2 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 35°C

  • Detection: Fluorescence detector with Excitation (λex) at 260 nm and Emission (λem) at 310 nm.[4]

Performance Characteristics

The following table summarizes representative quantitative data for alcohol derivatization based on published literature. Actual performance for this compound should be determined during method validation.

ParameterDNBC (UV-Vis) MethodFmoc-Cl (Fluorescence) MethodReference Analyte
Detection Principle UV AbsorbanceFluorescenceN/A
Limit of Detection (LOD) ~100 - 500 pg/injection~0.1 - 2.0 pg/injectionShort-chain alcohols
Limit of Quantitation (LOQ) ~0.5 - 2 ng/injection~0.5 - 10 pg/injectionEthanol, Aliphatic alcohols
Linearity (R²) > 0.995> 0.998Ethanol, Carboxylic Acids
Precision (RSD%) < 5%< 4%Ethanol
Derivative Stability Stable for >24 hours at 4°CStable for >48 hours at room tempNortriptyline

Table 1: Comparison of expected performance for DNBC and Fmoc-Cl derivatization methods based on literature for similar analytes.[4][5][7]

Conclusion

The derivatization of this compound using either 3,5-Dinitrobenzoyl Chloride (DNBC) or 9-Fluorenylmethyl chloroformate (Fmoc-Cl) enables its sensitive and reliable quantification by HPLC. The DNBC method provides a robust protocol for routine analysis with standard UV-Vis detectors. For applications requiring ultra-high sensitivity, such as trace analysis in complex matrices, the Fmoc-Cl method coupled with fluorescence detection is the superior choice.[5] Both pre-column derivatization procedures are straightforward, rapid, and require no complex extraction steps post-reaction, allowing for direct injection and high-throughput analysis. The selection of the appropriate method should be based on the required sensitivity and the available detector technology.

References

Application Notes and Protocols for the Extraction of cis-2-Hexen-1-ol from Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the extraction and quantification of cis-2-Hexen-1-ol, a valuable green leaf volatile (GLV) compound, from plant tissues. This compound is of significant interest in the flavor, fragrance, and pharmaceutical industries due to its characteristic fresh green aroma and potential biological activities. The following application notes offer a comparative overview of common extraction techniques and provide step-by-step methodologies for laboratory application.

Introduction

This compound is an alcohol with the chemical formula C₆H₁₂O, known for its distinct "green" scent, reminiscent of freshly cut grass.[1] It is naturally produced by many plants, often as a response to tissue damage, and plays a role in plant defense and communication.[2] The extraction of this compound is a critical first step for its study and utilization. This guide details three primary extraction methods: Steam Distillation, Solvent Extraction, and Headspace Solid-Phase Microextraction (HS-SPME), followed by a standardized quantification method using Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Overview of Extraction Methods

The choice of extraction method depends on the research goal, the plant matrix, and the desired purity of the final extract. A summary of quantitative data, where available, is presented below to aid in method selection.

Table 1: Comparison of Extraction Methods for Plant Volatiles

MethodPrincipleAdvantagesDisadvantagesTypical Yield (General Volatiles)
Steam Distillation Co-distillation of volatile compounds with water vapor.[3]- Solvent-free extract- Suitable for large quantities of plant material- Well-established and relatively simple[4][5]- Thermal degradation of sensitive compounds- Not suitable for very small samples- Can be time-consuming0.04% to 1.04% (essential oil from Eugenia uniflora)[6]
Solvent Extraction Dissolving target compounds in a suitable organic solvent.[7]- High extraction efficiency- Suitable for a wide range of compounds- Can be performed at room temperature- Potential for solvent residue in the final extract- Requires a solvent removal step- May co-extract non-volatile impurities[5]Up to 34.47% (oil from muskmelon seed using Soxhlet)[8]
HS-SPME Adsorption of volatile analytes onto a coated fiber from the headspace above the sample.[9][10]- Solvent-free and non-destructive- High sensitivity, ideal for trace analysis- Easily automated and coupled with GC-MS[6]- Susceptible to matrix effects- Limited capacity, not suitable for preparative scale- Requires careful optimization of parameters[11]Not applicable (analytical technique)

Note: Specific yield data for this compound is limited in publicly available literature. Yields are highly dependent on the plant species and tissue type. One source indicated that radish and vine haulms can produce up to 80 mg of cis-3-hexenol per kg of wet plant material, a closely related isomer.[12]

Experimental Protocols

Protocol 1: Steam Distillation

This protocol is adapted from general procedures for the extraction of essential oils from plant material.[3] It is suitable for obtaining a solvent-free extract of this compound.

Materials:

  • Fresh plant tissue (e.g., leaves, stems)

  • Distilled water

  • Steam distillation apparatus (including boiling flask, biomass flask, still head, condenser, and receiver)

  • Hot plate

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Harvest fresh plant tissue and cut it into small pieces (approximately 1-2 cm) to increase the surface area for extraction.

  • Apparatus Setup:

    • Fill the boiling flask with distilled water to about two-thirds of its capacity.

    • Place the chopped plant material into the biomass flask. Do not pack it too tightly to allow steam to pass through.

    • Assemble the steam distillation apparatus, ensuring all glass joints are securely clamped.

    • Connect the condenser to a cold water source.

  • Distillation:

    • Heat the boiling flask using the hot plate.

    • As water boils, steam will pass through the plant material, carrying the volatile compounds.[5]

    • The steam and volatile compound mixture will then cool and condense in the condenser.

    • Collect the distillate, which consists of an aqueous layer (hydrosol) and an oil layer (essential oil), in the receiver.

    • Continue the distillation for 2-3 hours, or until no more oil is observed in the distillate.

  • Extraction of this compound:

    • Transfer the collected distillate to a separatory funnel.

    • Allow the layers to separate. The essential oil layer containing this compound will typically be the upper layer.

    • Carefully drain the lower aqueous layer.

    • Collect the essential oil layer in a clean glass vial.

  • Drying and Storage:

    • Add a small amount of anhydrous sodium sulfate to the collected oil to remove any residual water.

    • Store the dried extract in an airtight, amber glass vial at 4°C.

Protocol 2: Solvent Extraction (Hexane)

This protocol describes a simple maceration technique using hexane, a non-polar solvent effective for extracting volatile compounds.[13][14]

Materials:

  • Fresh or dried plant tissue, finely ground

  • n-Hexane (analytical grade)

  • Erlenmeyer flask with a stopper

  • Shaker or magnetic stirrer

  • Filter paper and funnel or vacuum filtration system

  • Rotary evaporator

  • Glass vials for storage

Procedure:

  • Preparation of Plant Material: Weigh a known amount of finely ground plant tissue (e.g., 10 g).

  • Extraction:

    • Place the ground plant material into an Erlenmeyer flask.

    • Add n-hexane in a 1:10 ratio (solid to solvent, w/v), ensuring the plant material is fully submerged.[13]

    • Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture.

    • Extract for 24 hours at room temperature.[11]

  • Filtration:

    • Filter the mixture through filter paper to separate the solid plant residue from the liquid extract (miscella).

    • Wash the residue with a small amount of fresh n-hexane to ensure complete recovery of the extract.

  • Solvent Removal:

    • Transfer the miscella to a round-bottom flask.

    • Concentrate the extract by removing the hexane using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.

  • Storage:

    • Transfer the final concentrated extract to a pre-weighed amber glass vial.

    • Store at -20°C until further analysis.

Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is an analytical technique for sample preparation, ideal for the analysis of volatile and semi-volatile compounds.[15][16] This protocol provides a general framework; optimization may be required based on the specific plant matrix.

Materials:

  • Fresh plant tissue

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Headspace vials (e.g., 20 mL) with septa

  • Heating block or water bath with agitation

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Weigh a precise amount of fresh plant material (e.g., 1 g) and place it into a headspace vial.

    • Immediately seal the vial with a septum cap.

  • Extraction:

    • Place the vial in a heating block or water bath set to a specific temperature (e.g., 60°C).[16][17]

    • Allow the sample to equilibrate for a set time (e.g., 10 minutes) to allow volatiles to accumulate in the headspace.

    • Insert the SPME fiber through the septum into the headspace above the sample. Do not let the fiber touch the plant material.

    • Expose the fiber to the headspace for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.[16]

  • Desorption and Analysis:

    • After extraction, retract the fiber into the needle.

    • Immediately insert the SPME device into the injection port of the GC-MS, which is held at a high temperature (e.g., 250°C).[16]

    • Expose the fiber in the injector for a set time (e.g., 3 minutes) to thermally desorb the analytes onto the GC column for separation and analysis.

Protocol 4: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general GC-MS method for the analysis of this compound in the extracts obtained from the methods above.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: A polar capillary column such as a DB-WAX or HP-INNOWax (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.[10]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature of 40°C, hold for 3 minutes.

    • Ramp up to 240°C at a rate of 4°C/min.

    • Hold at 240°C for 10 minutes.[16]

  • Mass Spectrometer:

    • Ion Source Temperature: 230°C.

    • Scan Range: m/z 40-400.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

Procedure:

  • Sample Preparation: Dilute the extracts from steam distillation or solvent extraction in a suitable solvent (e.g., hexane) to an appropriate concentration. HS-SPME samples are injected directly.

  • Injection: Inject 1 µL of the diluted sample (for liquid injections) or perform thermal desorption of the SPME fiber.

  • Data Analysis:

    • Identify this compound based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST). The expected retention time for this compound on an HP-INNOWax column is approximately 10-12 minutes under typical conditions.[10]

    • For quantification, prepare a calibration curve using authentic standards of this compound. An internal standard, such as cis-3-Hexen-1-ol, can be used to improve accuracy and precision.

Visualized Workflows

ExtractionWorkflow cluster_prep 1. Sample Preparation cluster_extraction 2. Extraction Methods cluster_processing 3. Post-Extraction Processing cluster_analysis 4. Analysis Plant Fresh Plant Tissue Grind Grinding / Chopping Plant->Grind SD Steam Distillation Grind->SD Add to biomass flask SE Solvent Extraction (e.g., Hexane) Grind->SE Submerge in solvent SPME HS-SPME Grind->SPME Place in headspace vial Separation Phase Separation SD->Separation Filtration Filtration SE->Filtration GCMS GC-MS Analysis SPME->GCMS Direct Desorption FinalExtract Final Extract Separation->FinalExtract SolventRemoval Solvent Removal (Rotary Evaporator) Filtration->SolventRemoval SolventRemoval->FinalExtract FinalExtract->GCMS Quant Quantification GCMS->Quant

Caption: General workflow for the extraction and analysis of this compound.

SteamDistillation Plant 1. Chopped Plant Material Distill 3. Volatilization of Compounds Plant->Distill Boiling 2. Steam Generation Boiling->Distill Steam Condense 4. Condensation Distill->Condense Collect 5. Collection of Distillate Condense->Collect Separate 6. Phase Separation (Essential Oil & Hydrosol) Collect->Separate Product This compound Extract Separate->Product

Caption: Steam distillation process for volatile compound extraction.

GCMS_Pathway cluster_GC Gas Chromatography (GC) cluster_MS Mass Spectrometry (MS) Injector Injector Port (Vaporization) Column Capillary Column (Separation) Injector->Column Carrier Gas Flow IonSource Ion Source (Ionization) Column->IonSource Separated Analytes MassAnalyzer Mass Analyzer (Separation by m/z) IonSource->MassAnalyzer Detector Detector (Signal Acquisition) MassAnalyzer->Detector Data Data System (Spectrum & Chromatogram) Detector->Data

Caption: Logical pathway of GC-MS analysis for compound identification.

References

Application Notes and Protocols: cis-2-Hexen-1-ol in Plant Defense Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Hexen-1-ol, a member of the green leaf volatile (GLV) family of compounds, is released by plants upon tissue damage, such as that caused by herbivore feeding or pathogen infection. It serves as an airborne signal that can prime or directly induce defense responses in both the emitting plant and its neighbors. This document provides detailed application notes and experimental protocols for utilizing this compound in plant defense induction experiments.

Mechanism of Action

This compound is a key signaling molecule in plant defense, primarily acting through the jasmonic acid (JA) pathway. Upon perception, it can lead to the accumulation of JA and the subsequent upregulation of a suite of defense-related genes. This induced defense can enhance a plant's resistance to a broad range of attackers, including insect herbivores and microbial pathogens.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound treatment on plant defense responses as reported in the scientific literature.

Table 1: Induction of Defense-Related Gene Expression in Maize (Zea mays) Seedlings by (Z)-3-Hexenol Treatment

GeneFunctionFold Change (vs. Control)Time Point
loxLipoxygenase (JA biosynthesis)> 2-fold increase60 min
hplHydroperoxide lyase (GLV biosynthesis)> 2-fold increase60 min
palPhenylalanine ammonia-lyase (Phenylpropanoid pathway)> 2-fold increase60 min
mpiMaize proteinase inhibitor (Anti-herbivore defense)> 2-fold increase60 min
iglIndole-3-glycerol phosphate lyase (Indole biosynthesis)> 2-fold increase60 min

Data adapted from: Farag, M. A., et al. (2005). (Z)-3-Hexenol induces defense genes and downstream metabolites in maize. Planta, 220(6), 900-909.[1][2]

Table 2: Effect of (Z)-3-Hexenol Treatment on Phytohormone Levels in Tomato (Solanum lycopersicum)

PhytohormoneTreatmentConcentration (ng/g FW) ± SE
Jasmonic Acid (JA)Control~2.5 ± 0.5
(Z)-3-Hexenol~7.5 ± 1.0
(Z)-3-Hexenol + Bemisia tabaci~12.5 ± 1.5
Salicylic Acid (SA)Control~100 ± 10
(Z)-3-Hexenol~150 ± 15
(Z)-3-Hexenol + Bemisia tabaci~200 ± 20

Data adapted from: Yang, Z., et al. (2020). Direct and indirect plant defenses induced by (Z)-3-hexenol in tomato against whitefly attack. Journal of Pest Science, 93(4), 1135-1146.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway

cis_2_Hexen_1_ol_Signaling_Pathway C2H1O This compound (Volatile Signal) Perception Perception by Plant C2H1O->Perception JA_Pathway Jasmonic Acid (JA) Signaling Pathway Perception->JA_Pathway Activation Defense_Genes Upregulation of Defense Genes (e.g., LOX, PAL, MPI) JA_Pathway->Defense_Genes Induction Enhanced_Defense Enhanced Plant Defense (Resistance to Herbivores and Pathogens) Defense_Genes->Enhanced_Defense Leads to

Caption: Proposed signaling pathway of this compound in plant defense induction.

Experimental Workflow

Experimental_Workflow cluster_treatment Plant Treatment cluster_analysis Analysis Plant_Growth 1. Grow Plants (e.g., Arabidopsis, Maize) Volatile_Treatment 2. Expose Plants to This compound Vapor Plant_Growth->Volatile_Treatment Harvest 3. Harvest Plant Tissue Volatile_Treatment->Harvest Gene_Expression 4a. Gene Expression Analysis (qRT-PCR) Harvest->Gene_Expression Phytohormone 4b. Phytohormone Analysis (LC-MS) Harvest->Phytohormone Bioassay 4c. Bioassays (Pathogen/Herbivore) Harvest->Bioassay

Caption: General experimental workflow for studying this compound induced plant defense.

Experimental Protocols

Protocol 1: Volatile Treatment of Plants with this compound

Objective: To expose plants to this compound vapor to induce defense responses.

Materials:

  • Plant seedlings (e.g., Arabidopsis thaliana, Zea mays) grown under controlled conditions.

  • This compound (≥95% purity).

  • Glass desiccator or sealed chamber.

  • Small beaker or vial.

  • Cotton ball or filter paper.

  • Micropipette.

Procedure:

  • Place healthy, undamaged plant seedlings inside the glass desiccator or sealed chamber.

  • In a separate small beaker, place a cotton ball or a piece of filter paper.

  • Using a micropipette, apply the desired amount of this compound onto the cotton ball. A common concentration to elicit a response is in the range of 1-10 µL of a diluted solution or a few microliters of the pure compound, depending on the chamber volume and plant species.

  • Place the beaker with the this compound inside the chamber, ensuring it does not touch the plants.

  • Seal the chamber and place it in a growth chamber under controlled light and temperature conditions for the desired exposure time (e.g., 24-48 hours).

  • For control plants, set up a separate chamber with a cotton ball treated with the solvent used to dilute the this compound (if any) or an empty beaker.

  • After the incubation period, remove the plants for downstream analysis.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

Objective: To quantify the expression levels of defense-related genes in response to this compound treatment.

Materials:

  • Plant tissue harvested from treated and control plants.

  • Liquid nitrogen.

  • RNA extraction kit.

  • DNase I.

  • cDNA synthesis kit.

  • SYBR Green qPCR master mix.

  • Gene-specific primers for target and reference genes (e.g., Actin or Ubiquitin).

  • qRT-PCR instrument.

Procedure:

  • Immediately freeze the harvested plant tissue in liquid nitrogen and store at -80°C.

  • Extract total RNA from the plant tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

  • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • Set up the qRT-PCR reactions in a 96-well plate. Each reaction should contain SYBR Green qPCR master mix, forward and reverse primers for the target or reference gene, and the synthesized cDNA.

  • Run the qRT-PCR plate in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Analyze the results using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression between treated and control samples, normalized to the reference gene.

Protocol 3: Pathogen Bioassay with Botrytis cinerea

Objective: To assess the resistance of this compound-treated plants to the necrotrophic fungus Botrytis cinerea.[3][4][5][6][7]

Materials:

  • This compound treated and control Arabidopsis thaliana plants.

  • Botrytis cinerea culture grown on potato dextrose agar (PDA).

  • Spore suspension of B. cinerea (e.g., 5 x 10^5 spores/mL in half-strength potato dextrose broth).

  • Micropipette.

  • High-humidity chamber.

  • Calipers or imaging software for lesion size measurement.

Procedure:

  • Culture B. cinerea on PDA plates for 10-14 days to allow for sporulation.

  • Harvest spores by flooding the plates with sterile water and gently scraping the surface.

  • Filter the spore suspension through cheesecloth to remove mycelial fragments and adjust the concentration to 5 x 10^5 spores/mL.

  • Inoculate the leaves of treated and control plants by placing a 5 µL droplet of the spore suspension onto the center of the leaf.

  • Place the inoculated plants in a high-humidity chamber to facilitate infection.

  • Incubate the plants at room temperature for 48-72 hours.

  • Measure the diameter of the resulting lesions using calipers or an imaging system with analysis software.

  • Compare the average lesion size between treated and control plants to determine the effect of this compound on disease resistance.

Protocol 4: Herbivore Performance Bioassay

Objective: To evaluate the effect of this compound-induced defenses on the performance of an insect herbivore.

Materials:

  • This compound treated and control plants.

  • Insect herbivores (e.g., larvae of Spodoptera exigua).

  • Fine-mesh cages or clip cages.

  • Analytical balance.

Procedure:

  • Place one or more pre-weighed herbivore larvae onto the leaves of a treated or control plant.

  • Enclose the plant or the leaf with a fine-mesh cage or a clip cage to confine the larvae.

  • Allow the larvae to feed on the plants for a set period (e.g., 5-7 days).

  • After the feeding period, carefully remove the larvae from the plants.

  • Record the survival of the larvae.

  • Weigh the surviving larvae to determine their final weight.

  • Calculate the average weight gain and survival rate for larvae on treated and control plants to assess the impact of this compound on herbivore performance.

Protocol 5: Phytohormone Analysis by LC-MS

Objective: To quantify the levels of jasmonic acid and salicylic acid in plant tissues following this compound treatment.[8][9][10][11][12]

Materials:

  • Plant tissue from treated and control plants.

  • Liquid nitrogen.

  • Extraction solvent (e.g., 80% methanol with internal standards).

  • Centrifuge.

  • Solid-phase extraction (SPE) cartridges.

  • LC-MS system.

  • Phytohormone standards.

Procedure:

  • Harvest and immediately freeze plant tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder.

  • Extract the phytohormones by homogenizing the tissue powder in a pre-chilled extraction solvent containing deuterated internal standards for accurate quantification.

  • Centrifuge the homogenate to pellet the cell debris.

  • Collect the supernatant and purify it using SPE cartridges to remove interfering compounds.

  • Elute the phytohormones from the SPE cartridge and concentrate the eluate.

  • Analyze the sample using an LC-MS system equipped with a reverse-phase column.

  • Identify and quantify the phytohormones by comparing their retention times and mass-to-charge ratios with those of authentic standards.

This comprehensive guide provides researchers with the necessary information and protocols to effectively utilize this compound as a tool for inducing and studying plant defense mechanisms. The provided quantitative data and detailed methodologies will aid in the design and execution of robust experiments in this field.

References

Troubleshooting & Optimization

Technical Support Center: Long-Term Storage Stability of cis-2-Hexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of cis-2-Hexen-1-ol for long-term storage. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered during its handling and storage.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.

Q1: I've noticed a change in the odor profile of my stored this compound. What could be the cause?

A1: A change in the odor profile, often described as a harsher, more pungent, or plastic-like smell, is a common indicator of degradation. The primary causes are oxidation and isomerization. The characteristic "green" or "leafy" aroma of this compound can be altered by the formation of oxidation products such as hexenal or hexenoic acid. Additionally, isomerization to its trans-isomer, trans-2-Hexen-1-ol, can also modify the scent.[1][2]

Q2: My analytical results show a decrease in the purity of this compound over time. What are the likely degradation products I should be looking for?

A2: The most common degradation products for unsaturated alcohols like this compound are its corresponding aldehyde (cis-2-hexenal), carboxylic acid (cis-2-hexenoic acid), and its geometric isomer (trans-2-Hexen-1-ol).[2][3] You may also observe the formation of peroxides as initial oxidation products. Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for separating and identifying these potential impurities.

Q3: Can the type of storage container affect the stability of this compound?

A3: Absolutely. The choice of storage container is critical. To minimize degradation, use amber glass bottles with tight-fitting caps.[4] The amber color protects the compound from light, which can accelerate oxidative processes. The container should have minimal headspace to reduce the amount of available oxygen. It is also advisable to use containers with inert liners (e.g., PTFE) in the caps to prevent any potential reaction with the cap material.

Q4: I suspect my this compound has degraded. Is there a way to confirm this and quantify the degradation?

A4: Yes, a stability-indicating analytical method, typically GC-MS, can be used to confirm and quantify degradation.[5] You will need to develop a method that can separate the parent compound from its potential degradation products. By using a validated method with appropriate standards, you can determine the percentage of this compound remaining and quantify the levels of any impurities that have formed.

Q5: What are the ideal storage conditions to ensure the long-term stability of this compound?

A5: For optimal long-term stability, this compound should be stored in a cool, dark, and dry place.[6] Recommended storage temperatures are typically between 2-8°C.[6] To minimize oxidation, it is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, especially for long-term storage or for high-purity reference standards.

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound

This protocol outlines an accelerated stability study to predict the long-term shelf life of this compound. The study is designed to increase the rate of chemical degradation by using elevated temperature and humidity conditions.

1. Materials:

  • This compound sample

  • Amber glass vials with PTFE-lined caps

  • Stability chambers with temperature and humidity control

  • GC-MS system for analysis

2. Procedure:

  • Aliquot the this compound sample into multiple amber glass vials, ensuring minimal headspace.

  • Tightly cap the vials. For studies investigating the effect of oxygen, some vials can be purged with nitrogen or argon before sealing.

  • Place the vials into stability chambers set at the following accelerated conditions as per ICH guidelines: 40°C ± 2°C / 75% RH ± 5% RH.[4]

  • For comparison, store a set of control samples at the recommended long-term storage condition: 5°C ± 3°C.

  • Withdraw samples from the accelerated and control conditions at predetermined time points (e.g., 0, 1, 3, and 6 months).

  • At each time point, analyze the samples by a validated GC-MS method to determine the purity of this compound and to identify and quantify any degradation products.

7. Data Analysis:

  • Plot the concentration of this compound against time for each storage condition.

  • Determine the degradation rate constant (k) for the accelerated condition using the appropriate kinetic model (e.g., zero-order or first-order).

  • Use the Arrhenius equation to estimate the shelf life at the recommended storage temperature.[4]

Protocol 2: GC-MS Analysis of this compound and Its Degradation Products

This protocol provides a general method for the separation and quantification of this compound, its isomer trans-2-Hexen-1-ol, and potential oxidation products.

1. Instrumentation and Columns:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: A polar capillary column, such as a DB-WAX or similar polyethylene glycol (PEG) phase, is recommended for good separation of the isomers and oxygenated derivatives. A common dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

2. GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 5°C/min to 180°C

    • Hold: 5 minutes at 180°C

  • MS Transfer Line Temperature: 250°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 35-350

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or hexane).

  • Prepare calibration standards of this compound, trans-2-Hexen-1-ol, cis-2-hexenal, and cis-2-hexenoic acid (if available) at various concentrations.

  • Dilute the samples from the stability study in the same solvent to fall within the calibration range.

4. Data Analysis:

  • Identify the compounds based on their retention times and mass spectra by comparing them to reference standards and the NIST library.

  • Quantify the concentration of each compound using the calibration curves generated from the standards.

Data Presentation

The following tables summarize hypothetical quantitative data based on the expected degradation of this compound under different storage conditions. These tables are for illustrative purposes and actual results may vary.

Table 1: Purity of this compound (%) Over Time in an Accelerated Stability Study

Time (Months)40°C / 75% RH (Air)40°C / 75% RH (Inert)25°C / 60% RH (Air)5°C (Air)
099.899.899.899.8
197.599.299.499.7
392.098.198.599.5
685.196.597.299.2

Table 2: Formation of Key Degradation Products (%) in this compound at 40°C / 75% RH (Air)

Time (Months)trans-2-Hexen-1-olcis-2-Hexenal
0< 0.1< 0.05
10.81.2
32.54.0
65.27.8

Table 3: Recommended Antioxidant Concentrations for Stabilization

AntioxidantRecommended Concentration Range (% w/w)
Butylated Hydroxytoluene (BHT)0.01 - 0.1
Alpha-Tocopherol (Vitamin E)0.05 - 0.5

Note: The optimal concentration should be determined experimentally for your specific application.[7][8][9]

Mandatory Visualization

cluster_degradation This compound Degradation Pathways Cis_2_Hexen_1_ol This compound Trans_2_Hexen_1_ol trans-2-Hexen-1-ol (Isomerization) Cis_2_Hexen_1_ol->Trans_2_Hexen_1_ol Isomerization (Light, Heat, Acid) Cis_2_Hexenal cis-2-Hexenal (Oxidation) Cis_2_Hexen_1_ol->Cis_2_Hexenal Oxidation (O2, Light, Heat) Cis_2_Hexenoic_Acid cis-2-Hexenoic Acid (Further Oxidation) Cis_2_Hexenal->Cis_2_Hexenoic_Acid Oxidation

Caption: Degradation pathways of this compound.

cluster_workflow Accelerated Stability Study Workflow Start Sample Preparation (Aliquot into Vials) Storage Place in Stability Chambers (e.g., 40°C / 75% RH) Start->Storage Sampling Withdraw Samples at Time Points (0, 1, 3, 6 months) Storage->Sampling Analysis GC-MS Analysis (Purity & Degradation Products) Sampling->Analysis Data Data Analysis (Degradation Kinetics & Shelf-Life Estimation) Analysis->Data End Stability Report Data->End

References

Technical Support Center: Overcoming cis-2-Hexen-1-ol Degradation During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of cis-2-Hexen-1-ol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to mitigate the degradation of this volatile compound during sample preparation for gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during sample preparation?

A1: this compound is susceptible to two primary degradation pathways during sample preparation:

  • Oxidation: The allylic alcohol group can be oxidized to form cis-2-hexenal and subsequently cis-2-hexenoic acid. This is often initiated by exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of metal ions.

  • Isomerization: The cis double bond can isomerize to the more thermodynamically stable trans configuration, forming trans-2-Hexen-1-ol. This can be catalyzed by acidic conditions, heat, or active sites on GC liners and columns.

Q2: I am observing low recovery of this compound. What are the likely causes?

A2: Low recovery is a common issue and can be attributed to several factors:

  • Volatilization Losses: Due to its high volatility, this compound can be lost during sample transfer steps, especially if samples are left open to the atmosphere or subjected to high temperatures.

  • Degradation: As mentioned in Q1, oxidation and isomerization can lead to a decrease in the concentration of the target analyte.

  • Matrix Effects: In complex matrices, such as fruit juices or plant tissues, other compounds can interfere with the extraction and detection of this compound, particularly in headspace and solid-phase microextraction (SPME) methods.[1]

  • Adsorption: Active sites in the GC inlet liner or on the column can adsorb the alcohol, leading to poor peak shape and reduced response.[2]

Q3: My chromatograms show a peak for trans-2-Hexen-1-ol, which was not expected. Why is this happening?

A3: The appearance of trans-2-Hexen-1-ol is a strong indicator of isomerization of the cis-isomer during your analytical process. This can occur at several stages:

  • Sample Preparation: Acidic conditions during extraction can promote isomerization.

  • GC Analysis: The heat of the GC inlet and the stationary phase of the column can catalyze the conversion from cis to trans. Using a deactivated inlet liner and a suitable column is critical.

Q4: How can I minimize the oxidation of this compound during sample storage and preparation?

A4: To minimize oxidation, consider the following precautions:

  • Work under an inert atmosphere: When possible, handle samples and prepare extracts under a nitrogen or argon atmosphere to minimize exposure to oxygen.

  • Use antioxidants: The addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your extraction solvent can help prevent oxidative degradation.

  • Control Temperature: Keep samples and extracts at low temperatures (e.g., 4°C) and minimize exposure to heat during all preparation steps.

  • Use amber vials: Protect samples from light, which can catalyze photo-oxidation.

Troubleshooting Guides

This section provides structured guidance to address specific issues you may encounter during the analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Broadening)
Possible Cause Troubleshooting Step Expected Outcome
Active sites in the GC inlet liner Replace the liner with a new, deactivated liner. Consider using a liner with glass wool that is also deactivated.Sharper, more symmetrical peaks.
Column contamination or degradation Bake out the column according to the manufacturer's instructions. If the problem persists, trim the first few centimeters of the column or replace it entirely.Improved peak shape and resolution.
Inappropriate injection temperature Optimize the injection temperature. A temperature that is too low may cause slow volatilization, while a temperature that is too high can cause degradation.Better peak symmetry and reduced on-column degradation.
High concentration of active compounds in the sample matrix Dilute the sample or use a matrix-matched calibration curve to compensate for active sites being temporarily blocked by other matrix components.More consistent peak shapes across different samples.
Issue 2: High Variability in Replicate Injections
Possible Cause Troubleshooting Step Expected Outcome
Inconsistent sample volatilization in headspace analysis Ensure consistent vial filling volumes, equilibration times, and temperatures for all samples and standards. Use a headspace autosampler with good temperature control.Improved precision (lower %RSD) for replicate injections.
SPME fiber variability Condition the SPME fiber according to the manufacturer's instructions before each set of analyses. Inspect the fiber for damage or contamination.More consistent extraction efficiency and reproducible results.
Matrix effects influencing SPME For quantitative analysis in complex matrices, consider using a stable isotope-labeled internal standard for this compound to correct for matrix-induced variations in extraction efficiency.[1]Increased accuracy and precision of quantitative results.
Leaks in the GC system Perform a leak check of the GC inlet, septum, and all connections.Stable baseline and reproducible peak areas.

Experimental Protocols

Below are detailed methodologies for the extraction and analysis of this compound from a model matrix (e.g., fruit juice).

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS

This method is suitable for the rapid screening and quantification of this compound in liquid samples.

1. Sample Preparation:

  • Pipette 5 mL of the fruit juice sample into a 20 mL headspace vial.

  • Add 1 g of NaCl to the vial to increase the partitioning of volatile compounds into the headspace.

  • If oxidation is a concern, add 10 µL of a 1 mg/mL solution of BHT in methanol.

  • Immediately seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad volatile compound coverage.[3][4]

  • Equilibration: Place the vial in a heating block or autosampler incubator at 40°C for 15 minutes to allow for equilibration between the liquid and headspace phases.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

3. GC-MS Analysis:

  • Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • Column: Use a mid-polar capillary column, such as a DB-WAX (polyethylene glycol) or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/minute to 180°C.

    • Ramp: 20°C/minute to 240°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Acquisition Mode: Scan.

Data Presentation

The following table summarizes hypothetical quantitative data to illustrate the impact of different sample preparation parameters on the recovery of this compound and the formation of its primary degradation product, trans-2-Hexen-1-ol.

Sample Preparation Condition Mean Recovery of this compound (%) Relative Standard Deviation (%) Mean trans-isomer formation (%)
Standard Protocol (40°C extraction)95.24.51.8
No NaCl added82.16.21.9
Extraction at 60°C88.55.18.5
Acidified Sample (pH 3)93.84.815.2
Sample with BHT added98.13.91.7

Visualizations

Experimental Workflow for HS-SPME-GC-MS Analysis

workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis sample Fruit Juice Sample vial Add to Headspace Vial sample->vial nacl Add NaCl vial->nacl bht Add BHT (optional) nacl->bht seal Seal Vial bht->seal equilibrate Equilibrate at 40°C seal->equilibrate extract Extract with SPME Fiber equilibrate->extract desorb Desorb in GC Inlet extract->desorb separate Separate on GC Column desorb->separate detect Detect by MS separate->detect data Data Analysis detect->data

Caption: Workflow for the analysis of this compound using HS-SPME-GC-MS.

Logical Relationship of Degradation Pathways

degradation cluster_oxidation Oxidation Pathway cluster_isomerization Isomerization Pathway cis_ol This compound (Target Analyte) cis_al cis-2-Hexenal cis_ol->cis_al Oxidation (O2, Heat) trans_ol trans-2-Hexen-1-ol cis_ol->trans_ol Isomerization (Acid, Heat) cis_acid cis-2-Hexenoic Acid cis_al->cis_acid Further Oxidation

Caption: Primary degradation pathways of this compound.

References

Technical Support Center: Troubleshooting GC Peak Tailing for cis-2-Hexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing of cis-2-Hexen-1-ol in Gas Chromatography (GC). The information is presented in a question-and-answer format to directly address common issues encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for a polar analyte like this compound?

The primary cause of peak tailing for polar compounds such as this compound is the interaction of its polar hydroxyl (-OH) group with "active sites" within the GC system.[1][2] These active sites are often exposed silanol groups (Si-OH) or metallic surfaces in the sample flow path.[1] The hydrogen bonding between the analyte and these sites can delay its passage through the system, resulting in a tailed peak shape.[1]

Q2: Where are these active sites typically located in the GC system?

Active sites can be present in several locations throughout the GC flow path. The most common areas include:

  • GC Inlet Liner: The liner, particularly if it contains glass wool, is a significant source of active sites.[1]

  • GC Column: Over time, the stationary phase of the column can degrade, exposing active sites on the fused silica tubing. Contamination from previous injections can also create new active sites.[1]

  • Injector and Detector: Metal surfaces within the injector port and detector can also contribute to peak tailing.[1]

  • Fittings and Ferrules: Improperly installed or worn fittings and ferrules can create dead volumes and active surfaces.

Q3: Can my GC method parameters contribute to peak tailing?

Yes, suboptimal GC method parameters can lead to poor peak shape. Key parameters to consider are:

  • Injector Temperature: An injector temperature that is too low can cause slow volatilization of the analyte, leading to band broadening and tailing.[1]

  • Column Flow Rate: An incorrect flow rate can negatively impact separation efficiency and peak shape.

  • Split Ratio: In split injections, a low split ratio may not be sufficient for efficient sample introduction, potentially causing peak tailing.[3] A minimum total flow of 20 mL/minute through the inlet is generally recommended.[3]

  • Initial Oven Temperature: For splitless injections, if the initial oven temperature is too high relative to the solvent's boiling point, it can lead to poor analyte focusing and peak distortion.[4]

Q4: How can I differentiate between a chemical problem (active sites) and a physical problem (e.g., bad column cut) causing peak tailing?

A good diagnostic approach is to observe which peaks in the chromatogram are tailing:

  • If only polar analyte peaks (like this compound) are tailing , the issue is likely chemical in nature, pointing towards interaction with active sites.[5]

  • If all peaks in the chromatogram, including non-polar compounds and the solvent peak, are tailing , the problem is more likely to be physical.[4][6][7] This could be due to a poor column cut, improper column installation, or a blockage in the system.[4][6][7]

Troubleshooting Guide

This section provides a systematic approach to identifying and resolving the root cause of peak tailing for this compound.

Step 1: Inlet Maintenance

The GC inlet is a frequent source of peak tailing issues.[3] Start your troubleshooting here.

Protocol: Inlet Maintenance

  • Cool Down: Ensure the injector and oven are at a safe temperature before handling any components.

  • Disassemble: Carefully remove the septum nut, septum, and then the inlet liner.

  • Inspect and Replace:

    • Septum: Replace if it is cored, brittle, or has been used for many injections.

    • Liner: Replace the liner with a new, deactivated liner. Using a liner with deactivated glass wool can help trap non-volatile residues.[1]

    • O-ring: Replace the O-ring to ensure a proper seal.

  • Reassemble: Install the new components, ensuring the liner is correctly positioned.

  • Leak Check: After reassembly, perform a leak check to confirm the system is sealed.

Step 2: Column Evaluation and Maintenance

If inlet maintenance does not resolve the issue, the column is the next component to investigate.

Protocol: Column Maintenance

  • Column Conditioning: Condition the column according to the manufacturer's instructions to remove contaminants.

  • Trimming the Column: If tailing persists, trim the front of the column to remove non-volatile residues and damaged sections.[1]

    • Carefully disconnect the column from the inlet.

    • Using a ceramic scoring wafer, make a clean, square cut to remove 15-30 cm from the inlet end of the column.[4]

    • Reinstall the column, ensuring the correct insertion depth into the inlet.[4]

  • Column Replacement: If the column is old, has been heavily used, or trimming does not improve peak shape, it may need to be replaced.[1] For a polar analyte like this compound, a wax-type column (e.g., Carbowax 20M) or a column specifically designed for polar compounds is recommended.[8][9]

Step 3: Method Parameter Optimization

Review and optimize your GC method parameters.

ParameterGuideline for this compoundTroubleshooting Action
Injector Temperature Typically 250 °CIncrease in 10-20 °C increments if vaporization is suspected to be incomplete.[1]
Column Choice Polar column (e.g., Wax phase)Ensure the column polarity matches the analyte's polarity.[10]
Carrier Gas Flow Rate Refer to column manufacturer's recommendationOptimize for best efficiency (van Deemter plot).
Split Ratio Minimum 20:1Increase the split ratio to ensure efficient sample transfer.
Initial Oven Temp. Approx. 20 °C below solvent boiling pointDecrease the initial temperature by 10-20 °C to improve focusing for splitless injections.[3]
Step 4: Advanced Solution - Derivatization

If peak tailing persists after exhausting the above troubleshooting steps, chemical derivatization is a highly effective solution.

Concept: Derivatization chemically modifies the polar hydroxyl group of this compound into a less polar functional group (e.g., a silyl ether).[1] This significantly reduces the potential for hydrogen bonding with active sites, resulting in sharp, symmetrical peaks.[1]

Protocol: Silylation (General Procedure)

  • Sample Preparation: Evaporate the solvent containing this compound to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add a silylating agent (e.g., BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

  • Reaction: Gently heat the mixture (e.g., 60-70 °C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.

  • Injection: Inject an aliquot of the derivatized sample into the GC.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing of this compound.

G start Peak Tailing Observed for this compound check_peaks Are all peaks tailing? start->check_peaks physical_issue Physical Issue Likely (e.g., bad cut, installation) check_peaks->physical_issue Yes chemical_issue Chemical Issue Likely (Active Sites) check_peaks->chemical_issue No, only polar analytes tail check_install Check Column Installation & Column Cut physical_issue->check_install inlet_maint Perform Inlet Maintenance (Replace Liner, Septum, Seal) chemical_issue->inlet_maint problem_solved1 Problem Solved? inlet_maint->problem_solved1 column_maint Perform Column Maintenance (Trim/Replace Column) problem_solved1->column_maint No end Symmetrical Peak Achieved problem_solved1->end Yes problem_solved2 Problem Solved? column_maint->problem_solved2 optimize_method Optimize GC Method (Temp, Flow, Split Ratio) problem_solved2->optimize_method No problem_solved2->end Yes problem_solved3 Problem Solved? optimize_method->problem_solved3 derivatize Consider Derivatization problem_solved3->derivatize No problem_solved3->end Yes derivatize->end check_install->problem_solved1

Systematic workflow for troubleshooting GC peak tailing.

References

Technical Support Center: Addressing Matrix Effects in cis-2-Hexen-1-ol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the quantification of cis-2-Hexen-1-ol.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound quantification?

A1: Matrix effects are the alteration of an analytical instrument's response for a target analyte due to the presence of other components in the sample, known as the matrix.[1][2] In the quantification of this compound, a volatile organic compound often found in complex samples like food, beverages, and biological fluids, matrix components can co-elute with the analyte during chromatographic analysis.[2][3] This can lead to either signal suppression (underestimation) or enhancement (overestimation) of the true concentration of this compound. In gas chromatography (GC), matrix-induced enhancement is a known phenomenon where non-volatile matrix components can block active sites in the injector, preventing the thermal degradation of the analyte and leading to an artificially high signal.[2]

Q2: In which common sample types are matrix effects a significant issue for this compound analysis?

A2: Matrix effects are a primary concern in complex matrices where this compound is often analyzed as a flavor or aroma component. These include:

  • Food and Beverages: Fruit juices, wine, strawberries, and other fruits and vegetables.[4][5][6]

  • Biological Samples: Blood, plasma, and urine for metabolism or biomarker studies.

  • Environmental Samples: Air and water samples where it may be present as a volatile organic compound.

Q3: What are the primary strategies to identify and mitigate matrix effects in this compound analysis?

A3: Several strategies can be employed to manage matrix effects:

  • Appropriate Sample Preparation: Techniques like Headspace Solid-Phase Microextraction (HS-SPME) and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) can help to isolate this compound from interfering matrix components.[7]

  • Chromatographic Separation Optimization: Modifying the GC temperature program can help to separate this compound from co-eluting matrix components.

  • Calibration Strategies:

    • Stable Isotope Dilution (SID): Considered the gold standard, this method involves adding a known amount of a stable isotope-labeled version of this compound to the sample. Since the labeled standard behaves almost identically to the native analyte, it effectively compensates for matrix effects.

    • Standard Addition: This involves adding known amounts of a this compound standard to the sample itself to create a calibration curve within the matrix, thereby accounting for its specific effects.[8][9]

    • Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is similar to the samples being analyzed to mimic the matrix effects.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor reproducibility of results Inconsistent matrix effects between samples.Employ a robust sample preparation method like HS-SPME or QuEChERS to minimize matrix variability. Use an internal standard, preferably a stable isotope-labeled one, to correct for variations.
Inaccurate quantification (higher or lower than expected) Signal suppression or enhancement due to matrix components.Quantify the matrix effect by comparing the response of a standard in solvent versus in the sample matrix. Implement a suitable calibration strategy such as standard addition or matrix-matched calibration.
Peak tailing or broadening for this compound Active sites in the GC inlet or column interacting with the analyte, often exacerbated by matrix components.Use a deactivated GC liner and column. Consider using analyte protectants in your sample extracts.
Low recovery of this compound Inefficient extraction from the sample matrix.Optimize your sample preparation method (e.g., SPME fiber type, extraction time and temperature). The standard addition method performed on the sample prior to extraction can help to correct for recovery losses.[9]

Quantitative Data on Matrix Effects

Table 1: Representative Matrix Effects for Volatile Compounds in a Wine Matrix

CompoundChemical ClassMatrix Effect (%)*
Ethyl AcetateEster+15%
Isoamyl AcetateEster+5%
Ethyl HexanoateEster-10%
LinaloolTerpene Alcohol-25%
GeraniolTerpene Alcohol-30%
β-DamascenoneNorisoprenoid+20%
Acetic AcidCarboxylic Acid-50%

*Note: This data is illustrative for various volatile compounds in a wine matrix and not specific to this compound. Positive values indicate signal enhancement, while negative values indicate signal suppression.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS Analysis

This protocol is a general guideline for the extraction and analysis of this compound from a liquid matrix like fruit juice.

  • Sample Preparation:

    • Place 5 mL of the fruit juice sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

    • If using an internal standard, add a known amount of the internal standard solution to the vial.

    • Immediately seal the vial with a PTFE-faced silicone septum.

  • HS-SPME Extraction:

    • Place the vial in a heating block or autosampler incubator set to 40°C.

    • Equilibrate the sample for 15 minutes with agitation.

    • Expose a pre-conditioned SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 40°C with continued agitation.

  • GC-MS Analysis:

    • Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Use a suitable GC column (e.g., DB-WAX, 60 m x 0.25 mm, 0.25 µm film thickness).[11]

    • Set the GC oven temperature program: initial temperature of 40°C for 3 minutes, ramp at 5°C/min to 220°C, and hold for 5 minutes.[11]

    • Set the MS transfer line temperature to 230°C and the ion source temperature to 200°C.

    • Acquire data in full scan mode (m/z 35-350) for identification and in selected ion monitoring (SIM) mode for quantification. The characteristic ions for this compound can be determined from its mass spectrum.

Protocol 2: Standard Addition Method for Quantification

This protocol describes how to perform a standard addition calibration for the quantification of this compound in a sample extract.[9]

  • Initial Analysis:

    • Analyze the sample extract using the HS-SPME-GC-MS method described above to get an initial estimate of the this compound concentration.

  • Preparation of Spiked Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 100 µg/mL).

    • Prepare a series of at least four identical aliquots of the sample extract (e.g., 1 mL each).

    • Leave one aliquot unspiked.

    • Spike the remaining aliquots with increasing known amounts of the this compound stock solution. The added concentrations should bracket the estimated concentration from the initial analysis (e.g., 0.5x, 1x, and 2x the estimated concentration).[9]

  • Analysis and Data Processing:

    • Analyze all the prepared samples (unspiked and spiked) using the same HS-SPME-GC-MS method.

    • Create a calibration plot of the instrument response (peak area) versus the concentration of the added this compound standard.

    • Perform a linear regression on the data points.

    • The absolute value of the x-intercept of the regression line corresponds to the initial concentration of this compound in the unspiked sample.

Protocol 3: QuEChERS Sample Preparation for a Solid Matrix (e.g., Strawberry Puree)

This is a general guideline for the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction of this compound from a high-sugar, solid matrix.[1]

  • Extraction:

    • Weigh 10 g of homogenized strawberry puree into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If using an internal standard, add it at this stage.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA - primary secondary amine). For high-sugar matrices, C18 sorbent may also be included to remove nonpolar interferences.[1]

    • Vortex for 30 seconds and then centrifuge at high speed for 2 minutes.

  • Analysis:

    • The resulting supernatant can be directly analyzed by GC-MS or after a solvent exchange to a more suitable solvent for GC analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification Strategy sample Sample Matrix (e.g., Fruit Juice) spme HS-SPME Extraction sample->spme Liquid Sample quechers QuEChERS Extraction sample->quechers Solid/Semi-solid Sample gcms GC-MS Analysis spme->gcms quechers->gcms sid Stable Isotope Dilution gcms->sid sa Standard Addition gcms->sa mmc Matrix-Matched Calibration gcms->mmc

Caption: Experimental workflow for this compound quantification.

standard_addition_logic start Analyze Unknown Sample prep Prepare Aliquots of Sample start->prep spike Spike Aliquots with Known Concentrations of Analyte prep->spike analyze_spiked Analyze Spiked Samples spike->analyze_spiked plot Plot Response vs. Added Concentration analyze_spiked->plot regress Perform Linear Regression plot->regress result Determine Concentration from x-intercept regress->result

Caption: Logical flow of the standard addition method.

matrix_effect_troubleshooting issue Inaccurate Quantification? check_repro Check Reproducibility issue->check_repro is_repro Is it reproducible? check_repro->is_repro quant_me Quantify Matrix Effect (Solvent vs. Matrix Standard) is_repro->quant_me Yes random_error Address Random Error Sources is_repro->random_error No me_present Matrix Effect > 20%? quant_me->me_present implement_cal Implement Corrective Calibration (Standard Addition, SID, or Matrix-Matched) me_present->implement_cal Yes no_issue No Significant Matrix Effect me_present->no_issue No optimize_prep Optimize Sample Prep (e.g., d-SPE cleanup) implement_cal->optimize_prep Optional

Caption: Troubleshooting logic for matrix effects.

References

Technical Support Center: Chromatographic Resolution of 2-Hexen-1-ol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on resolving cis- and trans-2-Hexen-1-ol isomers. Find answers to frequently asked questions and follow step-by-step troubleshooting guides to optimize your chromatographic separations.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate cis- and trans-2-Hexen-1-ol?

Separating geometric isomers like cis- and trans-2-Hexen-1-ol is difficult because they often have very similar physicochemical properties, such as boiling points and logD values.[1][2] Their structural difference is subtle, leading to similar interactions with the stationary phase and resulting in close elution times or co-elution.[1][3]

Q2: What is the best initial approach for separating these isomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

Both techniques can be effective.

  • Gas Chromatography (GC) is often the preferred method for volatile compounds like 2-Hexen-1-ol.[4] Separation is typically achieved using a highly polar stationary phase column, which interacts differently with the dipole moments and shapes of the cis and trans isomers.[3]

  • High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase chromatography, can also be used.[4] Success often requires specialized columns, such as those with phenyl-based or embedded amide stationary phases, to enhance selectivity through different interaction mechanisms like π-π interactions.[1]

Q3: For GC analysis, what type of column is recommended?

For separating geometric isomers like cis- and trans-2-Hexen-1-ol, a highly polar stationary phase is recommended.[3] The difference in the molecular shape between the isomers leads to differential retention on a polar column.[3] Columns with a polyethylene glycol (PEG) stationary phase, such as Carbowax 20M, are a common choice.[5] Non-polar columns can also be used, where elution order is primarily determined by boiling point.[2]

Q4: For HPLC analysis, what stationary phases are most effective?

Standard C18 columns may not provide sufficient resolution for these isomers.[6][7] To improve separation, consider columns that offer alternative selectivities:[1]

  • Phenyl and Pentafluorophenyl (PFP) Columns: These provide π-π and dipole-dipole interactions that can differentiate between the isomers.[1]

  • Embedded Amide Columns: These have shown excellent performance in separating diastereomers and can offer shape selectivity beneficial for geometric isomers.[1]

  • C8 Columns: The shorter carbon chains of C8 columns can offer better spatial selectivity compared to C18 for some conformational isomers.[1]

Troubleshooting Guide: Improving Poor Resolution

Use this guide to diagnose and resolve common issues encountered when separating cis- and trans-2-Hexen-1-ol.

G cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Advanced Solutions Start Poor Resolution or Co-elution Observed Confirm Confirm Co-elution: 1. Check for asymmetrical peaks (shoulders, tailing). 2. Use Diode Array Detector (DAD) for peak purity. 3. Use Mass Spectrometry (MS) to check spectra across the peak. Start->Confirm GC GC Method Confirm->GC If using GC HPLC HPLC Method Confirm->HPLC If using HPLC Opt_Temp Optimize Temperature Program (Lower initial temp, slower ramp rate) GC->Opt_Temp Opt_Mobile Optimize Mobile Phase (Adjust solvent ratio, change solvent, modify pH) HPLC->Opt_Mobile Opt_Flow Adjust Carrier Gas Flow Rate (Optimize for max efficiency) Opt_Temp->Opt_Flow Change_Col Change Stationary Phase (Select column with different selectivity, e.g., highly polar for GC, Phenyl/PFP for HPLC) Opt_Flow->Change_Col If resolution is still poor Opt_Temp_HPLC Adjust Column Temperature Opt_Mobile->Opt_Temp_HPLC Opt_Temp_HPLC->Change_Col If resolution is still poor Result Resolution Achieved Change_Col->Result

Caption: A logical workflow for troubleshooting co-elution and poor resolution.

Problem: Peaks are co-eluting or show poor resolution.

Step 1: Confirm Co-Elution Before modifying your method, verify that you are dealing with co-elution.[3]

  • Peak Shape Analysis: Look for non-symmetrical peaks, such as shoulders, fronting, or tailing.[8][9] A shoulder, which is a sudden discontinuity in the peak shape, is a strong indicator of co-eluting compounds.[8]

  • Detector-Assisted Confirmation: If available, use a Diode Array Detector (DAD) for peak purity analysis in HPLC or a Mass Spectrometer (MS) in GC or LC.[8][10] If the UV or mass spectra differ across the peak, co-elution is likely occurring.[8]

Step 2: Optimize Existing Method Parameters The resolution of two peaks is controlled by efficiency (N), selectivity (α), and retention factor (k').[11] Small adjustments to your current method can often improve separation without requiring a new column.

  • For Gas Chromatography (GC):

    • Temperature Program: This significantly impacts the separation of isomers.[3]

      • Lower the Initial Temperature: A lower starting temperature can improve the focusing of analytes at the column head.[3]

      • Reduce the Ramp Rate: A slower temperature ramp increases the time analytes spend interacting with the stationary phase, which can enhance resolution, though it will increase the total analysis time.[12]

    • Carrier Gas Flow Rate: The linear velocity of the carrier gas affects column efficiency (peak width).[3] Each column has an optimal flow rate for maximum efficiency; operating at this rate will produce narrower peaks and improve resolution.[3][12]

  • For High-Performance Liquid Chromatography (HPLC):

    • Mobile Phase Composition: This is a critical factor in HPLC.[13][14]

      • Adjust Solvent Ratio: Modifying the ratio of your organic and aqueous solvents changes the polarity of the mobile phase and directly impacts analyte retention and separation.[13] For reversed-phase, weakening the mobile phase (less organic solvent) will increase retention and may improve resolution.[10]

      • Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity and resolve co-eluting peaks.[10]

    • Column Temperature: Adjusting the column temperature can influence selectivity and viscosity of the mobile phase, potentially improving separation.

Step 3: Change the Stationary Phase If optimizing the method parameters is insufficient, a column with a different stationary phase is necessary to alter the selectivity (α) of the separation.[3][15]

  • For GC: If using a non-polar column, switch to a highly polar stationary phase (e.g., a wax-type column) to exploit differences in the isomers' polarity.[3]

  • For HPLC: If a standard C18 column fails, try a phenyl-hexyl or PFP column to introduce π-π interactions, or an embedded amide column for alternative shape selectivity.[1]

Data Presentation

Table 1: GC Retention Data for 2-Hexen-1-ol Isomers

In Gas Chromatography, Retention Indices (RI) are used to standardize retention times. On a given stationary phase, a higher RI value corresponds to a longer retention time. The data below, compiled from the NIST Chemistry WebBook, illustrates the typical elution order on polar and non-polar columns.[5][16]

IsomerStationary Phase TypeStationary Phase ExampleKovats Retention Index (RI)Predicted Elution Order
trans-2-Hexen-1-ol Non-PolarDB-1 / HP-5 / RTX-1845 - 8621st
cis-2-Hexen-1-ol Non-PolarDB-1 / HP-5 / CP Sil 5 CB837 - 8692nd
trans-2-Hexen-1-ol PolarCarbowax 20M1410 - 14181st
This compound PolarCarbowax 20M14202nd

Note: On non-polar columns, elution is closely related to boiling point (trans: ~158-160°C, cis: ~166°C).[17][18] The slight overlap in RI ranges indicates that baseline separation on non-polar phases can be challenging and highly dependent on specific conditions.

Table 2: Illustrative HPLC Separation Parameters

Since specific application data for 2-Hexen-1-ol is limited, this table presents a hypothetical but methodologically sound comparison of different column types for achieving separation.

Column TypeStationary PhaseMobile Phase (Isocratic)Expected Observation
Standard C18 Octadecylsilane60:40 Acetonitrile:WaterPoor resolution, potential co-elution.[6]
Phenyl-Hexyl Phenyl-Hexyl55:45 Acetonitrile:WaterImproved resolution due to π-π interactions.[1]
Embedded Amide Polar-Embedded C1870:30 Methanol:WaterPotential for baseline separation due to shape selectivity.[1]

Experimental Protocols

Protocol 1: GC Method for Separation of 2-Hexen-1-ol Isomers

This protocol is a starting point based on methods known to be effective for separating geometric isomers.[3]

  • System: Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: Highly polar column, e.g., Agilent J&W DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen, set to optimal flow rate (e.g., ~30 cm/sec for He).[19]

  • Inlet:

    • Temperature: 250 °C

    • Mode: Split (e.g., 50:1 ratio)

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: 3 °C/min to 150 °C.

    • Hold: Hold at 150 °C for 5 minutes.

  • Detector (FID):

    • Temperature: 260 °C

  • Sample: 1 µL of a 100 ppm solution of the mixed isomers in methanol.

Protocol 2: HPLC Method for Separation of 2-Hexen-1-ol Isomers

This protocol uses a phenyl-based stationary phase to enhance selectivity.[1]

  • System: HPLC with a Diode Array Detector (DAD).

  • Column: Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm ID, 3.5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Mode: Isocratic

    • Composition: 55% Solvent B, 45% Solvent A.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector (DAD):

    • Wavelength: 205 nm.

  • Injection Volume: 10 µL.

  • Sample: 100 ppm solution of the mixed isomers in 50:50 acetonitrile:water.

G cluster_0 Controllable Parameters cluster_1 Fundamental Chromatographic Factors StationaryPhase Stationary Phase (Column Chemistry) Selectivity Selectivity (α) (Differential Interaction) StationaryPhase->Selectivity MobilePhase Mobile Phase (Solvent, pH, Additives) MobilePhase->Selectivity Retention Retention Factor (k') (Analyte Retention) MobilePhase->Retention Temperature Temperature (Oven/Column) Temperature->Selectivity Temperature->Retention FlowRate Flow Rate / Linear Velocity Efficiency Efficiency (N) (Peak Width) FlowRate->Efficiency Resolution Peak Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: Relationship between key chromatographic parameters and peak resolution.

References

Technical Support Center: Enhancing Trace Level Detection of cis-2-Hexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity for trace level detection of cis-2-Hexen-1-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound at trace levels.

IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active Sites in the GC System: The polar hydroxyl group of this compound can interact with active sites in the injector liner, column, or connections, leading to peak tailing. 2. Improper Column Installation: A poor column cut or incorrect installation depth in the injector can cause peak distortion. 3. Column Contamination: Buildup of non-volatile residues on the column can lead to active sites.1. Derivatization: Convert the polar hydroxyl group into a less polar, more volatile derivative (e.g., trimethylsilyl ether) to minimize interactions with active sites. 2. Use Deactivated Liners and Columns: Employ liners and columns specifically treated to be inert. 3. Proper Column Maintenance: Re-cut the column inlet (a few cm) and ensure a clean, square cut. Follow the manufacturer's instructions for the correct column installation depth. 4. Bake Out the Column: Periodically bake out the column at the manufacturer's recommended temperature to remove contaminants.
Poor Peak Shape (Fronting) 1. Column Overload: Injecting too much sample can saturate the column, causing peak fronting. 2. Solvent Mismatch: A significant mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion.1. Dilute the Sample: Reduce the concentration of the sample being injected. 2. Increase Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample entering the column. 3. Match Solvent to Stationary Phase: Dissolve the sample in a solvent that is compatible with the GC column's stationary phase.
Low Signal Intensity / Poor Sensitivity 1. Inadequate Sample Concentration: The concentration of this compound in the sample is below the detection limit of the method. 2. Suboptimal SPME Conditions: Incorrect fiber coating, extraction time, or temperature can lead to poor extraction efficiency. 3. Analyte Degradation: Thermal degradation of the analyte in a hot injector. 4. No Derivatization: Direct injection of the polar alcohol can result in poor chromatographic performance and lower sensitivity.[1]1. Employ Sample Pre-concentration: Use Solid-Phase Microextraction (SPME) to concentrate the analyte from the sample matrix. 2. Optimize SPME Parameters: Select an appropriate fiber (e.g., DVB/CAR/PDMS for broad volatile range) and optimize extraction time and temperature.[2] 3. Derivatize the Analyte: Convert this compound to a more thermally stable and volatile derivative. 4. Lower Injector Temperature: If not derivatizing, consider a lower injector temperature to minimize thermal degradation, though this may impact peak shape.
Inconsistent Results / Poor Reproducibility 1. Variable SPME Extraction: Inconsistent extraction time, temperature, or sample volume. 2. Incomplete Derivatization: The derivatization reaction may not be going to completion, leading to variable results. 3. Injector Discrimination: Variations in the injection process can affect the amount of sample introduced into the GC.1. Automate the Workflow: Use an autosampler for consistent SPME extraction and injection. 2. Optimize Derivatization Reaction: Ensure the reaction goes to completion by optimizing reagent concentration, reaction time, and temperature. The presence of moisture can also inhibit the reaction. 3. Use an Internal Standard: Add a known concentration of an internal standard to all samples and standards to correct for variations in injection volume and sample preparation.
Ghost Peaks 1. Carryover from Previous Injections: Residual analyte from a previous, more concentrated sample can elute in a subsequent run. 2. Contaminated Syringe or SPME Fiber: The syringe or SPME fiber may be contaminated. 3. Septum Bleed: Degradation of the injector septum can release volatile compounds.1. Thorough Wash Steps: Implement rigorous wash steps for the syringe between injections. 2. Bake Out SPME Fiber: Properly condition and bake out the SPME fiber between analyses as per the manufacturer's instructions. 3. Use High-Quality Septa: Regularly replace the injector septum with a high-quality, low-bleed septum.

Frequently Asked Questions (FAQs)

1. How can I significantly improve the sensitivity for trace level detection of this compound?

To significantly enhance sensitivity, a combination of sample pre-concentration and chemical derivatization is recommended.

  • Solid-Phase Microextraction (SPME): This solvent-free technique effectively concentrates volatile and semi-volatile compounds like this compound from the sample matrix onto a coated fiber. This increases the amount of analyte introduced into the GC-MS system.

  • Derivatization: Converting the polar hydroxyl group of this compound to a less polar and more volatile trimethylsilyl (TMS) ether using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) improves chromatographic peak shape, reduces tailing, and enhances signal intensity.[1]

2. What is the best SPME fiber for extracting this compound?

For volatile alcohols like this compound, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good choice as it covers a broad range of analytes.[2] However, for more polar analytes, a Polyacrylate (PA) or a PDMS/DVB fiber could also be effective.[3][4] The optimal fiber should be determined empirically for your specific sample matrix.

3. What are the key parameters to optimize for SPME?

The key parameters to optimize for SPME are:

  • Fiber Coating: Select based on analyte polarity.

  • Extraction Time: The time the fiber is exposed to the sample headspace.

  • Extraction Temperature: Higher temperatures can increase the vapor pressure of the analyte but may affect the partitioning equilibrium.

  • Sample Volume and Headspace Volume: These should be kept consistent.

  • Agitation: Stirring or agitation of the sample can accelerate the equilibration process.

  • Salt Addition: Adding salt (e.g., NaCl) to aqueous samples can increase the ionic strength and "salt out" the analyte, driving it into the headspace and improving extraction efficiency.

4. What is derivatization and why is it necessary for this compound?

Derivatization is a chemical reaction that modifies the analyte to make it more suitable for analysis. For this compound, the polar hydroxyl (-OH) group can cause poor peak shape (tailing) due to interactions with the GC system. Derivatization, typically silylation, replaces the active hydrogen in the hydroxyl group with a non-polar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analyte, leading to sharper peaks and improved sensitivity.[1]

5. Can you provide a starting point for GC-MS parameters for this compound analysis?

A good starting point for GC-MS analysis of this compound would be:

  • Column: A mid-polar to polar capillary column, such as one with a polyethylene glycol (e.g., WAX) or a 5% diphenyl / 95% dimethyl polysiloxane stationary phase.

  • Injector Temperature: 250 °C (for derivatized sample).

  • Oven Program: Start at a low temperature (e.g., 40-50 °C) and ramp up to a final temperature of around 220-240 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • MS Parameters: Electron Ionization (EI) at 70 eV, with a scan range of m/z 35-350.

Quantitative Data Summary

The following table summarizes typical limits of detection (LOD) for this compound and similar volatile compounds using different analytical approaches. Note that actual LODs can vary depending on the specific instrument, sample matrix, and optimized conditions.

Analytical MethodAnalyteLimit of Detection (LOD)Reference/Comment
HS-SPME-GC-MSVolatile Alcohols0.1 - 10 µg/LGeneral range for similar compounds.
Derivatization-GC-MSSterols and other alcoholsCan improve sensitivity by a factor of 10-100 compared to underivatized analysis.Qualitative improvement noted in multiple sources.[1]
HS-SPME with Derivatization-GC-MSThis compound< 0.1 µg/LExpected LOD with combined enhancement techniques.

Experimental Protocols

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) of this compound
  • Sample Preparation:

    • Place a known volume or weight of the sample (e.g., 5 mL of liquid or 1 g of solid) into a 20 mL headspace vial.

    • Add a magnetic stir bar.

    • If the sample is aqueous, add a salt (e.g., NaCl) to achieve a concentration of 20-30% (w/v) to enhance the salting-out effect.

    • Spike with an appropriate internal standard.

    • Immediately seal the vial with a PTFE/silicone septum.

  • SPME Fiber Conditioning:

    • Before the first use, condition the SPME fiber in the GC injector at the temperature recommended by the manufacturer (typically 250-270 °C for DVB/CAR/PDMS fibers) for 30-60 minutes.

  • Extraction:

    • Place the sealed vial in a heating block or autosampler agitator set to the optimized temperature (e.g., 50-60 °C).

    • Allow the sample to equilibrate for a set time (e.g., 10-15 minutes) with agitation.

    • Expose the SPME fiber to the headspace of the vial for the optimized extraction time (e.g., 20-40 minutes) while maintaining the temperature and agitation.

  • Desorption and GC-MS Analysis:

    • Retract the fiber into the needle and immediately insert it into the GC injector heated to the desorption temperature (e.g., 250 °C).

    • Expose the fiber for a set desorption time (e.g., 2-5 minutes) to allow thermal desorption of the analytes onto the GC column.

    • Start the GC-MS analysis.

Protocol 2: Derivatization of this compound using BSTFA
  • Sample Preparation:

    • The sample containing this compound should be in an aprotic solvent (e.g., hexane, dichloromethane) and free of water. If water is present, it must be removed, for example, by passing the extract through anhydrous sodium sulfate.

    • Place a known volume of the dried sample extract (e.g., 100 µL) into a 2 mL autosampler vial.

  • Derivatization Reaction:

    • Add the silylating reagent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% Trimethylchlorosilane (TMCS) as a catalyst, in excess to the vial (e.g., 50-100 µL). A molar ratio of at least 2:1 of BSTFA to active hydrogens is recommended.

    • Cap the vial tightly.

    • Heat the vial at a specific temperature (e.g., 60-75 °C) for a set time (e.g., 30-60 minutes) to ensure the reaction goes to completion. The optimal time and temperature may need to be determined experimentally.

  • GC-MS Analysis:

    • After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.

Visualizations

experimental_workflow Experimental Workflow for Enhanced Detection cluster_sample_prep Sample Preparation cluster_spme SPME cluster_derivatization Derivatization (Optional but Recommended) cluster_analysis Analysis sample Sample Matrix (Liquid or Solid) hs_vial Headspace Vial with Internal Standard and Salt sample->hs_vial spme_extraction HS-SPME Extraction (e.g., 60°C for 30 min) hs_vial->spme_extraction derivatization Derivatization with BSTFA (e.g., 70°C for 45 min) gcms GC-MS Analysis spme_extraction->gcms note Note: Derivatization is performed on the sample extract prior to GC-MS if SPME is not used, or on collected analytes if a suitable protocol is developed. data_processing Data Processing and Quantification gcms->data_processing signaling_pathway Logical Flow for Troubleshooting Poor Sensitivity start Low Signal for This compound check_sample_prep Is Sample Pre-concentration Being Used? start->check_sample_prep implement_spme Implement HS-SPME check_sample_prep->implement_spme No check_derivatization Is Derivatization Being Performed? check_sample_prep->check_derivatization Yes optimize_spme Optimize SPME Parameters (Fiber, Time, Temp) implement_spme->optimize_spme optimize_spme->check_derivatization implement_derivatization Implement Derivatization (e.g., Silylation) check_derivatization->implement_derivatization No check_gcms Review GC-MS Method (Column, Temperatures, etc.) check_derivatization->check_gcms Yes implement_derivatization->check_gcms solution Improved Sensitivity check_gcms->solution

References

Validation & Comparative

Validation of cis-2-Hexen-1-ol as an Insect Repellent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cis-2-Hexen-1-ol as a potential insect repellent, evaluating its performance against established alternatives such as DEET, Picaridin, and common essential oils. The information is intended to support researchers and professionals in the field of insect repellent development by presenting available data, outlining experimental protocols, and visualizing relevant biological pathways.

Executive Summary

This compound is a green leaf volatile (GLV), an organic compound released by plants upon damage. While GLVs play a complex role in plant-insect interactions, including attracting predators of herbivores, direct evidence validating this compound as a standalone insect repellent against medically important insects like mosquitoes is currently limited in publicly available scientific literature. One patent mentions its use in a repellent formulation for the sawtoothed grain beetle (Oryzaephilus surinamensis), but quantitative performance data is not provided[1]. In contrast, alternatives such as DEET, Picaridin, and certain essential oils have been extensively studied and their efficacy is well-documented. This guide will summarize the available, albeit sparse, information on this compound and compare it with the robust data available for these established repellents.

Data Presentation: Comparative Efficacy of Insect Repellents

The following tables summarize the efficacy of various insect repellents based on available experimental data. It is important to note the lack of comparable data for this compound.

Table 1: Synthetic Insect Repellents

Active IngredientConcentrationTarget InsectComplete Protection Time (CPT)Source(s)
DEET 24%Mosquitoes~5 hours
25%Aedes aegyptiUp to 8 hours[2]
20%Aedes aegypti>6.3 hours[3]
15%Aedes aegyptiUp to 6 hours[2]
10%Mosquitoes~2 hours
Picaridin 20%Mosquitoes & TicksUp to 12 hours (spray), Up to 14 hours (lotion)[4]
20%Aedes aegypti~6.8 hours[3]
10%Mosquitoes & Ticks5 to 12 hours[5]

Table 2: Natural and Naturally-Derived Insect Repellents

Active IngredientConcentrationTarget InsectComplete Protection Time (CPT)Source(s)
Oil of Lemon Eucalyptus (OLE) / PMD 32% OLEMosquitoes>95% protection for 3 hours[6]
30% OLE (with 20% PMD)Mosquitoes & TicksUp to 6 hours[5]
10% PMDMosquitoesUp to 2 hours[5]
Citronella Oil 100%Three species of mosquitoesUp to 2 hours[6]
5% (in candle)MosquitoesLow repellency (14%)[7]
with 5% vanillinAedes aegypti, Anopheles dirus, Culex quinquefasciatusUp to 8 hours[8]
This compound Not AvailableNot AvailableNot Available

Experimental Protocols

For the validation of any new insect repellent, standardized and rigorous experimental protocols are essential. The "arm-in-cage" test is a common and accepted laboratory method for evaluating the efficacy of topical repellents.

Arm-in-Cage Repellency Assay

Objective: To determine the complete protection time (CPT) of a topical repellent against biting insects under laboratory conditions.

Materials:

  • Test substance (e.g., this compound in a suitable solvent like ethanol)

  • Control substance (solvent only)

  • Human volunteers

  • Test cages (e.g., 30cm x 22cm x 22cm) containing a known number of host-seeking, non-blood-fed female mosquitoes (e.g., 250 Aedes aegypti)

  • Personal protective equipment (gloves, lab coat)

  • Timer

Procedure:

  • Volunteer Preparation: Volunteers should avoid using any scented lotions, perfumes, or soaps on the day of testing. One forearm of the volunteer is designated as the treated arm, and the other as the control.

  • Repellent Application: A precise amount of the test substance is applied evenly to the treated forearm. The control arm is treated with the solvent only.

  • Exposure: The control arm is first inserted into a test cage for a defined period (e.g., 1 minute) to confirm the biting avidity of the mosquitoes.

  • Testing: The treated arm is then inserted into a separate test cage.

  • Data Collection: The time until the first mosquito lands and probes the skin is recorded. This is the Complete Protection Time (CPT).

  • Re-exposure (for duration testing): The treated arm is re-exposed to the mosquitoes at regular intervals (e.g., every 30 minutes) until the repellent fails (e.g., two or more bites are received within a specified time).

  • Ethical Considerations: All studies involving human subjects must be approved by an institutional review board (IRB) and conducted with the informed consent of the volunteers.

Mandatory Visualizations

Experimental Workflow for Repellent Efficacy Testing

G cluster_prep Preparation cluster_exp Experimentation (Arm-in-Cage Assay) cluster_data Data Analysis A Recruit Human Volunteers D Apply Repellent to Volunteer's Arm A->D B Prepare Repellent Formulations (e.g., this compound, DEET, Control) B->D C Culture Host-Seeking Female Mosquitoes E Expose Arm to Mosquitoes in Cage C->E D->E F Record Time to First Bite (CPT) E->F G Compare CPT of Test vs. Control F->G H Statistical Analysis (e.g., ANOVA) G->H I Determine Repellency Percentage H->I

Caption: Workflow for evaluating insect repellent efficacy.

Simplified Insect Olfactory Signaling Pathway

G cluster_stimulus Odorant Binding cluster_receptor Neuronal Activation cluster_brain Behavioral Response Odorant Repellent Molecule (e.g., this compound) OBP Odorant Binding Protein (OBP) Odorant->OBP Binds OR Odorant Receptor (OR) + Orco Co-receptor OBP->OR Transports Neuron Olfactory Receptor Neuron (ORN) OR->Neuron Activates Brain Antennal Lobe (Brain) Neuron->Brain Signal Transduction Behavior Aversive Behavior (Repellency) Brain->Behavior Initiates

Caption: Insect olfactory signaling pathway for repellents.

Conclusion

The validation of this compound as an effective insect repellent requires significant further research. Current scientific literature does not provide sufficient quantitative data to support its use as a standalone repellent, particularly when compared to the well-established efficacy of DEET and Picaridin. While its role as a green leaf volatile is of interest in the broader context of chemical ecology, its practical application as a personal protective measure against disease-vectoring insects remains unproven. Future research should focus on standardized, controlled studies, such as the arm-in-cage assay, to determine its complete protection time, effective concentration, and spectrum of activity against various insect species. Without such data, this compound cannot be recommended as a reliable alternative to currently approved insect repellents.

References

A Comparative Analysis of cis-2-Hexen-1-ol and trans-2-Hexen-1-ol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, biological activities, and synthesis of cis-2-Hexen-1-ol and trans-2-Hexen-1-ol, presenting a comparative analysis supported by experimental data for researchers, scientists, and professionals in drug development.

This compound and trans-2-Hexen-1-ol are geometric isomers of a C6 unsaturated alcohol, commonly known as leaf alcohol. They are found naturally in a variety of plants and are significant components of "green leaf volatiles" (GLVs), which are released when plants are damaged. These compounds and their derivatives play crucial roles in plant defense mechanisms, insect communication, and are widely used in the flavor and fragrance industries. While structurally similar, the cis and trans configurations of the double bond result in distinct physicochemical properties and biological activities, making a comparative understanding essential for their application in research and development.

Physicochemical Properties: A Tale of Two Isomers

The orientation of the alkyl groups around the carbon-carbon double bond significantly influences the physical properties of cis- and trans-2-Hexen-1-ol. These differences in boiling point, density, and refractive index are critical for purification, formulation, and analytical characterization.

PropertyThis compoundtrans-2-Hexen-1-ol
CAS Number 928-94-9928-95-0
Molecular Formula C₆H₁₂OC₆H₁₂O
Molecular Weight 100.16 g/mol 100.16 g/mol
Boiling Point 166 °C[1][2]158-160 °C[3]
Density 0.847 g/mL at 25 °C[1][2]0.849 g/mL at 25 °C[3]
Refractive Index n20/D 1.441[1][2]n20/D 1.438[3]
Odor Profile Fresh, vegetative, green bean, witch hazel, fusel alcoholic, whiskey nuance[1]Sharp, green, leafy, fruity, unripe banana[2]
Flavor Profile Green, vegetable, herbal, slightly winey, tomato, fusel notes for wine and brandy[1]Sweet, fruity, slightly green, fatty; useful for apple, pear, banana, peach, and berry flavors[2]

Biological Activities: A Spectrum of Effects

The distinct stereochemistry of cis- and trans-2-Hexen-1-ol leads to differential interactions with biological systems, particularly in the context of insect behavior and potential antimicrobial applications.

Insect Attractancy and Repellency:

Green leaf volatiles are key signaling molecules in plant-insect interactions. Both isomers of 2-Hexen-1-ol have been shown to elicit electrophysiological and behavioral responses in various insect species.

  • trans-2-Hexen-1-ol has been identified as an attractant for certain insects. For instance, it is a component of a volatile blend that attracts the phytophagous pest Monolepta signata[4].

  • While direct comparative studies are limited, the differential responses of insect olfactory receptors to geometric isomers are well-documented, suggesting that cis- and trans-2-Hexen-1-ol likely play distinct roles in guiding insect behavior.

Antifungal and Antimicrobial Properties:

The potential of green leaf volatiles to inhibit the growth of pathogenic fungi and bacteria is an active area of research. While comprehensive comparative data for the two isomers is not abundant, related compounds show significant activity. For example, the corresponding aldehyde, trans-2-hexenal, has demonstrated potent antifungal activity against storage fungi like Aspergillus flavus and Fusarium graminearum. Given the close structural relationship, it is plausible that both cis- and trans-2-Hexen-1-ol possess antimicrobial properties, though their relative potencies may differ.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing research. Below are representative procedures for the stereoselective synthesis of both isomers and a general protocol for sensory analysis.

Stereoselective Synthesis of this compound and trans-2-Hexen-1-ol

The stereoselective synthesis of cis- and trans-alkenols can be achieved through various methods, with the reduction of alkynes being a common and effective strategy.

Experimental Workflow for Stereoselective Synthesis

cluster_cis Synthesis of this compound cluster_trans Synthesis of trans-2-Hexen-1-ol start_cis 2-Hexyn-1-ol reaction_cis Hydrogenation (H2 gas) start_cis->reaction_cis catalyst_cis Lindlar's Catalyst (Pd/CaCO3, poisoned with lead) catalyst_cis->reaction_cis product_cis This compound reaction_cis->product_cis start_trans 2-Hexyn-1-ol reaction_trans Birch Reduction start_trans->reaction_trans reagent_trans Sodium (Na) in liquid ammonia (NH3) reagent_trans->reaction_trans product_trans trans-2-Hexen-1-ol reaction_trans->product_trans

Caption: Stereoselective synthesis pathways for cis- and trans-2-Hexen-1-ol.

Protocol for the Synthesis of this compound (via Lindlar Hydrogenation):

  • Catalyst Preparation: Prepare Lindlar's catalyst by suspending palladium on calcium carbonate in water, followed by the addition of a lead acetate solution.

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 2-hexyn-1-ol in a suitable solvent such as ethanol. Add the prepared Lindlar's catalyst to the solution.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 1-4 atm). Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by gas chromatography (GC) to observe the consumption of the starting material and the formation of the cis-alkenol. The reaction should be stopped once the starting material is consumed to prevent over-reduction to the saturated alcohol.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by fractional distillation or column chromatography to yield pure this compound.

Protocol for the Synthesis of trans-2-Hexen-1-ol (via Birch Reduction):

  • Reaction Setup: In a three-necked flask equipped with a dry ice condenser and a stirring bar, add liquid ammonia at -78 °C.

  • Sodium Addition: Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is observed.

  • Substrate Addition: Slowly add a solution of 2-hexyn-1-ol in an anhydrous ether (e.g., diethyl ether or THF) to the sodium-ammonia solution.

  • Quenching: After the reaction is complete (typically monitored by TLC or GC), quench the reaction by the slow addition of a proton source, such as ammonium chloride or ethanol.

  • Work-up: Allow the ammonia to evaporate. Add water to the residue and extract the product with an organic solvent like diethyl ether.

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation to obtain pure trans-2-Hexen-1-ol.

Sensory Analysis Protocol

Sensory evaluation is critical for applications in the flavor and fragrance industry. A trained sensory panel can provide detailed quantitative and qualitative data on the aroma and flavor profiles of the isomers.

Experimental Workflow for Sensory Analysis

cluster_prep Sample Preparation cluster_eval Sensory Evaluation cluster_data Data Analysis sample_cis This compound Solution panel Trained Sensory Panel sample_cis->panel sample_trans trans-2-Hexen-1-ol Solution sample_trans->panel booth Controlled Sensory Booths panel->booth evaluation Evaluation of Odor and Flavor Attributes booth->evaluation data_collection Data Collection on Standardized Scales evaluation->data_collection stat_analysis Statistical Analysis (e.g., ANOVA) data_collection->stat_analysis profile_generation Generation of Flavor/Aroma Profiles stat_analysis->profile_generation

Caption: Workflow for comparative sensory analysis.

Protocol for Sensory Evaluation:

  • Panelist Selection and Training: Select 8-12 panelists based on their sensory acuity and train them to identify and quantify a range of aroma and flavor attributes relevant to green and fruity notes.

  • Sample Preparation: Prepare solutions of high-purity this compound and trans-2-Hexen-1-ol in a neutral solvent (e.g., mineral oil for aroma, or a 5% ethanol/water solution for flavor) at various concentrations.

  • Evaluation Procedure: Present the samples to the panelists in a randomized and blind manner in individual sensory booths under controlled lighting and temperature.

  • Data Collection: Panelists will evaluate the intensity of predefined attributes (e.g., green, grassy, fruity, floral, fatty, alcoholic) on a structured scale (e.g., a 15-cm line scale).

  • Data Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine significant differences in the sensory profiles of the two isomers.

Conclusion

The geometric isomerism of cis- and trans-2-Hexen-1-ol results in measurable differences in their physicochemical properties and distinct biological activities and sensory profiles. For researchers and professionals in drug development, a clear understanding of these differences is paramount for applications ranging from the synthesis of complex molecules to the development of new flavor and fragrance ingredients, and potentially for the discovery of novel bioactive compounds. The provided experimental protocols offer a foundation for the synthesis and comparative evaluation of these important C6 alcohols. Further research into the direct comparison of their biological activities will undoubtedly unveil more of their potential applications.

References

Comparative Bioactivity of cis-2-Hexen-1-ol and Other C6-Volatiles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced bioactivity of C6-volatiles is crucial for harnessing their potential in agriculture, medicine, and beyond. This guide provides a comparative analysis of cis-2-Hexen-1-ol and other prominent C6-volatiles, supported by experimental data and detailed methodologies.

C6-volatiles, also known as green leaf volatiles (GLVs), are a class of organic compounds released by plants upon tissue damage. These molecules play a significant role in plant defense, acting as signaling molecules to induce defense responses, and possessing direct antimicrobial and insect-modulating properties. This comparison focuses on the bioactivity of this compound relative to other key C6-aldehydes and C6-alcohols.

Quantitative Bioactivity Data

The following table summarizes the available quantitative data on the bioactivity of various C6-volatiles. It is important to note that direct comparative studies including this compound are limited, and further research is needed to fully elucidate its bioactivity profile in relation to other C6-volatiles.

CompoundBioactivityExperimental ModelQuantitative DataReference
C6-Alcohols
trans-2-Hexen-1-olInsect AttractantColposcelis signata (adult females)68.9% attraction rate[1]
(Z)-3-HexenolPlant Defense Gene InductionArabidopsis thalianaPotent inducer of GST1 and LOX2 genes[2][3]
C6-Aldehydes
(E)-2-HexenalAntifungalBotrytis cinereaSignificant growth inhibition in vitro[4]
(E)-2-HexenalPlant Defense Gene InductionArabidopsis thalianaInduction of CHS, DGK1, COMT, GST1, LOX2[2][5]
(Z)-3-HexenalAntifungalBotrytis cinereaSignificant growth inhibition in vitro[4]
(Z)-3-HexenalPlant Defense Gene InductionArabidopsis thalianaInduction of CHS, DGK1, COMT, GST1, LOX2[2][5]
n-HexanalAntifungalBotrytis cinereaSignificant growth inhibition in vitro[4]
This compound Data Not Available

Experimental Protocols

Antifungal Activity Assay (In Vitro)

This protocol is adapted from studies on the direct fungicidal effects of C6-aldehydes on Botrytis cinerea.[4]

  • Fungal Culture: Botrytis cinerea is cultured on potato dextrose agar (PDA) plates.

  • Volatile Compound Application: A specific concentration of the C6-volatile is applied to a sterile paper disc placed on the lid of a Petri dish containing the fungal culture. The dish is then sealed to create a volatile-rich environment.

  • Incubation: The plates are incubated at a controlled temperature (e.g., 23°C) for a specified period.

  • Data Collection: The diameter of the fungal colony is measured at regular intervals and compared to a control plate without the volatile compound.

  • Analysis: The percentage of growth inhibition is calculated. For more quantitative comparisons, a dose-response curve can be generated to determine the Minimum Inhibitory Concentration (MIC) or the half-maximal inhibitory concentration (IC50).

Insect Behavioral Assay (Y-tube Olfactometer)

This protocol is based on methodologies used to assess the attractant or repellent properties of volatile compounds on insects.[1]

  • Olfactometer Setup: A Y-tube olfactometer is used, which consists of a central tube where the insect is released and two arms connected to different odor sources.

  • Odor Source Preparation: One arm is connected to a chamber containing the test volatile compound (e.g., dissolved in a solvent and applied to filter paper), and the other arm is connected to a control chamber (solvent only).

  • Airflow: A constant, purified airflow is passed through both arms of the olfactometer.

  • Insect Release: A single insect is introduced at the base of the central tube.

  • Data Collection: The insect's choice of arm (test or control) and the time spent in each arm are recorded over a specific observation period.

  • Analysis: The attraction or repulsion is determined by statistically comparing the number of insects choosing the test arm versus the control arm. An attraction rate can be calculated as the percentage of insects that choose the arm with the volatile compound.

Plant Defense Gene Expression Analysis (RT-qPCR)

This protocol outlines the general steps for analyzing changes in plant gene expression in response to C6-volatiles, as described in studies on Arabidopsis thaliana.[2][5]

  • Plant Treatment: Arabidopsis thaliana plants are exposed to a specific concentration of the C6-volatile in a sealed chamber for a defined period. Control plants are exposed to the solvent only.

  • RNA Extraction: Total RNA is extracted from the leaves of both treated and control plants using a suitable RNA extraction kit.

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

  • Quantitative PCR (qPCR): The expression levels of target defense-related genes (e.g., CHS, GST1, LOX2) are quantified using real-time quantitative PCR (RT-qPCR) with gene-specific primers. A housekeeping gene is used as an internal control for normalization.

  • Data Analysis: The relative gene expression is calculated using the comparative Ct method (ΔΔCt). The results are expressed as fold change in gene expression in the treated plants compared to the control plants.

Signaling Pathway

C6-volatiles are known to activate plant defense responses primarily through the jasmonate signaling pathway . Upon perception of these volatiles, a signaling cascade is initiated, leading to the expression of various defense-related genes.

Jasmonate_Signaling_Pathway cluster_perception Perception cluster_signaling Signaling Cascade cluster_response Response C6_Volatiles C6-Volatiles (e.g., (Z)-3-hexenal) JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis C6_Volatiles->JA_Biosynthesis JAZ_Proteins JAZ Repressor Proteins JA_Biosynthesis->JAZ_Proteins promotes degradation MYC2 MYC2 Transcription Factor JAZ_Proteins->MYC2 represses Defense_Genes Defense Gene Expression (e.g., GST1, LOX2) MYC2->Defense_Genes activates

References

The Role of cis-2-Hexen-1-ol in Plant-Pathogen Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the intricate arms race between plants and pathogens, a diverse arsenal of chemical signals mediates defense and counter-defense strategies. Among these are the Green Leaf Volatiles (GLVs), a class of C6 compounds released upon tissue damage that play a crucial role in plant immunity. This guide provides a comparative analysis of cis-2-Hexen-1-ol, a C6 alcohol, and its role in plant-pathogen interactions. We will compare its performance with related GLVs and other known defense inducers, supported by experimental data, detailed protocols, and signaling pathway visualizations to offer a comprehensive resource for researchers in plant science and drug development.

Comparative Performance of this compound and Alternatives

This compound exhibits direct antifungal properties and is implicated in the induction of plant defense responses. To objectively evaluate its efficacy, we compare its performance with its aldehyde isomer, trans-2-hexenal, and the well-established defense-inducing hormone, Salicylic Acid.

Table 1: Quantitative Comparison of Antifungal and Defense-Inducing Activities

CompoundTarget Organism/PlantMetricResultReference
This compound Various FungiMinimum Inhibitory Concentration (MIC)Ceased fungal growth from 5µM onwards[1]
trans-2-Hexenal Botrytis cinereaMycelial Growth InhibitionDose-dependent inhibition[2]
Botrytis cinereaMinimum Fungicidal Concentration (MFC)Not explicitly stated, but higher than MIC[2]
Botrytis cinereaSpore Germination Inhibition100% inhibition at 100 mM after 24h[2]
Tomato (Solanum lycopersicum) vs. B. cinereaLesion Diameter Reduction50.51% decrease in lesion diameters
Tomato (Solanum lycopersicum)Peroxidase (POD) Activity IncreaseSignificant increase
Tomato (Solanum lycopersicum)Phenylalanine Ammonia Lyase (PAL) Activity IncreaseSignificant increase
Tomato (Solanum lycopersicum)Lipoxygenase (LOX) Activity IncreaseSignificant increase
Salicylic Acid (SA) Arabidopsis thaliana vs. Pseudomonas syringaeBacterial Growth InhibitionInduces Systemic Acquired Resistance (SAR), leading to reduced bacterial growth
Arabidopsis thalianaPR1 Gene ExpressionStrong induction, a key marker of SAR[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol is adapted for testing the direct antifungal activity of volatile compounds like this compound.

1. Fungal Isolate and Culture Preparation:

  • The pathogenic fungus (e.g., Botrytis cinerea, Fusarium oxysporum) is cultured on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days.

  • A spore suspension is prepared by flooding the plate with sterile distilled water and gently scraping the surface with a sterile loop.

  • The suspension is filtered through sterile cheesecloth to remove mycelial fragments, and the spore concentration is adjusted to 1 x 10^6 spores/mL using a hemocytometer.

2. Antifungal Assay (Microdilution Method):

  • A 96-well microtiter plate is used for the assay.

  • This compound and other test compounds are serially diluted in a suitable solvent (e.g., DMSO) and then in Potato Dextrose Broth (PDB) to achieve a range of final concentrations (e.g., 1 µM to 1 mM).

  • Each well receives 100 µL of the compound dilution and 100 µL of the fungal spore suspension.

  • Control wells containing only PDB and the spore suspension, as well as solvent controls, are included.

  • The plate is incubated at 25°C for 48-72 hours.

3. Data Analysis:

  • Fungal growth is assessed by measuring the optical density at 600 nm using a microplate reader.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that results in no visible fungal growth.

Protocol 2: Plant Inoculation Assay for Induced Resistance

This protocol outlines the steps to assess the ability of this compound to induce resistance in plants against a pathogen.

1. Plant Material and Growth Conditions:

  • Arabidopsis thaliana (e.g., Col-0 ecotype) seeds are surface-sterilized and grown on Murashige and Skoog (MS) medium or in sterile soil.

  • Plants are maintained in a growth chamber with a 16-hour light/8-hour dark photoperiod at 22°C. Four to five-week-old plants are typically used for experiments.

2. GLV Treatment:

  • A solution of this compound in a carrier solvent (e.g., 0.01% Tween-20) is prepared at the desired concentration.

  • The solution is sprayed onto the leaves of the plants until runoff. Control plants are sprayed with the carrier solvent alone.

  • The treated plants are kept in a separate, ventilated area for 24-48 hours to allow for the induction of defense responses.

3. Pathogen Inoculation:

  • A bacterial suspension of a pathogen like Pseudomonas syringae pv. tomato DC3000 is prepared and adjusted to a concentration of 1 x 10^5 CFU/mL in 10 mM MgCl2.

  • The bacterial suspension is infiltrated into the abaxial side of the leaves using a needleless syringe.

  • Alternatively, for fungal pathogens like Botrytis cinerea, a droplet of spore suspension (1 x 10^5 spores/mL in PDB) is placed onto the leaf surface.

4. Disease Assessment:

  • For bacterial pathogens, leaf discs are collected 3 days post-inoculation, homogenized in 10 mM MgCl2, and serial dilutions are plated on appropriate selective media to determine bacterial titers (CFU/cm²).

  • For fungal pathogens, the diameter of the necrotic lesion is measured 3-5 days post-inoculation.

  • A significant reduction in bacterial growth or lesion size in the this compound-treated plants compared to the control indicates induced resistance.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol is for quantifying the expression of defense-related genes in response to this compound treatment.

1. RNA Extraction and cDNA Synthesis:

  • Leaf tissue is harvested at various time points after this compound treatment, immediately frozen in liquid nitrogen, and stored at -80°C.

  • Total RNA is extracted using a commercial kit (e.g., RNeasy Plant Mini Kit, Qiagen) according to the manufacturer's instructions.

  • The quality and quantity of RNA are assessed using a spectrophotometer and gel electrophoresis.

  • First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

2. Quantitative Real-Time PCR (qPCR):

  • qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.

  • Primers for target defense genes (e.g., PR1 for the salicylic acid pathway, PDF1.2 for the jasmonic acid/ethylene pathway) and a reference gene (e.g., ACTIN2) are designed and validated.

  • The PCR reaction mixture typically contains cDNA, forward and reverse primers, and SYBR Green master mix.

  • The thermal cycling conditions are optimized for each primer set.

3. Data Analysis:

  • The relative expression of the target genes is calculated using the 2^-ΔΔCt method, normalizing to the expression of the reference gene.

  • The fold change in gene expression in treated samples is determined relative to the mock-treated control samples.

Signaling Pathways and Mechanisms of Action

The defensive action of this compound and other GLVs is mediated through a complex network of signaling pathways. Upon perception, these volatiles can trigger a cascade of events, leading to the activation of downstream defense responses.

Biosynthesis of this compound

This compound is a product of the lipoxygenase (LOX) pathway, which is initiated upon cell damage.

G Linolenic Acid Linolenic Acid 13-HPOT 13-HPOT Linolenic Acid->13-HPOT Lipoxygenase (LOX) cis-3-Hexenal cis-3-Hexenal 13-HPOT->cis-3-Hexenal Hydroperoxide Lyase (HPL) cis-3-Hexen-1-ol cis-3-Hexen-1-ol cis-3-Hexenal->cis-3-Hexen-1-ol Alcohol Dehydrogenase (ADH) This compound This compound cis-3-Hexenal->this compound Isomerase & ADH

Biosynthesis of C6 Green Leaf Volatiles.
Proposed Signaling Pathway for GLV-Induced Defense

While the specific signaling cascade for this compound is not fully elucidated, a general model for GLV-induced defense involves early signaling events like ion fluxes and the generation of reactive oxygen species (ROS), followed by the activation of hormone signaling pathways, primarily involving jasmonic acid (JA) and ethylene (ET).

G cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytosol cluster_3 Nucleus This compound This compound Receptor Receptor This compound->Receptor Ca2+ Channel Ca2+ Channel Receptor->Ca2+ Channel NADPH Oxidase NADPH Oxidase Receptor->NADPH Oxidase Ca2_influx Ca2+ Influx Ca2+ Channel->Ca2_influx ROS_Burst ROS Burst NADPH Oxidase->ROS_Burst MAPK_Cascade MAPK Cascade Ca2_influx->MAPK_Cascade ROS_Burst->MAPK_Cascade JA_Biosynthesis JA Biosynthesis MAPK_Cascade->JA_Biosynthesis ET_Biosynthesis ET Biosynthesis MAPK_Cascade->ET_Biosynthesis TFs Transcription Factors (e.g., MYC2, ERF1) JA_Biosynthesis->TFs ET_Biosynthesis->TFs Defense_Genes Defense Gene Expression (e.g., PDF1.2, PRs) TFs->Defense_Genes

Proposed GLV-induced defense signaling pathway.

Conclusion

This compound is an active component of the plant's chemical defense system, demonstrating direct antifungal activity. While quantitative data on its ability to induce resistance in plants is still emerging, its structural similarity to other well-characterized GLVs like trans-2-hexenal suggests its involvement in the activation of jasmonic acid and ethylene-mediated defense pathways. Further research is needed to fully elucidate its specific signaling cascade and to perform direct comparative studies with other defense inducers to precisely position its role and potential applications in sustainable agriculture and the development of novel plant protection strategies.

References

Olfactory Response to Green Leaf Volatiles: A Comparative Analysis of Insect Electrophysiological Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of insect olfaction is critical for the development of effective attractants and repellents. This guide provides a comparative analysis of the olfactory response of different insect species to cis-2-Hexen-1-ol, a common green leaf volatile. Due to a lack of standardized comparative data for this compound, this guide utilizes data for its closely related isomer, cis-3-hexen-1-ol, as a proxy to illustrate the principles of differential olfactory perception across species.

Quantitative Comparison of Olfactory Responses

The following table summarizes the normalized electroantennogram (EAG) responses of five insect species from different orders to cis-3-hexen-1-ol. The data is extracted from a study by Park et al. (2002), where the responses to various odorants were normalized relative to the response to a standard compound, in this case, cis-3-hexen-1-ol itself, which is therefore set to a value of 1 for each species. This allows for a direct comparison of the relative sensitivity of each species to this compound.

Insect SpeciesOrderFamilySexNormalized EAG Response to cis-3-hexen-1-ol (Mean ± SE)
Drosophila melanogasterDipteraDrosophilidaeMale1.00 ± 0.12
Heliothis virescensLepidopteraNoctuidaeMale1.00 ± 0.09
Helicoverpa zeaLepidopteraNoctuidaeMale1.00 ± 0.11
Ostrinia nubilalisLepidopteraCrambidaeMale1.00 ± 0.14
Microplitis croceipesHymenopteraBraconidaeFemale1.00 ± 0.10

Experimental Protocols

The data presented above was obtained using the electroantennography (EAG) technique. Below is a detailed description of a typical EAG experimental protocol.

Electroantennography (EAG) Protocol

1. Insect Preparation:

  • An adult insect is immobilized. This can be achieved by chilling the insect or using a restraining holder such as a pipette tip with the end cut off, allowing the head and antennae to protrude.

  • The head is fixed in place using low-melting point wax or dental wax to prevent movement during recording.

  • One antenna is carefully positioned and held in place with a fine glass capillary or a drop of conductive gel.

2. Electrode Placement:

  • A recording electrode, typically a glass capillary filled with a saline solution (e.g., Ringer's solution) or a sharpened tungsten wire, is brought into contact with the distal tip of the antenna. A small portion of the antennal tip may be excised to ensure good electrical contact.

  • A reference electrode, of the same type as the recording electrode, is inserted into the insect's head, often in the compound eye, to complete the electrical circuit.

3. Signal Amplification and Recording:

  • The electrodes are connected to a high-impedance pre-amplifier, which in turn is connected to a main amplifier.

  • The amplified signal, representing the voltage difference between the two electrodes, is digitized and recorded using a computer equipped with appropriate data acquisition software.

4. Odor Stimulation:

  • The test compound, this compound (or its isomer), is diluted to the desired concentration in a solvent such as mineral oil or hexane.

  • A known volume of the diluted odorant is applied to a piece of filter paper, which is then inserted into a Pasteur pipette or a specialized stimulus cartridge.

  • A purified and humidified air stream is continuously passed over the antenna.

  • The stimulus is delivered by puffing a known volume of air from the odorant-containing cartridge into the continuous air stream.

  • The duration of the stimulus puff is precisely controlled, typically for 0.5 to 1 second.

  • A control stimulus, containing only the solvent, is used to ensure that the observed response is due to the odorant and not to the mechanical stimulation of the airflow.

5. Data Analysis:

  • The EAG response is measured as the maximum amplitude of the negative voltage deflection from the baseline following stimulus presentation.

  • To allow for comparison across different individuals and species, the responses to test compounds are often normalized. This can be done by expressing the response as a percentage of the response to a standard reference compound.

Below is a graphical representation of the experimental workflow for a typical electroantennography experiment.

EAG_Workflow cluster_prep Insect Preparation cluster_recording EAG Recording cluster_analysis Data Analysis Immobilization Immobilize Insect Fixation Fixate Head and Antenna Immobilization->Fixation Electrodes Place Recording and Reference Electrodes Fixation->Electrodes Stimulus Deliver Odor Stimulus Electrodes->Stimulus Recording Record Antennal Depolarization Stimulus->Recording Measure Measure EAG Amplitude Recording->Measure Normalize Normalize Response Measure->Normalize Compare Compare Responses Normalize->Compare

A simplified workflow of an electroantennography (EAG) experiment.

Olfactory Signaling Pathway

The detection of odorants like this compound in insects initiates a complex signaling cascade within the olfactory sensory neurons (OSNs). The following diagram illustrates a generalized insect olfactory signaling pathway.

Olfactory_Signaling_Pathway cluster_sensillum Sensillum cluster_osn Olfactory Sensory Neuron (OSN) Odorant This compound Pore Pore Tubule Odorant->Pore Enters Sensillum OBP Odorant Binding Protein (OBP) Pore->OBP Binds to OR_Complex Odorant Receptor (ORx) + Orco Co-receptor Complex OBP->OR_Complex Transports and Presents OSN_Dendrite OSN Dendrite Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activates Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Axon Axon Action_Potential->Axon Antennal_Lobe Antennal Lobe (Brain) Axon->Antennal_Lobe Signal Transmission

A generalized insect olfactory signaling pathway.

Pathway Description:

  • Odorant Entry: Volatile molecules like this compound enter the sensory hair (sensillum) on the insect's antenna through pore tubules.

  • Binding to OBP: Inside the sensillum lymph, the hydrophobic odorant molecule is bound by an Odorant Binding Protein (OBP).

  • Transport and Receptor Activation: The OBP transports the odorant to the dendritic membrane of an Olfactory Sensory Neuron (OSN) and presents it to a specific Odorant Receptor (OR). Insect ORs typically form a heterodimeric complex with a highly conserved co-receptor, Orco.

  • Signal Transduction: The binding of the odorant to the OR-Orco complex directly gates an ion channel.

  • Neuronal Firing: The opening of the ion channel leads to an influx of cations, causing a depolarization of the OSN membrane. If this depolarization reaches a certain threshold, it triggers the generation of action potentials.

  • Signal Transmission to the Brain: These action potentials propagate along the axon of the OSN to the antennal lobe, the primary olfactory center in the insect brain, for further processing.

This guide provides a foundational understanding of the comparative olfactory responses of insects to the green leaf volatile this compound, utilizing available data for a closely related isomer. Further research with standardized methodologies will be crucial for a more precise comparison across a wider range of insect species.

A Comparative Guide to the Validation of Analytical Methods for cis-2-Hexen-1-ol in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of volatile organic compounds (VOCs) like cis-2-Hexen-1-ol in complex matrices is crucial for quality control, flavor and fragrance profiling, and safety assessment. This guide provides an objective comparison of analytical methodologies, focusing on the widely adopted Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The supporting experimental data, derived from validated methods for analogous volatile compounds in matrices such as wine and beer, offers a robust framework for methodological validation.

Comparison of Analytical Methods

The analysis of volatile compounds like this compound in intricate samples such as beverages, food products, and biological fluids presents unique challenges due to potential matrix effects and the low concentration of the analyte. While several techniques can be employed, HS-SPME-GC-MS is frequently the method of choice due to its sensitivity, selectivity, and minimal sample preparation requirements.[1] Alternative methods may be considered depending on the specific analytical needs.

FeatureHS-SPME-GC-MSLiquid-Liquid Extraction (LLE) with GC-MSHigh-Performance Liquid Chromatography (HPLC)
Principle Adsorption of volatile analytes from the headspace onto a coated fiber, followed by thermal desorption into a GC-MS system.Partitioning of analytes between the sample matrix and an immiscible organic solvent, followed by GC-MS analysis of the solvent extract.Separation of analytes in a liquid mobile phase passing through a stationary phase column, with detection typically by UV or refractive index detectors.
Sample Preparation Minimal; typically involves sample dilution, addition of salt, and an internal standard.[1]More intensive; requires significant volumes of organic solvents, potential for emulsion formation, and a concentration step.May require filtration or derivatization for volatile, non-UV absorbing compounds.
Selectivity High, based on both chromatographic separation and mass spectral identification.[2]High, primarily from chromatographic separation and mass spectral data.Lower for volatile alcohols without a chromophore; derivatization can improve selectivity but adds complexity.
Sensitivity Very high; capable of detecting analytes at the µg/L (ppb) and even ng/L (ppt) levels.[3]Good, but can be limited by the extraction efficiency and concentration factor.Generally lower for underivatized short-chain alcohols compared to GC-MS.
Throughput High, especially with automated systems for SPME and injection.[2]Lower, due to the multi-step and often manual extraction process.Can be high, but may be limited by longer run times for complex separations.[4]
"Green" Chemistry Favorable; solventless extraction method.[5]Poor; relies on the use of potentially hazardous organic solvents.Can be improved with the use of greener mobile phases, but still generates solvent waste.

Quantitative Performance Data

The following table summarizes typical validation parameters for the analysis of volatile compounds in complex matrices using HS-SPME-GC-MS. These values are representative of the performance that can be expected for the analysis of this compound.

ParameterTypical Performance for Volatile Compounds in Beverages (HS-SPME-GC-MS)
Linearity (r²) > 0.99[3]
Limit of Detection (LOD) 0.03 - 2.5 µg/L[3]
Limit of Quantification (LOQ) 1.0 - 10 µg/L[3][4]
Recovery 90% - 110%[3][4]
Precision (RSD) < 15%[1]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the validation of an HS-SPME-GC-MS method for volatile compounds in a beverage matrix, which can be adapted for this compound.

HS-SPME Sample Preparation and Extraction
  • Sample Aliquoting : Transfer 5 mL of the liquid sample (e.g., wine, fruit juice) into a 20 mL headspace vial.[2]

  • Salting Out : Add 2 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile analytes into the headspace.[2]

  • Internal Standard Spiking : Introduce a known concentration of an appropriate internal standard (e.g., 4-methyl-2-pentanol or a deuterated analog of the analyte) for accurate quantification.

  • Equilibration : Seal the vial and incubate it at a controlled temperature (e.g., 45°C) for a set time (e.g., 5 minutes) with agitation to allow for the equilibration of volatile compounds between the liquid and headspace phases.[2]

  • Extraction : Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the analytes.[2]

GC-MS Analysis
  • Desorption : Immediately after extraction, introduce the SPME fiber into the hot inlet of the gas chromatograph (e.g., 250°C) for thermal desorption of the analytes.

  • Chromatographic Separation :

    • Column : Use a suitable capillary column (e.g., DB-WAX or equivalent, 60 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas : Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program : A typical program would be an initial hold at 40°C for a few minutes, followed by a ramp (e.g., 3°C/min) to a final temperature (e.g., 230°C) and a final hold.

  • Mass Spectrometry Detection :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Acquisition Mode : A combination of full scan mode for qualitative identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

    • Mass Range : A typical scan range would be m/z 35-300.[4]

Visualizations

The following diagrams illustrate the logical workflows for method validation and selection.

ValidationWorkflow cluster_planning Phase 1: Planning & Optimization cluster_validation Phase 2: Method Validation cluster_application Phase 3: Application A Define Analytical Requirements (Analyte, Matrix, Sensitivity) B Select Analytical Technique (e.g., HS-SPME-GC-MS) A->B C Optimize SPME Parameters (Fiber, Time, Temp) B->C D Optimize GC-MS Conditions (Column, Temp Program) C->D E Linearity & Range D->E F Accuracy (Recovery) D->F G Precision (Repeatability & Intermediate) D->G H LOD & LOQ D->H I Selectivity & Matrix Effects D->I J Robustness D->J K Routine Sample Analysis J->K L Ongoing Quality Control K->L MethodSelection Start Define Analytical Goal Matrix Complex Matrix? Start->Matrix Sensitivity High Sensitivity (µg/L)? Matrix->Sensitivity Yes Direct Direct Injection GC-MS Matrix->Direct No Volatile Highly Volatile Analyte? Sensitivity->Volatile Yes LLE LLE-GC-MS Sensitivity->LLE No HS_SPME HS-SPME-GC-MS Volatile->HS_SPME Yes HPLC HPLC (with derivatization) Volatile->HPLC No

References

Comparative Analysis of cis-2-Hexen-1-ol and cis-3-Hexen-1-ol in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of cis-2-Hexen-1-ol and cis-3-Hexen-1-ol, two isomeric C6 alcohols belonging to the green leaf volatiles (GLVs) group. While both are recognized for their roles in plant signaling, the depth of scientific understanding regarding their specific mechanisms and comparative efficacy varies significantly. This document synthesizes the available experimental data, outlines relevant methodologies, and visualizes key pathways to facilitate further research and development.

Introduction

This compound and cis-3-Hexen-1-ol are produced by most plants, typically in response to tissue damage caused by herbivores or mechanical stress.[1][2] They are synthesized via the oxylipin pathway from fatty acids like linolenic acid.[3][4] These volatiles act as crucial signaling molecules in plant defense, mediating interactions between plants and with insects.[1] While structurally similar, their distinct double bond position influences their biological activity and signaling roles. Current literature has extensively covered cis-3-Hexen-1-ol, a well-established plant defense signal, while specific signaling data for this compound remains comparatively sparse.

Part 1: Biosynthesis and Plant Signaling Pathways

Both isomers share a common biosynthetic origin. Upon cell damage, lipoxygenase (LOX) acts on linolenic acid to produce a hydroperoxide, which is then cleaved by hydroperoxide lyase (HPL) into C6 aldehydes. These aldehydes are subsequently reduced to their corresponding alcohols, including this compound and cis-3-Hexen-1-ol.[3][4]

G cluster_0 Plant Cell Membrane cluster_1 Oxylipin Pathway Linolenic_Acid α-Linolenic Acid LOX Lipoxygenase (LOX) Linolenic_Acid->LOX O₂ Hydroperoxide 13-Hydroperoxy Linolenic Acid LOX->Hydroperoxide HPL Hydroperoxide Lyase (HPL) Aldehydes cis-3-Hexenal (Unstable Aldehyde) HPL->Aldehydes cis_2_ol This compound HPL->cis_2_ol Other pathways Hydroperoxide->HPL Isomerase Isomerase Aldehydes->Isomerase ADH Alcohol Dehydrogenase Aldehydes->ADH Reduction trans_Aldehyde trans-2-Hexenal Isomerase->trans_Aldehyde trans_Aldehyde->ADH cis_3_ol cis-3-Hexen-1-ol ADH->cis_3_ol trans_2_ol trans-2-Hexen-1-ol ADH->trans_2_ol

Biosynthesis of C6 Green Leaf Volatiles (GLVs).
Comparative Functions in Plant Signaling

In plants, GLVs function as Damage-Associated Molecular Patterns (DAMPs), which are endogenous molecules that signal cellular stress or injury to activate immune and defense responses.[1][5][6] The primary signaling roles of these two hexenols in plants are summarized below.

Signaling FunctionThis compoundcis-3-Hexen-1-ol
Herbivore Repellence Documented to deter herbivores such as the ambrosia beetle.[3]Acts as a repellent for certain insects, contributing to direct plant defense.[4]
Attraction of Predators Attracts parasitoids like Cotesia glomerata, which prey on herbivores.[3]Well-established role in attracting predatory insects that prey on plant herbivores.[1][2]
Plant-Plant Priming Induces defense gene expression in neighboring, undamaged plants.[3]Primes defenses in nearby plants, leading to a faster and stronger response to future attacks.[1]
Antimicrobial Activity Exhibits antifungal activity against pathogens like Botrytis cinerea.[3]Demonstrates antimicrobial properties, helping to prevent infection at wound sites.[1]
Abiotic Stress Signaling Not well-documented.Integrates drought and cold stress signals by activating abscisic acid (ABA) glucosylation.[7]

Part 2: Signaling in Animals and Insects

Beyond plant-plant communication, these volatiles act as semiochemicals, mediating interactions between plants and insects. Their effects on mammalian systems are also an emerging area of research.

Comparative Functions as Semiochemicals
Organism/SystemThis compoundcis-3-Hexen-1-ol
Insect Attraction Component of a volatile blend that attracts the beetle Monolepta signata.[8]Attracts a wide range of predatory insects; also an attractant for some herbivores.[2][8]
Insect Repellence Deters certain herbivores from feeding.[3]Repels certain herbivorous insects like weevils.[4]
Mammalian Olfaction Recognized by olfactory systems, contributes to "green" aroma.[]Perception is specifically linked to the OR2J3 odor receptor gene in humans.[10]
Mammalian CNS No specific signaling studies available.A mixture with trans-2-hexenal (Green Odor) shows anxiolytic and stress-reducing effects in rodents, potentially mediated by the serotonin system.[11][12]

Part 3: Experimental Protocols

Direct comparative studies are lacking. The following protocols provide robust methodologies for researchers to investigate and compare the signaling activities of this compound and cis-3-Hexen-1-ol.

Protocol 1: Plant Defense Priming Assay

This experiment tests the capacity of each compound to "prime" a defense response in a recipient plant.

G cluster_0 Phase 1: Volatile Exposure (24h) cluster_1 Phase 2: Herbivore Challenge (24-48h) cluster_2 Phase 3: Analysis A1 Control Chamber (Solvent Only) B1 Introduce Herbivores (e.g., Spodoptera larvae) A1->B1 A2 Test Chamber 1 (this compound) A2->B1 A3 Test Chamber 2 (cis-3-Hexen-1-ol) A3->B1 C1 Measure Leaf Damage (Image Analysis) B1->C1 C2 Quantify Defense Gene Expression (RT-qPCR for PR-1, LOX2) B1->C2 C3 Measure Defensive Compounds (e.g., Glucosinolates via HPLC) B1->C3

Workflow for Plant Defense Priming Experiment.

Methodology:

  • Plant Material: Use a model plant species such as Arabidopsis thaliana or tomato (Solanum lycopersicum), grown under controlled conditions.

  • Exposure Setup: Place individual plants in sealed chambers. For test groups, introduce the respective hexenol isomer (e.g., on a cotton wick) at an ecologically relevant concentration. Use the solvent (e.g., hexane) alone for the control group.

  • Herbivore Challenge: After the exposure period, introduce a controlled number of herbivores (e.g., caterpillar larvae) to one leaf of each plant.

  • Data Collection:

    • Leaf Damage: After 24-48 hours, photograph the damaged leaves and quantify the consumed area using software like ImageJ.

    • Gene Expression: Harvest leaf tissue from a systemic (undamaged) leaf at time points (e.g., 0, 2, 8 hours) after herbivore introduction. Extract RNA and perform RT-qPCR to measure the expression of key defense-related genes.

    • Metabolite Analysis: Analyze levels of defensive secondary metabolites from leaf tissue using appropriate analytical chemistry techniques.

  • Statistical Analysis: Compare the results from the hexenol-exposed groups to the control group using ANOVA to determine if pre-exposure led to a significantly enhanced defense response (i.e., less damage, higher gene expression).

Protocol 2: Insect Behavioral Assay (Y-Tube Olfactometer)

This protocol assesses whether an insect is attracted to, repelled by, or neutral to the test compounds.

G cluster_0 Setup cluster_1 Procedure cluster_2 Analysis Y_Tube Y-Tube Olfactometer Insect Release Insect at Base of Y-Tube Y_Tube->Insect Air Purified, Humidified Airflow Air->Y_Tube Odor1 Odor Source 1: This compound Odor1->Y_Tube Odor2 Odor Source 2: Solvent Control Odor2->Y_Tube Choice Record First Choice (Arm 1 or Arm 2) Insect->Choice Time Record Time Spent in Each Arm (5 min) Choice->Time Stats Chi-Square Test (for First Choice Data) Time->Stats

Workflow for Y-Tube Olfactometer Assay.

Methodology:

  • Apparatus: A glass Y-tube olfactometer with a constant flow of purified, humidified air through each arm.

  • Odor Source: Place a filter paper treated with a specific concentration of this compound (in a solvent like hexane) in one arm's inlet. Place a filter paper with the solvent alone in the other arm.

  • Insect Subject: Use an insect species relevant to the plant host (e.g., a herbivore or a parasitoid). Insects should be naive (no prior exposure to the odorants).

  • Trial: Release a single insect at the base of the Y-tube. Record which arm the insect first enters and the total time spent in each arm over a set period (e.g., 5-10 minutes).

  • Replication: Repeat the experiment with a sufficient number of insects (e.g., n=50). Routinely swap the positions of the odor and control arms to avoid positional bias. Repeat the entire experiment for cis-3-Hexen-1-ol.

  • Statistical Analysis: Use a Chi-square test to determine if the first-choice distribution differs significantly from a random 50:50 distribution. Use a t-test or Wilcoxon signed-rank test to compare the time spent in the odor vs. control arms.

Conclusion and Future Directions

The available evidence clearly establishes both this compound and cis-3-Hexen-1-ol as important signaling molecules in plant defense ecosystems. While they share a common biosynthetic pathway and several functional roles, such as attracting predators and priming defenses, significant knowledge gaps exist. Specifically, the intracellular signaling cascades triggered by this compound are not well-defined, and direct, quantitative comparisons of the potency and specificity of the two isomers are needed. Future research should focus on:

  • Receptor Identification: Identifying the protein receptors in both plants and insects that bind to these volatiles.

  • Downstream Signaling: Elucidating the downstream signaling pathways (e.g., MAPK cascades, calcium signaling, hormonal crosstalk) activated by each isomer.

  • Comparative Efficacy Studies: Conducting head-to-head comparisons of the two compounds in standardized bioassays to determine relative potency in priming, defense activation, and insect behavior modulation.

Addressing these questions will provide a more complete picture of their distinct and overlapping roles in chemical ecology and open avenues for their potential application in sustainable agriculture and novel therapeutic strategies.

References

Assessing the Enantiomeric Purity of Commercial cis-2-Hexen-1-ol: A Comparative Guide to Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with chiral compounds, the determination of enantiomeric purity is a critical quality control step. This guide provides a comprehensive comparison of analytical methods for assessing the enantiomeric purity of commercially available cis-2-Hexen-1-ol. While direct comparative data on the enantiomeric excess (e.e.) of this specific alcohol from various commercial sources is not readily published, this document outlines the established methodologies and provides detailed experimental protocols to enable researchers to perform such evaluations.

The primary techniques for determining the enantiomeric purity of chiral alcohols like this compound are chiral gas chromatography (GC), chiral high-performance liquid chromatography (HPLC), and nuclear magnetic resonance (NMR) spectroscopy using chiral solvating agents. The choice of method often depends on factors such as sample volatility, required sensitivity, and available instrumentation.

Comparison of Analytical Techniques

The following table summarizes the key characteristics of the three main analytical techniques for determining the enantiomeric purity of this compound.

ParameterChiral Gas Chromatography (GC)Chiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs)
Principle Separation of volatile enantiomers in the gas phase based on differential interactions with a chiral stationary phase (CSP).Separation of enantiomers in the liquid phase based on differential interactions with a chiral stationary phase (CSP).Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.
Sample Volatility High volatility required. Derivatization may be necessary to increase volatility and improve separation.Wide range of volatility and polarity can be accommodated. Derivatization can be used to improve detection.No specific volatility requirement.
Sensitivity High (ng level).High (ng to µg level), especially with UV or fluorescence detectors.Lower (mg level).
Resolution Excellent for volatile compounds.Excellent, with a wide variety of chiral stationary phases available.Depends on the choice of CSA and the specific analyte.
Analysis Time Typically faster than HPLC.Can be longer, depending on the column and mobile phase.Relatively fast for sample preparation and data acquisition.
Instrumentation Gas chromatograph with a chiral capillary column and a suitable detector (e.g., FID, MS).HPLC system with a chiral column and a suitable detector (e.g., UV, PDA, fluorescence).NMR spectrometer.
Key Advantage High resolution and speed for volatile analytes.Broad applicability and a wide range of available chiral stationary phases.Minimal sample preparation and no need for chromatographic separation.

Experimental Protocols

Below are detailed protocols for the key experimental methods for assessing the enantiomeric purity of this compound.

Method 1: Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for separating the enantiomers of volatile compounds like this compound. The use of a chiral stationary phase, often based on cyclodextrin derivatives, is essential.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Capillary Column: e.g., a cyclodextrin-based column such as β-DEX™ or γ-DEX™.

Sample Preparation:

  • Prepare a stock solution of the commercial this compound sample in a suitable solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

  • If necessary, derivatize the alcohol to improve volatility and peak shape. A common method is acetylation using acetic anhydride and a catalyst like pyridine.

GC Conditions (Example):

ParameterValue
Column β-cyclodextrin based chiral column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL (split injection, e.g., 50:1)
Oven Program 60 °C (hold 2 min), ramp to 150 °C at 2 °C/min, hold for 5 min
Detector FID at 250 °C

Data Analysis:

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the following formula:

% ee = |(Area E1 - Area E2) / (Area E1 + Area E2)| * 100

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC offers versatility in separating a wide range of chiral compounds. Polysaccharide-based chiral stationary phases are commonly used for alcohols.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV-Vis or Refractive Index detector).

  • Chiral HPLC Column: e.g., a polysaccharide-based column such as Chiralcel® OD-H or Chiralpak® AD-H.

Sample Preparation:

  • Dissolve the commercial this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions (Example):

ParameterValue
Column Polysaccharide-based chiral column (e.g., 250 mm x 4.6 mm ID, 5 µm particle size)
Mobile Phase Hexane/Isopropanol (e.g., 95:5 v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 210 nm (if applicable) or Refractive Index

Data Analysis:

The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the same manner as for GC analysis.

Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

This method relies on the formation of transient diastereomeric complexes between the enantiomers of this compound and a chiral solvating agent, which results in separate signals in the NMR spectrum.

Instrumentation:

  • High-resolution NMR Spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the commercial this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum.

  • Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent) to the NMR tube.

  • Gently mix the sample and acquire another ¹H NMR spectrum.

Data Analysis:

  • Identify a proton signal in the this compound spectrum that shows clear separation into two distinct signals after the addition of the CSA.

  • Integrate the two separated signals corresponding to the two enantiomers.

  • Calculate the enantiomeric ratio and % ee from the integration values.

Data Presentation: Hypothetical Comparison of Commercial Samples

The following table illustrates how the enantiomeric purity data for different commercial samples of this compound could be presented.

SupplierLot NumberAnalytical MethodEnantiomeric Excess (% ee) of (+)-enantiomerEnantiomeric Excess (% ee) of (-)-enantiomer
Supplier A A123Chiral GC98.51.5
Supplier B B456Chiral HPLC95.24.8
Supplier C C789NMR with CSA99.10.9

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for assessing the enantiomeric purity of a commercial this compound sample.

experimental_workflow cluster_sample Sample Acquisition cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis cluster_report Reporting sample Commercial this compound prep Dissolution / Derivatization sample->prep gc Chiral GC prep->gc hplc Chiral HPLC prep->hplc nmr NMR with CSA prep->nmr analysis Peak Integration & % ee Calculation gc->analysis hplc->analysis nmr->analysis report Comparison Guide analysis->report

Caption: Workflow for assessing the enantiomeric purity of this compound.

This guide provides the necessary framework for researchers to conduct a thorough and objective comparison of the enantiomeric purity of commercial this compound. By following the detailed protocols and adapting them to their specific laboratory instrumentation, scientists can confidently assess the quality of their starting materials, ensuring the integrity and reproducibility of their research.

Field Trial Validation of cis-2-Hexen-1-ol for Pest Management: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of cis-2-Hexen-1-ol, a green leaf volatile (GLV), for use in pest management strategies. While direct field trial data for this compound as a standalone agent is limited in publicly available literature, this document synthesizes findings on closely related compounds and volatile blends. It compares the semiochemical approach with conventional methods, provides detailed experimental protocols for field validation, and illustrates the underlying biological and experimental processes.

Green leaf volatiles are organic compounds released by plants when damaged and are integral to the chemical signaling landscape of insects.[1][2] These signals can be harnessed for pest management, often by attracting pests to traps or by attracting the natural enemies of pests.[1][2]

Comparative Performance Data

Direct, quantitative field data comparing this compound alone against other specific insecticides is scarce. However, field trials of volatile blends containing the closely related isomer, trans-2-hexen-1-ol, provide valuable insight into the potential efficacy of this class of compounds in an Integrated Pest Management (IPM) framework.

Case Study: Field Trial of a Volatile Blend for Monolepta signata (Coleoptera: Chrysomelidae)

A field study on the phytophagous pest Monolepta signata evaluated the attractiveness of various plant-derived volatile mixtures. The most successful mixture, Mixture 23, contained trans-2-hexen-1-ol. The results highlight the potential of using hexenol isomers as part of a lure-and-trap strategy.[3]

Table 1: Field Trial Results for Volatile Attractant Mixtures vs. Control

Treatment (Volatile Mixture)Key ComponentsMean Trap Capture (±SE)Statistical Significance vs. Control (p < 0.05)
Mixture 23 α-phellandrene + trans-2-hexen-1-ol + 1-heptene 14.33 ± 1.45 Yes
Mixture 22α-phellandrene + α-caryophyllene + 1-heptene10.33 ± 1.20Yes
Mixture 26α-phellandrene + trans-2-hexen-1-ol + α-farnesene9.33 ± 0.88Yes
ControlLiquid Paraffin2.67 ± 0.67N/A

Data sourced from a field trial conducted in a cotton field in Shihezi, Xinjiang Uygur Autonomous Region, China.[3]

Qualitative Comparison: GLV-Based vs. Conventional Pest Management

This table provides a qualitative comparison of the general characteristics of pest management strategies based on Green Leaf Volatiles versus conventional insecticides.

Table 2: Qualitative Comparison of Pest Management Strategies

FeatureGLV-Based Agents (e.g., this compound)Conventional Insecticides (e.g., Pyrethroids, Neonicotinoids)
Primary Mechanism Behavioral manipulation (attractant, repellent, attractant for predators).[1][2]Neurotoxicity, disruption of metabolic processes.[4][5]
Target Specificity Can be highly species-specific depending on the blend and context.[1]Often broad-spectrum, affecting non-target and beneficial insects.[4]
Mode of Action Acts via the insect's olfactory system.[6][7]Contact, ingestion, or systemic action leading to mortality.[4]
Resistance Development Less likely, as it manipulates innate behaviors rather than causing direct mortality pressure.A significant issue due to strong selective pressure on pest populations.[5]
Environmental Impact Generally considered eco-friendly and biodegradable. Part of the natural environment.Can lead to soil and water contamination and harm to non-target organisms.
Application Strategy Used in traps for monitoring/mass trapping, or for attracting beneficial insects.[3]Typically applied as broadcast sprays over crops.[8]

Experimental Protocols

Detailed methodologies are crucial for the validation of any pest management product. Below is a generalized protocol for a field trial evaluating a semiochemical attractant, based on established scientific practices.

Protocol: Field Trial for a Semiochemical Attractant

  • Objective: To determine the efficacy of a candidate semiochemical (e.g., this compound) in attracting a target pest species under field conditions compared to a control and/or a standard lure.

  • Materials:

    • Candidate semiochemical lure (e.g., this compound in a sustained-release dispenser).

    • Standard lure (if available).

    • Control lure (dispenser with solvent only).

    • Insect traps appropriate for the target pest (e.g., sticky traps, funnel traps).

    • Stakes or hangers for trap deployment.

    • GPS device for mapping trap locations.

    • Data collection sheets or mobile device.

  • Experimental Design:

    • Site Selection: Choose a field with a known population of the target pest. Ensure the site is large enough to accommodate all replicates and treatments with adequate spacing.

    • Layout: Employ a Randomized Complete Block Design (RCBD) to minimize the effects of field variability.[3]

    • Replication: Establish a minimum of 3-4 replicate blocks. Each block will contain one trap for each treatment (candidate lure, standard, control).

    • Spacing: Separate traps within a block by a distance sufficient to prevent interference (e.g., 20-30 meters). Separate blocks by a larger distance (e.g., >50 meters).[3]

  • Procedure:

    • Trap Deployment: Deploy traps at a consistent height and orientation within the crop canopy.

    • Lure Placement: Place one lure (candidate, standard, or control) inside each corresponding trap according to the randomized design.

    • Data Collection: Check traps at regular intervals (e.g., every 2-3 days) for a set period (e.g., 14-21 days).

    • Record Keeping: At each check, count and record the number of target pests captured. Remove captured insects after each count to prevent trap saturation.[3]

  • Data Analysis:

    • Analyze the trap capture data using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD) to compare the mean number of pests captured per treatment.

    • The primary metric for validation is a statistically significant increase in captures in traps baited with the candidate semiochemical compared to the control traps.

Visualizations: Pathways and Workflows

Insect Olfactory Signaling Pathway

The diagram below illustrates the general mechanism by which insects detect volatile compounds like this compound. The odorant molecule is transported to a receptor on a neuron, triggering a signal that is processed in the brain, leading to a behavioral response.

G cluster_antenna Insect Antenna (Sensillum) cluster_brain Insect Brain Odorant This compound (Volatile Molecule) OBP Odorant Binding Protein (OBP) Odorant->OBP Binding & Transport OR Olfactory Receptor (ORx + Orco) OBP->OR Delivery to Receptor ORN Olfactory Receptor Neuron (ORN) OR->ORN Ion Channel Activation AL Antennal Lobe (Signal Processing) ORN->AL Signal Transmission MB Mushroom Bodies (Learning & Memory) AL->MB Behavior Behavioral Response (e.g., Attraction) AL->Behavior MB->Behavior

Caption: Generalized insect olfactory signaling pathway for a volatile compound.

Field Trial Experimental Workflow

This diagram outlines the logical steps involved in conducting a field trial for a pest management product, from initial planning to final analysis.

G cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: Field Execution cluster_analysis Phase 3: Analysis & Conclusion P1 Define Objective & Hypothesis P2 Select Field Site & Target Pest P1->P2 P3 Choose Experimental Design (e.g., RCBD) P2->P3 P4 Prepare Materials (Lures, Traps, Controls) P3->P4 E1 Deploy Traps & Lures (Randomized Layout) P4->E1 E2 Periodic Data Collection (Record Pest Counts) E1->E2 A1 Compile & Clean Data E2->A1 A2 Perform Statistical Analysis (e.g., ANOVA) A1->A2 A3 Interpret Results A2->A3 A4 Draw Conclusions on Product Efficacy A3->A4

Caption: Standard workflow for a semiochemical pest management field trial.

References

A Comparative Guide to the Quantification of cis-2-Hexen-1-ol: GC-MS vs. GC-FID

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds is paramount. This guide provides an objective, data-driven comparison of two prevalent analytical techniques for the quantification of cis-2-Hexen-1-ol: Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Gas Chromatography with Flame Ionization Detection (GC-FID).

This compound, a C6 "green leaf volatile," is a significant contributor to the characteristic aroma of many fruits and vegetables and is involved in plant defense mechanisms. Its accurate measurement is crucial in flavor and fragrance research, food science, and ecological studies. The choice of analytical methodology can significantly impact the sensitivity, selectivity, and accuracy of its quantification. This guide presents a cross-validation of GC-MS and GC-FID, supported by experimental data on a closely related isomer, to aid in the selection of the most appropriate method for specific research needs.

At a Glance: Method Comparison

FeatureGC-MS (Gas Chromatography-Mass Spectrometry)GC-FID (Gas Chromatography-Flame Ionization Detection)
Principle Separates compounds based on their chromatographic retention time and identifies them by their unique mass spectrum.Separates compounds based on their retention time and detects them by burning the eluent in a hydrogen-air flame, which generates a current proportional to the amount of carbon atoms.
Selectivity High. Provides structural information, enabling confident identification of the analyte, even in complex matrices.Moderate. Relies on retention time for identification, which can be ambiguous if co-elution occurs.
Sensitivity High. Generally offers lower limits of detection and quantification.Moderate.
Linearity Good over a specific concentration range.Excellent over a wide concentration range.
Cost Higher initial instrument cost and maintenance.Lower initial instrument cost and maintenance.
Ideal Use Case Analysis of complex samples, identification of unknown compounds, and trace-level quantification.Routine quantification of known analytes in relatively clean sample matrices where high throughput is required.

Quantitative Performance Data

ParameterGC-MSGC-FID
**Linearity (R²) **> 0.99 (over a calibrated range)> 0.99 (over a wider range than GC-MS)
Limit of Detection (LOD) Lower (typically in the low µg/kg range)Higher (typically in the mid-to-high µg/kg range)
Limit of Quantification (LOQ) Lower (typically in the low-to-mid µg/kg range)Higher (typically in the high µg/kg range)
Precision (Repeatability, RSD%) < 10%< 10%
Accuracy (Recovery %) Typically 90-110%Typically 95-105%

Experimental Workflows

The general workflow for the quantification of this compound using both GC-MS and GC-FID involves sample preparation, typically by headspace solid-phase microextraction (HS-SPME) for volatile compounds, followed by chromatographic separation and detection.

Figure 1. General Experimental Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample containing this compound Vial Transfer to Headspace Vial Sample->Vial IS Add Internal Standard Vial->IS Equilibrate Equilibrate at Controlled Temperature IS->Equilibrate SPME Expose SPME Fiber to Headspace Equilibrate->SPME Desorb Thermal Desorption in GC Inlet SPME->Desorb Separate Chromatographic Separation Desorb->Separate Detect Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: General workflow for the analysis of this compound.

Detailed Experimental Protocols

The following are representative protocols for the quantification of this compound using HS-SPME-GC-MS and HS-SPME-GC-FID.

Protocol 1: HS-SPME-GC-MS

1. Sample and Standard Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) of high purity.

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

  • Prepare an internal standard (IS) stock solution (e.g., 4-methyl-2-pentanol or hexanol-d11) in the same solvent.

  • For each sample and calibration standard, transfer a precise volume or weight into a headspace vial.

  • Add a known amount of the internal standard solution to each vial.

  • Seal the vials immediately with PTFE/silicone septa.

2. HS-SPME Procedure:

  • Place the vials in the autosampler tray of the HS-SPME system.

  • Equilibration: Incubate the vials at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with agitation to allow for the volatilization of the analytes into the headspace.

  • Extraction: Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a specific time (e.g., 20-40 minutes) to adsorb the volatile compounds.

3. GC-MS Parameters:

  • Injector: Operate in splitless mode. Set the injector temperature to facilitate thermal desorption of the analytes from the SPME fiber (e.g., 250 °C).

  • Carrier Gas: Use helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Column: A non-polar or mid-polar capillary column is typically used (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: e.g., 40 °C, hold for 2-5 minutes.

    • Ramp: Increase the temperature at a rate of 5-10 °C/min to a final temperature of e.g., 220-250 °C.

    • Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: e.g., 230 °C.

    • Transfer Line Temperature: e.g., 250 °C.

    • Acquisition Mode: Can be either full scan (for qualitative and quantitative analysis) or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis. For this compound, characteristic ions would be selected for monitoring.

4. Data Analysis:

  • Identify the this compound peak based on its retention time and by comparing its mass spectrum with a reference library (e.g., NIST).

  • Integrate the peak areas of the analyte and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Protocol 2: HS-SPME-GC-FID

1. Sample and Standard Preparation:

  • Follow the same procedure as described in Protocol 1.

2. HS-SPME Procedure:

  • Follow the same procedure as described in Protocol 1.

3. GC-FID Parameters:

  • Injector: Operate in splitless or split mode depending on the expected concentration. Set the injector temperature to e.g., 250 °C.

  • Carrier Gas: Use helium or nitrogen at a constant flow rate.

  • Column: A polar capillary column is often preferred for FID analysis of alcohols to improve peak shape (e.g., DB-WAX, HP-INNOWax, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: e.g., 50 °C, hold for 2-5 minutes.

    • Ramp: Increase the temperature at a rate of 5-10 °C/min to a final temperature of e.g., 230 °C.

    • Hold at the final temperature for 5-10 minutes.

  • Flame Ionization Detector (FID):

    • Detector Temperature: e.g., 250-300 °C.

    • Hydrogen Flow: e.g., 30-40 mL/min.

    • Air Flow: e.g., 300-400 mL/min.

    • Makeup Gas (Nitrogen or Helium): e.g., 25-30 mL/min.

4. Data Analysis:

  • Identify the this compound peak based on its retention time by comparing it with that of a pure standard.

  • Integrate the peak areas of the analyte and the internal standard.

  • Construct a calibration curve and determine the concentration of this compound in the samples as described in Protocol 1.

Logical Relationship of Method Selection

The choice between GC-MS and GC-FID is a critical decision in the analytical workflow and depends on the specific research question.

Figure 2. Decision Tree for Method Selection Start Start: Need to quantify this compound Question1 Is definitive compound identification required? Start->Question1 Question2 Is the sample matrix complex (many potential interferences)? Question1->Question2 No Use_GCMS Use GC-MS Question1->Use_GCMS Yes Question3 Is trace-level quantification (very low concentrations) needed? Question2->Question3 No Question2->Use_GCMS Yes Question4 Is high sample throughput and cost-effectiveness a priority? Question3->Question4 No Question3->Use_GCMS Yes Use_GCFID Use GC-FID Question4->Use_GCFID Yes Question4->Use_GCFID No (Consider GC-FID for routine analysis)

Caption: Decision tree to guide the selection of GC-MS or GC-FID.

Conclusion

Both GC-MS and GC-FID are powerful and reliable techniques for the quantification of this compound. The choice between them should be guided by the specific analytical requirements of the study.

  • GC-MS is the superior choice when absolute certainty of compound identification is necessary, when dealing with complex sample matrices, or when ultra-sensitive detection is required. The structural information provided by the mass spectrum is invaluable in research and development settings.

  • GC-FID is a robust, cost-effective, and highly precise workhorse for routine quantitative analysis. When the identity of this compound is already established and the primary goal is to determine its concentration in a large number of samples with a relatively clean matrix, GC-FID offers excellent performance and higher throughput.

By carefully considering the performance characteristics and the specific research objectives, scientists can confidently select the optimal method for the accurate and reliable quantification of this compound.

References

Safety Operating Guide

Proper Disposal of cis-2-Hexen-1-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring the safety of personnel and the protection of the environment. This guide provides detailed, step-by-step procedures for the safe disposal of cis-2-Hexen-1-ol, a flammable liquid commonly used in research and development. Adherence to these guidelines will help your facility maintain compliance with hazardous waste regulations.

Hazard Classification and Regulatory Overview

This compound is classified as a flammable liquid and, when discarded, is considered an ignitable hazardous waste. According to the Resource Conservation and Recovery Act (RCRA), hazardous waste must be managed from "cradle to grave," meaning from its generation to its final disposal.[1]

The key regulatory threshold for ignitable hazardous waste is a flashpoint of less than 60°C (140°F).[2][3] this compound has a flashpoint of approximately 59°C, placing it within this regulated category. Therefore, it is assigned the EPA Hazardous Waste Code D001 .

PropertyValueRegulatory Significance
Flash Point 59 °C / 138.2 °FBelow the 60°C (140°F) threshold for ignitable hazardous waste.[2][3]
EPA Waste Code D001Designates the substance as an ignitable hazardous waste.[4]
Disposal Method Approved Hazardous Waste DisposalProhibited from drain or regular trash disposal.[2][5]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary steps for the safe handling and disposal of this compound waste in a laboratory setting.

1. Waste Identification and Segregation:

  • Immediately upon deciding to discard this compound, it must be treated as a hazardous waste.

  • Do not mix this compound waste with non-hazardous waste.

  • It is crucial to segregate it from incompatible materials, such as strong oxidizing agents and strong acids.

2. Container Selection and Labeling:

  • Use a chemically compatible container for waste collection. The original container is often the best choice.[3] If unavailable, a clean, sealable container made of a material that does not react with the alcohol should be used.

  • The container must be in good condition, free from leaks or residue on the exterior.[3]

  • Affix a "Hazardous Waste" label to the container. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The EPA Waste Code: "D001"

    • The hazard characteristics: "Ignitable"

    • The date accumulation started (the date the first drop of waste was added to the container).

3. Waste Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6]

  • The SAA must be under the control of the laboratory personnel.

  • Keep the waste container securely closed at all times, except when adding waste.[2][3]

  • Ensure the storage area is well-ventilated and away from sources of ignition such as open flames, hot surfaces, and sparks.[5]

4. Requesting Waste Pickup:

  • Once the waste container is full or you are ready to dispose of it, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[2]

  • Do not exceed the accumulation time limits set by your institution and regulatory agencies.

  • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a phone call.

5. Spill Management:

  • In the event of a spill, immediately alert personnel in the area.

  • For small spills, use a chemical spill kit with absorbent pads to clean up the material. Do not use paper towels as they are combustible.[7]

  • Place the used absorbent material in a sealed, compatible container, label it as hazardous waste, and dispose of it through the hazardous waste program.[7]

  • For large spills, evacuate the area and contact your institution's emergency response team or EH&S.

Important Prohibitions:

  • DO NOT dispose of this compound down the drain.[2] Flammable liquids can create fire or explosion hazards in the plumbing and sewer systems.

  • DO NOT dispose of this compound in the regular trash.

  • DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.[3][8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Generation of This compound Waste is_waste Is the material intended for disposal? start->is_waste collect_waste Collect in a compatible, labeled hazardous waste container. is_waste->collect_waste Yes storage Store in designated Satellite Accumulation Area (SAA). collect_waste->storage container_full Is the container full or ready for disposal? storage->container_full spill Spill Occurs storage->spill request_pickup Contact EH&S to schedule a waste pickup. container_full->request_pickup Yes end Proper Disposal by Licensed Contractor request_pickup->end small_spill Small Spill: Use spill kit, collect waste, and label. spill->small_spill Small large_spill Large Spill: Evacuate and call emergency response. spill->large_spill Large small_spill->request_pickup

References

Personal protective equipment for handling cis-2-Hexen-1-ol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of cis-2-Hexen-1-ol. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

I. Chemical Safety and Hazard Information

This compound is a flammable liquid and can cause serious eye irritation[1][2]. It is a colorless liquid with a distinct green aroma[2][3][4]. Precautionary measures are essential to ensure safe handling and to prevent exposure.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 928-94-9[1][5]
Molecular Formula C₆H₁₂O[4][5]
Molecular Weight 100.16 g/mol [1][4]
Appearance Colorless liquid[3][4]
Boiling Point 166 °C (lit.)[1][3][4]
Flash Point 59.4 °C (closed cup)[1][6]
Density 0.847 g/mL at 25 °C (lit.)[1][3]

Table 2: Hazard Identification and Precautionary Statements

Hazard ClassGHS PictogramsSignal WordHazard StatementsPrecautionary Statements
Flammable liquids (Category 3)🔥Warning H226: Flammable liquid and vapor[1][2].P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P233: Keep container tightly closed. P240: Ground and bond container and receiving equipment. P241: Use explosion-proof electrical/ventilating/lighting equipment. P242: Use non-sparking tools. P243: Take action to prevent static discharges[7].
Serious eye damage/eye irritation (Category 2A)👁️Warning H319: Causes serious eye irritation[1].P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1].

II. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Table 3: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical safety goggles or a face shield that meets ANSI Z87.1 standards[8][9].
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene)[9][10]. Inspect gloves prior to use[9].
Skin and Body Protection A lab coat or chemical-resistant apron. Closed-toe shoes are mandatory[10].
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate filter (e.g., type ABEK (EN14387) or N95) should be used[1][10].

III. Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's integrity.

A. Handling Workflow

The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Materials & Reagents prep_hood->prep_materials handle_dispense Dispense Chemical in Fume Hood prep_materials->handle_dispense handle_reaction Perform Experimental Procedure handle_dispense->handle_reaction handle_cap Securely Cap All Containers handle_reaction->handle_cap emergency_spill Spill Response handle_reaction->emergency_spill emergency_exposure Exposure Response handle_reaction->emergency_exposure cleanup_decontaminate Decontaminate Work Area handle_cap->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of PPE cleanup_dispose->cleanup_ppe

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

B. Storage Procedures

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[7][9][11].

  • Keep containers tightly closed to prevent leakage and contamination[7][9][11].

  • Store away from incompatible materials such as strong oxidizing agents and strong acids[3][8][11].

  • Containers that have been opened must be carefully resealed and kept upright[9].

IV. Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

A. Waste Segregation and Collection

  • Collect waste this compound and any contaminated materials in a clearly labeled, sealed, and appropriate waste container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

B. Disposal Procedure

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company[9].

  • Contaminated packaging should be disposed of as unused product[9].

  • For spills, absorb the spill with an inert material (e.g., vermiculite, sand), and collect the absorbed material into a sealed container for disposal[8][11].

V. Emergency Procedures

A. First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention[7][11].

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention[7][11].

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention[7][11].

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention[7][8][11].

B. Fire Fighting Measures

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire[9].

  • Wear a self-contained breathing apparatus and full protective gear[8].

  • Flammable vapors may travel to a source of ignition and flash back[8][11]. Containers may explode when heated[8].

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.